Product packaging for (2S,3R)-2,3,4-Trihydroxybutanal-13C-1(Cat. No.:)

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1

Cat. No.: B12390990
M. Wt: 121.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IFJJVGSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 121.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B12390990 (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

IUPAC Name

(2S,3R)-2,3,4-trihydroxy(213C)butanal

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1

InChI Key

YTBSYETUWUMLBZ-IFJJVGSYSA-N

Isomeric SMILES

C([C@H]([13C@@H](C=O)O)O)O

Canonical SMILES

C(C(C(C=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the basic properties, analytical methodologies, and biological significance of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource for understanding and utilizing this isotopically labeled monosaccharide.

Core Properties

This compound is the 13C-labeled form of D-Erythrose, an aldotetrose sugar. The isotopic label at the C-1 position makes it a valuable tool for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] While specific experimental data for the labeled compound is limited, the properties of its unlabeled counterpart, D-Erythrose, provide a strong foundation for its characteristics.

Table 1: Basic Properties of (2S,3R)-2,3,4-Trihydroxybutanal and its Unlabeled Analog

PropertyThis compound(2S,3R)-2,3,4-Trihydroxybutanal (D-Erythrose)
CAS Number 478506-49-9583-50-6
Molecular Formula C₃¹³CH₈O₄C₄H₈O₄
Molecular Weight 121.10 g/mol 120.10 g/mol
Appearance Not specified, likely a syrup or solidSyrup or crystalline solid
Solubility Expected to be soluble in waterSoluble in water

Biological Significance: Role in the Pentose (B10789219) Phosphate (B84403) Pathway

The phosphorylated form of D-Erythrose, Erythrose 4-phosphate, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[2][3] This metabolic pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide biosynthesis.[2][3]

Erythrose 4-phosphate, along with xylulose 5-phosphate, serves as a substrate for the enzyme transaldolase. This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone unit from sedoheptulose (B1238255) 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose (B13574) 6-phosphate. Conversely, transketolase transfers a two-carbon unit from a ketose to an aldose, and in one of its reactions, it utilizes erythrose 4-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate.[4][5][6]

Below is a diagram illustrating the central role of Erythrose 4-phosphate in the non-oxidative pentose phosphate pathway.

PentosePhosphatePathway R5P Ribose 5-phosphate Transketolase1 Transketolase R5P->Transketolase1 X5P Xylulose 5-phosphate X5P->Transketolase1 Transketolase2 Transketolase X5P->Transketolase2 S7P Sedoheptulose 7-phosphate Transaldolase Transaldolase S7P->Transaldolase G3P Glyceraldehyde 3-phosphate Glycolysis Glycolysis G3P->Glycolysis G3P->Transaldolase E4P Erythrose 4-phosphate E4P->Transketolase2 F6P Fructose 6-phosphate F6P->Glycolysis Transketolase1->S7P Transketolase1->G3P Transaldolase->E4P Transaldolase->F6P Transketolase2->G3P Transketolase2->F6P

Caption: Role of Erythrose 4-phosphate in the Pentose Phosphate Pathway.

Experimental Protocols

Synthesis

The synthesis of 13C-labeled monosaccharides can be achieved through both chemical and enzymatic methods.[7][8]

  • Chemical Synthesis: This often involves the use of a 13C-labeled precursor, such as ¹³C-cyanide or ¹³C-formaldehyde, which is incorporated into the carbohydrate backbone through a series of chemical reactions.

  • Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of the desired labeled sugar from 13C-labeled substrates. For example, aldolases can be used to form carbon-carbon bonds in a stereospecific manner.

  • Biosynthetic Methods: Microorganisms or plant systems can be cultured in media containing 13C-labeled substrates like 13C-glucose to produce a variety of 13C-labeled metabolites, including sugars.[8]

Analytical Methods

The analysis of this compound and its metabolites typically involves chromatographic separation followed by detection using mass spectrometry or NMR spectroscopy.

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and quantification of polar metabolites like sugar phosphates from complex biological samples.[9][10]

  • Sample Preparation: Biological samples (e.g., cell extracts, blood spots) are typically deproteinized, and the metabolites are extracted.[9][11]

  • Chromatography: Reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) is commonly used to separate the highly polar sugar phosphates.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of sugar phosphates. Multiple reaction monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for quantification.[9][10][11][12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information. The presence of the 13C label allows for a variety of advanced NMR experiments.

  • Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as D₂O.

  • 1D ¹H and ¹³C NMR: These experiments provide basic information about the chemical environment of the protons and carbons in the molecule.

  • 2D Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These experiments are used to establish correlations between directly bonded or long-range coupled ¹H and ¹³C nuclei, aiding in the complete assignment of the NMR signals.

The following diagram outlines a general workflow for the analysis of 13C-labeled metabolites.

AnalyticalWorkflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization LC Liquid Chromatography Extraction->LC NMR NMR Spectroscopy Extraction->NMR GC Gas Chromatography Derivatization->GC Analysis Analytical Separation & Detection MS Mass Spectrometry LC->MS GC->MS Data Data Analysis MS->Data NMR->Data Interpretation Biological Interpretation Data->Interpretation

Caption: General workflow for the analysis of 13C-labeled metabolites.

Conclusion

This compound is a valuable research tool for studying carbohydrate metabolism, particularly the pentose phosphate pathway. Its use in conjunction with modern analytical techniques such as mass spectrometry and NMR spectroscopy can provide significant insights into metabolic fluxes and enzyme kinetics. While specific experimental protocols for this labeled compound are not widely published, established methods for related compounds provide a solid basis for its application in metabolic research.

References

Unlocking Metabolic Pathways: A Technical Guide to D-Erythrose-1-¹³C in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Applications of D-Erythrose-1-¹³C for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating complex biochemical networks. Among these, D-Erythrose-1-¹³C has emerged as a potent and specific tool, offering unique advantages for tracking carbon flow and understanding cellular metabolism. This technical guide provides a comprehensive overview of the core applications of D-Erythrose-1-¹³C, with a focus on its utility in Nuclear Magnetic Resonance (NMR) spectroscopy for protein analysis and Mass Spectrometry (MS) for metabolic flux analysis. Detailed experimental protocols and data presentation are included to facilitate its practical implementation in the laboratory.

Core Application 1: Site-Selective Isotope Labeling for Protein NMR Studies

A primary application of D-Erythrose-1-¹³C lies in its ability to achieve site-selective isotopic labeling of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—for detailed structural and dynamic studies of proteins by NMR spectroscopy.[1]

D-Erythrose, in its phosphorylated form (Erythrose-4-phosphate), is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a direct precursor to the shikimate pathway, which is responsible for the biosynthesis of these aromatic amino acids in bacteria, archaea, fungi, and plants.[2][3] By providing D-Erythrose-1-¹³C as a carbon source to protein expression systems, typically E. coli, the ¹³C label is specifically incorporated into the aromatic rings of phenylalanine, tyrosine, and tryptophan.[1] This targeted labeling simplifies complex NMR spectra, enabling unambiguous signal assignment and facilitating the detailed investigation of specific protein regions.[1]

The use of ¹³C-labeled erythrose offers a strategic advantage over the more commonly used ¹³C-glucose, as it can lead to more selective labeling of certain positions within the amino acid side chains.[4] This increased selectivity can be crucial for resolving spectral overlap and for conducting advanced NMR experiments to probe protein dynamics.[4]

Quantitative Data Presentation: ¹³C Incorporation into Amino Acids

The efficiency of ¹³C incorporation from D-Erythrose-1-¹³C into a protein can be quantified and compared with other labeled precursors. The following table summarizes the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)
[1-¹³C]-Erythrose Phenylalanineζ~25
Tyrosineζ~25
Tryptophanζ2~40
[2-¹³C]-ErythrosePhenylalanineε~30
Tyrosineε~30
Tryptophanη2~50
[1-¹³C]-GlucosePhenylalanineδ~35
Tyrosineδ~35
Tryptophanδ1~20
[2-¹³C]-GlucosePhenylalanineε~20
Tyrosineε~20
Tryptophanε3~25

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.

Experimental Protocol: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling.

1. Preparation of Minimal Media:

  • Prepare a suitable minimal medium for E. coli expression, such as M9 medium.

  • The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

  • The carbon source will be a combination of unlabeled glucose and D-Erythrose-1-¹³C.

2. Isotope-Labeled Precursor Addition:

  • Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.[1]

  • Add D-Erythrose-1-¹³C to the medium at the start of the culture. A recommended concentration is 1-2 g/L.[1]

3. E. coli Culture and Protein Expression:

  • Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

  • Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

  • Induce protein expression at the mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).

  • Continue to grow the cells for the desired period to allow for protein expression and ¹³C incorporation.

4. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells using standard methods (e.g., sonication, French press).

  • Purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

5. NMR Spectroscopy:

  • Prepare the purified, labeled protein in a suitable NMR buffer.

  • Acquire ¹H-¹³C correlation spectra (e.g., HSQC) to observe the labeled sites.

6. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • Analyze the intensities of the cross-peaks in the ¹H-¹³C HSQC spectra to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.[1]

Visualization of the Metabolic Pathway

The metabolic journey of D-Erythrose-1-¹³C from its entry into the cell to its incorporation into aromatic amino acids can be visualized to better understand the labeling process.

metabolic_pathway cluster_cell Cellular Metabolism D-Erythrose-1-13C D-Erythrose-1-13C Erythrose-4-P-1-13C Erythrose-4-P-1-13C D-Erythrose-1-13C->Erythrose-4-P-1-13C Phosphorylation DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate Erythrose-4-P-1-13C->DAHP PEP PEP PEP->DAHP Shikimate-13C Shikimate-13C DAHP->Shikimate-13C Shikimate Pathway Chorismate-13C Chorismate-13C Shikimate-13C->Chorismate-13C Aromatic Amino Acids-13C Phenylalanine-13C Tyrosine-13C Tryptophan-13C Chorismate-13C->Aromatic Amino Acids-13C Protein-13C Protein-13C Aromatic Amino Acids-13C->Protein-13C Translation

Metabolic fate of D-Erythrose-1-¹³C into proteins.

Core Application 2: Metabolic Flux Analysis using Mass Spectrometry

D-Erythrose-1-¹³C is also a valuable tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[5][6] By tracking the incorporation of the ¹³C label into various intracellular metabolites using mass spectrometry, researchers can map the flow of carbon through the metabolic network.[6]

This approach is particularly useful for investigating the pentose phosphate pathway and its connections to glycolysis and other central carbon metabolism pathways. The data obtained from these experiments, in the form of mass isotopologue distributions (MIDs), are then used in computational models to estimate the intracellular fluxes.[7]

Quantitative Data Presentation: Mass Isotopologue Distribution

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for various metabolites. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M+n' represents the metabolite with 'n' carbons labeled with ¹³C. The following table shows a hypothetical MID for a downstream metabolite derived from D-Erythrose-1-¹³C.

Mass IsotopologueFractional Abundance (%)
M+05
M+185
M+28
M+32
M+40

This hypothetical data illustrates how the ¹³C label from D-Erythrose-1-¹³C is incorporated into a downstream four-carbon metabolite.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using GC-MS

This protocol outlines a general workflow for a ¹³C-MFA experiment using D-Erythrose-1-¹³C.

1. Experimental Design:

  • Define the metabolic network of interest and the specific fluxes to be quantified.

  • Select D-Erythrose-1-¹³C as the tracer. In some cases, parallel labeling experiments with other tracers (e.g., ¹³C-glucose) may be beneficial.[8]

2. Cell Culture and Labeling:

  • Culture cells in a defined medium with a known concentration of unlabeled erythrose (or another primary carbon source) to achieve a metabolic steady state.

  • Introduce D-Erythrose-1-¹³C into the medium.

  • Continue the culture for a sufficient time to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are constant. This typically requires several cell doublings.

3. Sample Collection and Metabolite Extraction:

  • Rapidly quench metabolism to halt enzymatic activity (e.g., by using cold methanol).

  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

4. Sample Preparation for GC-MS Analysis:

  • Hydrolyze cellular protein to release individual amino acids.

  • Derivatize the amino acids and other metabolites to increase their volatility for GC-MS analysis. A common method is silylation.[9]

5. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Separate the metabolites on a suitable GC column.

  • Detect the mass fragments using the mass spectrometer to determine the mass isotopologue distributions for each metabolite.[9]

6. Data Analysis and Flux Estimation:

  • Correct the raw MS data for the natural abundance of ¹³C.

  • Use a computational software package to fit the measured MIDs to a stoichiometric model of the metabolic network.

  • The software will then estimate the metabolic fluxes that best explain the observed labeling patterns.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a ¹³C-MFA experiment.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture with D-Erythrose-1-13C Quenching Metabolism Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Sample Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS MID Mass Isotopologue Distribution Data GCMS->MID Flux_Estimation Flux Estimation (Software) MID->Flux_Estimation Model Metabolic Network Model Model->Flux_Estimation Flux_Map Metabolic Flux Map Flux_Estimation->Flux_Map

A generalized workflow for conducting a ¹³C-MFA experiment.

Conclusion

D-Erythrose-1-¹³C is a versatile and powerful tool for researchers in the life sciences. Its ability to selectively label aromatic amino acids provides a unique advantage for detailed NMR-based studies of protein structure and dynamics. Furthermore, as a tracer in metabolic flux analysis, it offers a means to quantify the activity of the pentose phosphate pathway and related metabolic routes. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this valuable research tool, ultimately enabling a deeper understanding of cellular metabolism in both health and disease.

References

Unlocking Metabolic Insights: A Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 Tracer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, a stable isotope-labeled tracer, in metabolic research and drug development. Known biochemically as D-Erythrose-¹³C-1, this tracer is a powerful tool for elucidating the intricacies of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway, offering a more targeted approach than broadly used tracers like ¹³C-glucose. This guide details its core applications in site-selective isotope labeling for protein NMR studies and metabolic flux analysis (MFA), providing both quantitative data and detailed experimental protocols.

Core Application: Site-Selective Isotope Labeling for Protein NMR Studies

(2S,3R)-2,3,4-Trihydroxybutanal, in its phosphorylated form D-Erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway. It serves as a direct precursor to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway. The use of ¹³C-labeled D-Erythrose offers a strategic advantage for achieving site-selective labeling of these aromatic residues, which is crucial for high-resolution NMR studies aimed at understanding protein structure, dynamics, and interactions. When proteins are expressed in organisms like Escherichia coli in the presence of D-Erythrose-¹³C-1, the labeled carbon atom is incorporated into specific positions within the aromatic rings of these amino acids. This targeted labeling simplifies complex NMR spectra, enabling unambiguous analysis.

Quantitative Data Presentation

The efficiency of ¹³C incorporation from D-Erythrose-¹³C-1 can be quantified and compared with other labeled precursors. The following tables summarize the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.

Table 1: Comparison of ¹³C Incorporation in Aromatic Amino Acids

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)
[1-¹³C]ErythrosePhenylalanineζ~20
Tyrosineζ~20
Tryptophanη2~40
[2-¹³C]ErythrosePhenylalanineε~20
Tyrosineε~20
Tryptophanζ2~40
[3-¹³C]ErythrosePhenylalanineδ~20
Tyrosineδ~20
Tryptophanε3~40
[4-¹³C]ErythrosePhenylalanineγ~20
Tyrosineγ~20
Tryptophanδ1~40
[1-¹³C]GlucosePhenylalanineδ~40
Tyrosineδ~40
Tryptophanδ1, ε3~40
[2-¹³C]GlucosePhenylalanineε~40
Tyrosineε~40
Tryptophanζ2, η2~40

Table 2: Recommended Precursor Concentrations for Optimal Labeling in E. coli

Target Amino Acid(s)Labeled ErythroseErythrose Concentration (g/L)Co-substrate (unlabeled)Co-substrate Concentration (g/L)
Phenylalanine, Tyrosine[1-¹³C]Erythrose1Glucose2
Tryptophan[4-¹³C]Erythrose2Glucose2
Experimental Protocol: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling.

1. Preparation of Minimal Media:

  • Prepare M9 minimal medium.

  • The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

  • The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C-1 isotopomer.

2. Isotope-Labeled Precursor Addition:

  • Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.

  • Add the desired site-selectively ¹³C-enriched erythrose (e.g., [1-¹³C]Erythrose) to the concentrations specified in Table 2.

3. E. coli Culture and Protein Expression:

  • Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

  • Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

  • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD₆₀₀ of ~0.8.

  • Continue expression for 18 hours at 25°C.

4. Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the protein using appropriate chromatography techniques (e.g., His-trap column for His-tagged proteins).

5. NMR Spectroscopy:

  • Prepare the labeled protein sample for NMR analysis.

  • Acquire ¹H-¹³C HSQC spectra to observe the incorporation of the ¹³C label.

6. Data Analysis:

  • Process the NMR spectra using software such as NMRPipe.

  • Analyze the intensities of the cross-peaks in the ¹H-¹³C HSQC spectra to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.

Metabolic Flux Analysis (MFA) Applications

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 is a valuable tracer for Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a biological system. By tracing the path of the ¹³C label through the pentose phosphate and shikimate pathways, researchers can gain quantitative insights into the metabolic state of cells, particularly in the context of disease or in response to therapeutic agents.

Experimental Protocol: ¹³C-Metabolic Flux Analysis using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

This protocol outlines a general workflow for conducting a ¹³C-MFA study in mammalian cells using D-Erythrose-¹³C-1.

1. Experimental Design and Tracer Selection:

  • Define the metabolic network of interest.

  • Select the appropriate isotopomer of ¹³C-Erythrose based on the specific metabolic questions. For tracing entry into the shikimate pathway, [1-¹³C]Erythrose is suitable.

2. Cell Culture and Isotope Labeling:

  • Culture mammalian cells in a defined medium.

  • For the labeling experiment, switch to a medium containing a known concentration of [1-¹³C]Erythrose and any other necessary carbon sources (e.g., unlabeled glucose).

  • Incubate the cells for a sufficient duration to achieve isotopic steady-state of key metabolites. This should be determined empirically but is often in the range of 18-24 hours.

3. Metabolism Quenching and Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.

  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the lysate to a centrifuge tube.

  • Vortex and centrifuge to pellet cell debris.

  • Collect the supernatant containing the polar metabolites.

4. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Use a HILIC column for the separation of polar metabolites.

  • The mass spectrometer will be used to determine the mass isotopomer distributions (MIDs) of key metabolites in the pentose phosphate and shikimate pathways (e.g., sedoheptulose-7-phosphate, shikimate, chorismate, and the aromatic amino acids).

5. Data Analysis and Flux Calculation:

  • Correct the raw MID data for the natural abundance of ¹³C.

  • Use a computational flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic model.

  • The software will then calculate the intracellular metabolic fluxes.

Quantitative Data Presentation

The output of an MFA study is a flux map, which provides quantitative values for the rates of reactions in the metabolic network. Below is a representative table of flux data that could be obtained from an MFA study using [1-¹³C]Erythrose to probe the pentose phosphate and shikimate pathways in a cancer cell line.

Table 3: Representative Metabolic Fluxes Determined with [1-¹³C]Erythrose Tracer

ReactionMetabolic PathwayFlux (relative to Glucose uptake)
Glucose-6-phosphate -> 6-PhosphogluconolactonePentose Phosphate Pathway (Oxidative)0.15
Ribulose-5-phosphate <-> Ribose-5-phosphatePentose Phosphate Pathway (Non-oxidative)0.10
Erythrose-4-phosphate + Phosphoenolpyruvate -> 3-deoxy-D-arabino-heptulosonate-7-phosphateShikimate Pathway0.05
Chorismate -> PhenylalanineAromatic Amino Acid Biosynthesis0.01
Chorismate -> TyrosineAromatic Amino Acid Biosynthesis0.01
Chorismate -> TryptophanAromatic Amino Acid Biosynthesis0.005

Applications in Drug Development

The pentose phosphate pathway and the shikimate pathway are attractive targets for drug development, particularly in oncology and infectious diseases. The shikimate pathway is essential in bacteria, fungi, and parasites but absent in mammals, making it an excellent target for antimicrobial drugs.[1][2][3] The pentose phosphate pathway is often upregulated in cancer cells to support their high proliferation rates and to counteract oxidative stress.[4][5]

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 can be a critical tool in the development of drugs targeting these pathways. By conducting MFA studies in the presence and absence of a drug candidate, researchers can:

  • Elucidate the Mechanism of Action: Quantitatively determine how a drug modulates the flux through the target pathway.

  • Assess Off-Target Effects: Identify unintended changes in related metabolic pathways.

  • Inform Dose-Response Studies: Correlate the concentration of a drug with its metabolic effect.

While direct applications in ADME (Absorption, Distribution, Metabolism, and Excretion) studies are less common for a metabolic intermediate like erythrose, understanding its metabolic fate is crucial. For instance, if a drug or its metabolite is structurally similar to erythrose, this tracer could be used in competitive uptake or metabolism studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

metabolic_fate_of_D_Erythrose_13C_1 cluster_cell Cellular Environment cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_aa Aromatic Amino Acid Biosynthesis Erythrose_13C_1 (2S,3R)-2,3,4-Trihydroxybutanal- ¹³C-1 (D-Erythrose-¹³C-1) E4P_13C Erythrose-4-Phosphate (¹³C labeled) Erythrose_13C_1->E4P_13C Phosphorylation DAHP_13C DAHP (¹³C labeled) E4P_13C->DAHP_13C G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP Ru5P->E4P_13C Non-oxidative PPP PEP Phosphoenolpyruvate PEP->DAHP_13C Shikimate_13C Shikimate (¹³C labeled) DAHP_13C->Shikimate_13C Multiple Steps Chorismate_13C Chorismate (¹³C labeled) Shikimate_13C->Chorismate_13C Multiple Steps Phe_13C Phenylalanine (¹³C labeled) Chorismate_13C->Phe_13C Tyr_13C Tyrosine (¹³C labeled) Chorismate_13C->Tyr_13C Trp_13C Tryptophan (¹³C labeled) Chorismate_13C->Trp_13C Protein Protein Incorporation Phe_13C->Protein Tyr_13C->Protein Trp_13C->Protein

Metabolic fate of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1.

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase cell_culture 1. Cell Culture (e.g., Mammalian cells) labeling 2. Isotope Labeling with [1-¹³C]Erythrose cell_culture->labeling quenching 3. Metabolism Quenching (e.g., Cold Methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms mid_determination 6. Mass Isotopomer Distribution (MID) Determination lcms->mid_determination data_correction 7. Data Correction for Natural ¹³C Abundance mid_determination->data_correction flux_calculation 8. Flux Calculation (Software-based) data_correction->flux_calculation flux_map 9. Metabolic Flux Map Generation flux_calculation->flux_map

Workflow for ¹³C-Metabolic Flux Analysis (MFA).

References

Unlocking Metabolic Secrets: A Technical Guide to 13C-Labeled Erythrose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating complex biochemical pathways. Among these, 13C-labeled D-erythrose has emerged as a potent tool for scientists and drug development professionals. Erythrose, a four-carbon sugar, primarily participates in metabolism as its phosphorylated form, erythrose-4-phosphate (E4P). E4P is a key intermediate in two fundamental metabolic pathways: the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway, the latter being responsible for the biosynthesis of aromatic amino acids in many organisms.[1][2] The use of 13C-labeled erythrose allows for the precise tracking of carbon atoms as they traverse these and other interconnected metabolic routes, providing invaluable insights into cellular physiology and disease states.

This technical guide provides an in-depth exploration of the applications of 13C-labeled erythrose in metabolic studies. It covers the core metabolic pathways involving erythrose, detailed experimental protocols for tracer analysis, analytical techniques for detecting and quantifying 13C enrichment, and the interpretation of labeling patterns to determine metabolic fluxes.

Core Metabolic Pathways Involving Erythrose-4-Phosphate

Erythrose-4-phosphate is a critical node in central carbon metabolism, linking glycolysis and the pentose phosphate pathway to the biosynthesis of aromatic compounds.

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis. It is responsible for producing NADPH, a key reductant in anabolic processes and antioxidant defense, and for generating precursors for nucleotide biosynthesis. E4P is an intermediate in the non-oxidative branch of the PPP.[1] The enzyme transaldolase catalyzes the reversible reaction between sedoheptulose-7-phosphate (S7P) and glyceraldehyde-3-phosphate (G3P) to produce E4P and fructose-6-phosphate (B1210287) (F6P).[1] This reaction is a critical link between the PPP and glycolysis.

The Shikimate Pathway and Aromatic Amino Acid Biosynthesis

In bacteria, archaea, fungi, and plants, E4P is a direct precursor for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][4] The shikimate pathway begins with the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[2] This initial step is a key commitment to the synthesis of aromatic compounds. The ability to trace the incorporation of 13C from labeled erythrose into these amino acids provides a direct measure of the activity of the shikimate pathway.

Applications of 13C-Labeled Erythrose in Metabolic Research

The unique position of erythrose in metabolism makes its 13C-labeled counterpart a versatile tool for various research applications.

Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5] By introducing a 13C-labeled substrate, such as erythrose, into a biological system at metabolic steady state, the distribution of 13C isotopes in downstream metabolites can be measured.[5][6] This labeling pattern is a direct consequence of the active metabolic pathways and their relative fluxes. Mathematical models are then used to deduce the intracellular fluxes that best explain the observed labeling patterns.[7] Using 13C-erythrose can provide high-resolution flux maps of the PPP and pathways branching from it.

Site-Selective Isotope Labeling for Protein NMR Studies

A significant application of 13C-labeled erythrose is in the site-selective labeling of aromatic amino acids in proteins for Nuclear Magnetic Resonance (NMR) spectroscopy.[8] By providing 13C-erythrose as a carbon source during protein expression in organisms like Escherichia coli, the 13C labels are specifically incorporated into phenylalanine, tyrosine, and tryptophan.[8][9] This targeted labeling simplifies complex NMR spectra, enabling detailed studies of protein structure, dynamics, and interactions.[9] This approach offers advantages over using ubiquitously labeled glucose, which results in more widespread and less specific labeling.[9]

Investigating Cancer Metabolism

Metabolic reprogramming is a hallmark of cancer.[10] Cancer cells often exhibit altered glucose metabolism, including changes in the flux through the pentose phosphate pathway to support rapid proliferation.[11] Studies have shown that erythronate, a derivative of erythrose, accumulates in some cancer cell lines, suggesting a potential link between erythrose metabolism and cancer.[10][11][12] The accumulation of erythronate may result from the dephosphorylation of E4P to erythrose, followed by its oxidation.[11][12] 13C-erythrose can be used to trace these alternative metabolic fates and to investigate the role of the PPP and related pathways in cancer cell proliferation and survival. Some research also suggests that D-erythrose itself may have antitumor effects by exploiting the unique bioenergetic metabolism of cancer cells.[13]

Quantitative Data Presentation

The efficiency of 13C incorporation from labeled erythrose can be quantified to provide insights into pathway activity. The following tables summarize typical 13C incorporation levels in aromatic amino acids of a model protein expressed in E. coli using different 13C-labeled precursors.

Labeled PrecursorAmino AcidLabeled Position13C Incorporation (%)
1-¹³C-ErythrosePhenylalanineζ>80
1-¹³C-ErythroseTyrosineζ>80
4-¹³C-ErythroseTryptophanε3~60
2-¹³C-GlucosePhenylalanineε~40
2-¹³C-GlucoseTyrosineε~40
2-¹³C-GlucoseTryptophanδ1~40
Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[8]
Target Amino Acid(s)Labeled ErythroseErythrose Concentration (g/L)Co-substrate (unlabeled)Co-substrate Concentration (g/L)
Phenylalanine, Tyrosine1-¹³C-Erythrose1Glucose2
Tryptophan4-¹³C-Erythrose2Glucose2
These concentrations are recommended for optimal site-selective labeling in E. coli expression systems.[8]

Experimental Protocols

Protocol 1: 13C-Erythrose Labeling in Cell Culture for Metabolic Analysis

This protocol provides a general framework for tracing the metabolism of 13C-erythrose in mammalian cell culture.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Glucose-free and serum-free basal medium

  • 13C-labeled D-Erythrose (e.g., [U-13C4]D-Erythrose)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • Pre-chilled microcentrifuge tubes

  • Methanol (B129727), LC-MS grade, chilled to -80°C

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%) in their standard complete medium.

  • Medium Exchange and Acclimatization: Aspirate the growth medium. Wash the cells once with sterile PBS. Add pre-warmed glucose-free and serum-free basal medium and incubate for 1-2 hours to deplete intracellular pools of unlabeled metabolites.

  • Labeling: Prepare the labeling medium by supplementing the glucose-free basal medium with the desired concentration of 13C-labeled erythrose. A typical starting concentration is 1-5 mM. Aspirate the acclimatization medium and add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of 13C into metabolites. The optimal time points will depend on the cell line and the metabolic pathways of interest.

  • Metabolite Extraction:

    • To quench metabolism and extract intracellular metabolites, aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer.

    • Use a cell scraper to detach the cells in the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.[14]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[14]

    • Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

    • The metabolite extracts can be stored at -80°C until analysis.

Protocol 2: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling in E. coli.[8]

Materials:

  • E. coli expression strain carrying the plasmid for the protein of interest

  • Minimal medium (e.g., M9 medium)

  • Unlabeled glucose

  • 13C-labeled D-Erythrose (specific isotopomer, e.g., 1-¹³C-Erythrose)

  • Nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling)

  • Inducer (e.g., IPTG)

  • Standard equipment for bacterial culture and protein purification

Procedure:

  • Preparation of Minimal Media: Prepare M9 minimal medium containing essential salts and a nitrogen source. The carbon source will be a combination of unlabeled glucose and the desired 13C-labeled erythrose isotopomer.[8]

  • Isotope-Labeled Precursor Addition: Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L. Add the 13C-labeled erythrose to the desired final concentration (e.g., 1-2 g/L).[8]

  • E. coli Culture and Protein Expression: Inoculate the medium with the E. coli expression strain. Grow the cells at the optimal temperature for protein expression (e.g., 37°C). Induce protein expression at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with the appropriate inducer.[8]

  • Cell Harvesting and Protein Purification: After a sufficient period for protein expression and label incorporation, harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatographic techniques.[8]

Visualization of Pathways and Workflows

Erythrose_Metabolism Metabolic Fate of Erythrose-4-Phosphate cluster_PPP Pentose Phosphate Pathway (Non-Oxidative) cluster_Glycolysis Glycolysis cluster_Shikimate Shikimate Pathway G3P Glyceraldehyde-3-P E4P Erythrose-4-P G3P->E4P Transaldolase S7P Sedoheptulose-7-P S7P->E4P Transaldolase F6P Fructose-6-P E4P->F6P Transaldolase DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA

Caption: Metabolic fate of Erythrose-4-Phosphate.

Experimental_Workflow Experimental Workflow for 13C-Erythrose Tracing cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Start Seed Cells Grow Grow to Confluency Start->Grow Acclimate Acclimate in Tracer-free Medium Grow->Acclimate Label Incubate with 13C-Erythrose Acclimate->Label Quench Quench Metabolism Label->Quench Extract Extract Metabolites Quench->Extract Separate Separate Polar and Nonpolar Phases Extract->Separate Analyze LC-MS or NMR Analysis Separate->Analyze Data Data Processing Analyze->Data Flux Metabolic Flux Analysis Data->Flux

Caption: Experimental Workflow for 13C-Erythrose Tracing.

Analytical Techniques for 13C-Labeled Metabolites

The analysis of 13C-labeled metabolites is primarily performed using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for identifying and quantifying 13C-labeled compounds.[15] It can distinguish between different isotopomers (molecules that differ only in their isotopic composition) and provide information about the specific position of 13C atoms within a molecule.[16] One-dimensional (1D) ¹H NMR can be used to indirectly quantify 13C enrichment by observing the splitting of proton signals due to coupling with an adjacent 13C nucleus.[15][17] More advanced two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can provide detailed information on the connectivity of atoms and the extent of 13C incorporation at specific sites.[8]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another widely used technique for analyzing 13C-labeled metabolites.[18][19] MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C atoms into a metabolite increases its mass, leading to a shift in the m/z value. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms), it is possible to determine the extent of 13C enrichment and to infer the metabolic pathways that produced the labeled metabolite.[18]

Data Analysis and Interpretation

The primary goal of a 13C tracer experiment is to determine the degree of 13C enrichment in various metabolites.

Calculating Isotopic Enrichment

Isotopic enrichment, or the fraction of a metabolite pool that is labeled with 13C, can be calculated from both NMR and MS data.

  • From NMR data: The percentage of 13C incorporation at a specific site can be determined by comparing the intensities of signals from the labeled sample to those from a naturally abundant or fully labeled reference sample.[8][9]

  • From MS data: The mass isotopomer distribution (MID) is corrected for the natural abundance of 13C and other heavy isotopes to determine the excess 13C enrichment due to the tracer.

Interpreting Labeling Patterns

The pattern of 13C labeling in downstream metabolites provides a wealth of information about metabolic pathways. For example:

  • The incorporation of 13C from erythrose into aromatic amino acids confirms the activity of the shikimate pathway.

  • The distribution of 13C in glycolytic and TCA cycle intermediates can reveal the extent of carbon recycling through the pentose phosphate pathway.

  • By using positionally labeled erythrose (e.g., 1-¹³C-erythrose vs. 4-¹³C-erythrose), it is possible to trace the fate of individual carbon atoms and to resolve the contributions of different pathways to the synthesis of a particular metabolite.[6]

Applications in Drug Development

Understanding the metabolic rewiring in disease states, such as cancer and metabolic disorders, can reveal novel therapeutic targets. 13C-erythrose tracing studies can be instrumental in this process by:

  • Identifying key metabolic nodes: By mapping metabolic fluxes, researchers can identify enzymes or pathways that are critical for disease progression and are therefore potential drug targets.

  • Elucidating drug mechanisms of action: 13C-erythrose can be used to assess how a drug candidate perturbs cellular metabolism, providing insights into its mechanism of action.

  • Developing biomarkers: The identification of unique metabolic signatures associated with a disease or drug response can lead to the development of novel biomarkers for diagnostics and patient stratification.[10][11][12]

References

The Role of D-Erythrose-1-¹³C in Elucidating the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic pathway critical for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[1] Understanding the flux through this pathway is crucial in various research fields, including cancer biology and drug development. Stable isotope tracing, utilizing compounds labeled with non-radioactive isotopes like ¹³C, offers a powerful method to dissect the intricate network of metabolic reactions.[2] While ¹³C-labeled glucose is a common tracer for studying central carbon metabolism, D-Erythrose-1-¹³C has emerged as a valuable tool for probing specific aspects of the PPP and its interconnected pathways.[3][4]

This technical guide provides an in-depth exploration of the application of D-Erythrose-1-¹³C in metabolic research. It details its primary role as a precursor for site-selective isotope labeling, outlines experimental protocols for its use, and presents quantitative data to illustrate its utility in metabolic flux analysis.

Core Principles: D-Erythrose in the Pentose Phosphate Pathway

D-Erythrose, in its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[3] It serves as a direct precursor, along with phosphoenolpyruvate (B93156) (PEP), for the synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[3] This unique position makes ¹³C-labeled D-Erythrose an advantageous tracer for specifically investigating the flux towards these biosynthetic pathways.[4]

The primary application of D-Erythrose-1-¹³C lies in its ability to provide more direct and specific tracing of the PPP's outputs compared to the global overview offered by ¹³C-glucose.[4] By introducing the ¹³C label at the first carbon of erythrose, researchers can track its incorporation into downstream metabolites, thereby quantifying the activity of the pathways utilizing E4P.

Experimental Methodology: Tracing with D-Erythrose-1-¹³C

The general workflow for a metabolic flux analysis experiment using D-Erythrose-1-¹³C involves cell culturing, isotope labeling, metabolite extraction, and analysis. The following protocol provides a generalized framework adaptable to various cell lines.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Culture Cells to Desired Confluency B Media Switch: Introduce Medium with D-Erythrose-1-¹³C A->B C Incubate for Isotopic Steady-State B->C D Metabolite Extraction (e.g., Methanol/Chloroform/Water) C->D E Sample Derivatization (for GC-MS) D->E F GC-MS or NMR Analysis E->F G Quantify Mass Isotopomer Distribution F->G H Metabolic Flux Analysis (MFA) G->H G cluster_0 Central Carbon Metabolism cluster_1 Shikimate Pathway cluster_2 Aromatic Amino Acid Synthesis cluster_3 Protein Synthesis A D-Erythrose-1-¹³C B Erythrose-4-Phosphate-¹³C (E4P-¹³C) A->B C Pentose Phosphate Pathway B->C F Shikimate Pathway B->F D Glycolysis C->D E Phosphoenolpyruvate (PEP) E->F G ¹³C-Phenylalanine F->G H ¹³C-Tyrosine F->H I ¹³C-Tryptophan F->I J ¹³C-Labeled Proteins G->J H->J I->J

References

An In-Depth Technical Guide to Isotopic Labeling with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of compounds enriched with heavy isotopes, such as Carbon-13 (¹³C), allows researchers to trace the journey of atoms through complex biochemical networks. (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, the isotopically labeled form of D-threose, is a specialized tracer that offers unique opportunities for investigating carbohydrate metabolism. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 in metabolic research.

While the application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 is an emerging area of study, its structural similarity to key metabolic intermediates suggests its potential as a valuable tool for probing specific pathways. This document outlines the theoretical framework for its use, alongside adapted experimental protocols and data presentation strategies to guide researchers in its application.

Core Principles of Isotopic Labeling with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

(2S,3R)-2,3,4-Trihydroxybutanal, or D-threose, is a four-carbon monosaccharide. When labeled with ¹³C at the C1 position, it becomes a tracer that can be introduced into biological systems to follow the metabolic fate of its carbon backbone. The primary analytical techniques for detecting and quantifying the incorporation of ¹³C into downstream metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The central hypothesis for the utility of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 as a metabolic tracer lies in its potential to enter central carbon metabolism, particularly pathways that utilize four-carbon intermediates. One such key pathway is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), where the diastereomer of D-threose, D-erythrose, is a key intermediate in the form of erythrose-4-phosphate. It is plausible that D-threose can be phosphorylated and subsequently isomerized to enter the non-oxidative branch of the PPP.

Another documented metabolic fate of D-threose is its rapid reduction to the corresponding sugar alcohol, threitol. In a study utilizing [1-¹³C]D-threose in rat lenses, the primary labeled metabolite observed was [1-¹³C]threitol, indicating significant activity of aldose reductase on this substrate.[1]

Data Presentation

Quantitative data from isotopic labeling experiments with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 can be summarized to compare the extent of ¹³C incorporation into various metabolites. The following tables provide a theoretical framework for presenting such data, based on potential metabolic pathways.

Table 1: Theoretical Mass Isotopomer Distribution in Key Metabolites Following Labeling with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

MetaboliteExpected Labeled IsotopologuePredominant Mass Shift (M+n)Potential Pathway Indicated
D-Threose[1-¹³C]-D-ThreoseM+1Tracer Input
Threitol[1-¹³C]-ThreitolM+1Aldose Reductase Activity
Sedoheptulose-7-phosphate[1-¹³C]-Sedoheptulose-7-phosphateM+1Pentose Phosphate Pathway (Non-oxidative)
Fructose-6-phosphate[1-¹³C]-Fructose-6-phosphateM+1Pentose Phosphate Pathway (Non-oxidative)
Glycolytic Intermediates (e.g., Pyruvate)Unlabeled or M+1M+0 or M+1Entry into Glycolysis
Amino Acids (derived from PPP intermediates)M+1M+1Anaplerotic reactions from PPP

Table 2: Quantitative Analysis of ¹³C Enrichment in Threitol

This table presents hypothetical quantitative data based on the findings from the study on rat lenses.[1]

Experimental ConditionTissue/Cell TypeIncubation Time (hours)% ¹³C Enrichment in Threitol
ControlRat Lens24>95%
Aldose Reductase InhibitorRat Lens24Significantly Reduced

Experimental Protocols

The following are detailed methodologies for conducting isotopic labeling experiments with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1. These protocols are adapted from established methods for other ¹³C-labeled sugars and should be optimized for the specific biological system under investigation.

Protocol 1: Cell Culture Labeling and Metabolite Extraction

Objective: To label cultured mammalian cells with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 and extract metabolites for analysis.

Materials:

  • (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

  • Mammalian cell line of interest

  • Appropriate cell culture medium (glucose-free and serum-free for labeling)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 at a final concentration of 5-10 mM.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

  • Metabolism Quenching and Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Sample Preparation and Analysis by GC-MS

Objective: To derivatize and analyze ¹³C-labeled metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extracts

  • Methoxyamine hydrochloride in pyridine (B92270)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 30°C for 90 minutes with shaking.

    • Add 80 µL of MSTFA with 1% TMCS.

    • Incubate at 37°C for 30 minutes with shaking.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a standard temperature gradient program to separate the metabolites.

    • Acquire mass spectra in full scan mode to identify metabolites and determine their mass isotopomer distributions.

Protocol 3: Sample Preparation and Analysis by NMR

Objective: To prepare samples for and analyze ¹³C incorporation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Dried metabolite extracts

  • D₂O with a known concentration of an internal standard (e.g., DSS)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Resuspend the dried metabolite extract in a minimal volume of D₂O containing the internal standard.

    • Transfer the sample to an NMR tube.

  • NMR Analysis:

    • Acquire one-dimensional (1D) ¹H and ¹³C spectra to identify and quantify major labeled metabolites.

    • For more detailed analysis, acquire two-dimensional (2D) spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm assignments.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the theoretical metabolic pathways and experimental workflows.

metabolic_pathway cluster_input Tracer Input cluster_reduction Reduction Pathway cluster_ppp Pentose Phosphate Pathway (Non-oxidative) Threose_13C1 (2S,3R)-2,3,4-Trihydroxybutanal- ¹³C-1 Threitol_13C1 [1-¹³C]-Threitol Threose_13C1->Threitol_13C1 Aldose Reductase Threose_P Threose-phosphate Threose_13C1->Threose_P Kinase Erythrose4P Erythrose-4-phosphate Threose_P->Erythrose4P Isomerase (hypothetical) Sedoheptulose7P Sedoheptulose-7-phosphate Erythrose4P->Sedoheptulose7P Transketolase Fructose6P Fructose-6-phosphate Sedoheptulose7P->Fructose6P Transaldolase Glyceraldehyde3P Glyceraldehyde-3-phosphate Sedoheptulose7P->Glyceraldehyde3P Transaldolase Glycolysis Glycolysis Fructose6P->Glycolysis Glyceraldehyde3P->Glycolysis

Caption: Theoretical metabolic fate of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1.

experimental_workflow Cell_Culture 1. Cell Culture Seeding Labeling 2. Isotopic Labeling with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 Cell_Culture->Labeling Quenching 3. Metabolism Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Sample Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Data_Processing 6. Data Processing and Flux Analysis GCMS->Data_Processing NMR->Data_Processing

Caption: General experimental workflow for isotopic labeling studies.

Conclusion

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 is a promising, yet under-explored, isotopic tracer for metabolic research. Its potential to probe the non-oxidative pentose phosphate pathway and its demonstrated conversion to threitol provide unique avenues for investigation. While detailed, compound-specific protocols and extensive quantitative datasets are still emerging, the principles and methodologies outlined in this guide offer a solid foundation for researchers to begin exploring its utility. By adapting established protocols for isotopic labeling and leveraging the power of MS and NMR, the scientific community can further elucidate the metabolic roles of four-carbon sugars and their implications in health and disease.

References

An In-depth Technical Guide to the Chemical Synthesis of D-Erythrose-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Erythrose-1-¹³C, a crucial isotopically labeled monosaccharide for metabolic research and drug development. The synthesis is primarily achieved through the Kiliani-Fischer chain elongation of D-glyceraldehyde, incorporating a ¹³C label at the C1 position. This document details the synthetic pathway, experimental protocols, and expected outcomes, including quantitative data and spectroscopic analysis.

Introduction

D-Erythrose, a four-carbon aldose, plays a significant role in various metabolic pathways, most notably as an intermediate in the pentose (B10789219) phosphate (B84403) pathway. The site-specific introduction of a stable isotope, such as ¹³C at the C1 position, provides a powerful tool for tracing metabolic fluxes and elucidating biochemical mechanisms using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on a well-established chemical approach for the synthesis of D-Erythrose-1-¹³C.

Synthetic Strategy: The Kiliani-Fischer Synthesis

The most direct and widely recognized method for the synthesis of D-Erythrose-1-¹³C is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon atom.[1][2][3] Starting with the three-carbon aldose, D-glyceraldehyde, this method introduces a new carbon atom at the aldehyde group, which becomes the C1 carbon of the resulting tetrose. By using potassium cyanide with the ¹³C isotope (K¹³CN), the label is specifically incorporated at this position.

The Kiliani-Fischer synthesis proceeds through the following key steps:

  • Cyanohydrin Formation: Nucleophilic addition of ¹³C-labeled cyanide to the carbonyl group of D-glyceraldehyde. This reaction creates a new chiral center at C2, resulting in a mixture of two epimeric cyanohydrins.

  • Hydrolysis: The cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids.

  • Lactonization: The aldonic acids are converted to their more stable γ-lactones.

  • Separation of Epimers: The diastereomeric lactones (D-erythrono-γ-lactone-1-¹³C and D-throno-γ-lactone-1-¹³C) are separated, typically by chromatography.[4]

  • Reduction: The separated D-erythrono-γ-lactone-1-¹³C is reduced to afford D-Erythrose-1-¹³C.

An improved version of this synthesis involves the direct catalytic hydrogenation of the cyanohydrins to imines, which are then hydrolyzed to the corresponding aldoses, sometimes offering higher yields.[4][5]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of D-Erythrose-1-¹³C based on the classical Kiliani-Fischer synthesis. Yields can vary depending on the specific reaction conditions and the efficiency of the epimer separation.

ParameterValue/RangeCitation
Starting MaterialD-Glyceraldehyde[4]
Labeling ReagentPotassium Cyanide (K¹³CN)[6]
Overall Yield~30% (for the classic method)[3][4]
Epimeric Ratio (Erythro:Threo)Varies, often with a slight preference for the erythro isomer.[5]
¹³C Isotopic Enrichment>98% (dependent on the K¹³CN purity)
Chemical Purity (post-purification)>95%[7]

Experimental Protocols

This section provides a detailed methodology for the key experiments in the synthesis of D-Erythrose-1-¹³C.

Step 1 & 2: Cyanohydrin Formation and Hydrolysis

Materials:

  • D-Glyceraldehyde

  • Potassium Cyanide-¹³C (K¹³CN)

  • Barium Hydroxide (Ba(OH)₂)

  • Sulfuric Acid (H₂SO₄)

  • Water (deionized)

Procedure:

  • Dissolve D-glyceraldehyde in water.

  • In a separate flask, dissolve K¹³CN in water.

  • Slowly add the K¹³CN solution to the D-glyceraldehyde solution with stirring, maintaining a low temperature (0-5 °C).

  • A catalytic amount of a weak base, such as barium hydroxide, can be added to facilitate the reaction.[5]

  • After the reaction is complete (monitored by TLC), the cyanohydrin mixture is hydrolyzed by adding sulfuric acid and heating the solution.

  • The reaction mixture is then neutralized with barium carbonate, and the precipitate is removed by filtration.

Step 3 & 4: Lactonization and Separation of Epimeric Lactones

Materials:

  • Crude aldonic acid mixture from the previous step

  • Dowex 50W-X8 resin (Ca²⁺ form) or similar chromatographic media

  • Water (deionized)

Procedure:

  • The filtrate containing the aldonic acids is concentrated under reduced pressure to promote the formation of the γ-lactones.

  • The resulting syrup containing the mixture of D-erythrono-γ-lactone-1-¹³C and D-throno-γ-lactone-1-¹³C is subjected to column chromatography.

  • A column packed with a cation-exchange resin in the calcium form (e.g., Dowex 50W-X8) is effective for separating the two diastereomeric lactones.[8] Elution with water is typically sufficient.

  • Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and pool the fractions containing the desired D-erythrono-γ-lactone-1-¹³C.

Step 5: Reduction to D-Erythrose-1-¹³C

Materials:

  • Purified D-erythrono-γ-lactone-1-¹³C

  • Sodium amalgam (Na/Hg) or a poisoned catalyst (e.g., Palladium on Barium Sulfate) for the improved method.[2][4]

  • Water (deionized)

  • Acidic workup solution (e.g., dilute HCl)

Procedure (Classical Method):

  • Dissolve the purified D-erythrono-γ-lactone-1-¹³C in water.

  • Cool the solution in an ice bath and slowly add sodium amalgam with vigorous stirring.

  • Maintain the pH of the solution in the acidic range by the controlled addition of an acid.

  • After the reaction is complete, the mercury is separated, and the aqueous solution is neutralized and deionized.

  • The final solution is concentrated to yield D-Erythrose-1-¹³C as a syrup.

Spectroscopic Analysis

Confirmation of the structure and the position of the ¹³C label is crucial. ¹³C NMR spectroscopy is the primary analytical method for this purpose.

NucleusTautomeric FormChemical Shift (δ) ppmNotesCitation
¹³C-1α-furanose~95-98The chemical shift is highly dependent on the tautomeric equilibrium in solution.[6][9]
¹³C-1β-furanose~95-98[6][9]
¹³C-1Aldehyde (acyclic)~205-207Present in low abundance in aqueous solution.[8]
¹³C-1Hydrate (acyclic)~90-92[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the metabolic context of the labeled product.

Synthesis_Workflow D_Glyceraldehyde D-Glyceraldehyde Cyanohydrins Epimeric Cyanohydrins-¹³C D_Glyceraldehyde->Cyanohydrins K13CN K¹³CN K13CN->Cyanohydrins Aldonic_Acids Epimeric Aldonic Acids-¹³C Cyanohydrins->Aldonic_Acids Hydrolysis Lactones Epimeric γ-Lactones-¹³C Aldonic_Acids->Lactones Lactonization Separation Chromatographic Separation Lactones->Separation Erythrono_Lactone D-Erythrono-γ- lactone-1-¹³C Separation->Erythrono_Lactone Erythro Throno_Lactone D-Throno-γ- lactone-1-¹³C Separation->Throno_Lactone Threo Reduction Reduction Erythrono_Lactone->Reduction D_Erythrose D-Erythrose-1-¹³C Reduction->D_Erythrose

Caption: Workflow for the chemical synthesis of D-Erythrose-1-¹³C.

Metabolic_Pathway Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP Erythrose_4P Erythrose-4-Phosphate PPP->Erythrose_4P Shikimate Shikimate Pathway Erythrose_4P->Shikimate D_Erythrose_1_13C D-Erythrose-1-¹³C (exogenous) Cellular_Pool Cellular Erythrose Pool D_Erythrose_1_13C->Cellular_Pool Cellular_Pool->Erythrose_4P Phosphorylation Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate->Aromatic_AA

Caption: Metabolic fate of D-Erythrose-1-¹³C in cellular pathways.

References

Physical and chemical properties of 13C-labeled D-Erythrose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 13C-Labeled D-Erythrose for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and chemical properties of 13C-labeled D-Erythrose, detailed experimental protocols for its application, and visualizations of relevant metabolic pathways and experimental workflows. D-Erythrose, a four-carbon aldose sugar, is a key intermediate in various metabolic pathways.[1][2][3] Its isotopically labeled form, 13C-labeled D-Erythrose, serves as a valuable tracer in metabolic research, particularly for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies.[4][]

Physical and Chemical Properties

13C-labeled D-Erythrose is chemically similar to its unlabeled counterpart, with the key difference being the incorporation of one or more heavy carbon isotopes. This labeling allows for the tracking of the molecule through various biochemical reactions.[6] The physical and chemical properties of D-Erythrose and its common 13C isotopomers are summarized below.

Table 1: Physical and Chemical Properties of D-Erythrose and its 13C-Labeled Isotopomers

PropertyD-ErythroseD-Erythrose-1-13CD-Erythrose-2-13CD-Erythrose-3-13CD-Erythrose-4-13C
Molecular Formula C₄H₈O₄[7][8]C₃¹³CH₈O₄[9][10]C₃¹³CH₈O₄[11][12]C₃¹³CH₈O₄[13]C₃¹³CH₈O₄[14]
Molecular Weight 120.10 g/mol [7][8]121.10 g/mol [9]121.10 g/mol [11]121.1 g/mol [13]121.10 g/mol [14][15]
Exact Mass 120.04225873 Da[7]121.04561357 Da[9]121.04561357 Da121.04561357 Da121.04561357 Da[14]
XLogP3 -2.2[7]-2.2[9]-2.2[14]
Polar Surface Area 77.8 Ų[7]77.8 Ų[9]77.8 Ų[14]
IUPAC Name (2R,3R)-2,3,4-trihydroxybutanal[7][8](2R,3R)-2,3,4-trihydroxy(1¹³C)butanal[9](2S,3R)-2,3,4-Trihydroxybutanal-2-13C(2R,3R)-2,3,4-Trihydroxybutanal-3-13C(2R,3R)-2,3,4-trihydroxy(4¹³C)butanal[14]

Core Applications in Research

13C-labeled D-Erythrose is a powerful tool for site-selective isotope labeling in protein NMR studies and metabolic flux analysis.[16] As its phosphorylated form, D-Erythrose-4-phosphate, it is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and a direct precursor to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[16] The use of 13C-labeled D-Erythrose offers a significant advantage over the more commonly used 13C-glucose for achieving site-selective labeling of these aromatic residues.[16][17]

Data on 13C Incorporation

The efficiency of ¹³C incorporation from D-Erythrose-¹³C into a protein can be quantified and compared with other labeled precursors.[16] The following tables summarize the observed ¹³C incorporation levels in the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources.[16]

Table 2: Comparison of ¹³C Incorporation Levels in Aromatic Amino Acids [16]

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)
1-¹³C-ErythrosePhenylalanineζ>80
1-¹³C-ErythroseTyrosineζ>80
4-¹³C-ErythroseTryptophanε3~60
1-¹³C₁-Glucose + 4-¹³C₁-ErythrosePhenylalanineδHigher than Erythrose-only
1-¹³C₁-Glucose + 4-¹³C₁-ErythroseTyrosineδHigher than Erythrose-only
1-¹³C₁-Glucose + 4-¹³C₁-ErythroseTryptophanε3Highest Incorporation
2-¹³C-GlucosePhenylalanineε~40
2-¹³C-GlucoseTyrosineε~40
2-¹³C-GlucoseTryptophanδ1~40
Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[16]

Table 3: Recommended Precursor Concentrations for Labeling [16]

Target Amino Acid(s)Labeled ErythroseErythrose Concentration (g/L)Co-substrate (unlabeled)Co-substrate Concentration (g/L)
Phenylalanine, Tyrosine1-¹³C-Erythrose1Glucose2
Tryptophan4-¹³C-Erythrose2Glucose2
These concentrations are recommended for optimal site-selective labeling in E. coli expression systems.[16]

Experimental Protocols

A detailed methodology for the site-selective labeling of proteins in E. coli for NMR analysis is provided below. This protocol is adapted from established methods for site-selective isotope labeling.[16]

Site-Selective Labeling of Proteins in E. coli for NMR Analysis
  • Preparation of Minimal Media : A suitable minimal medium, such as M9 medium, should be prepared for E. coli expression.[16] The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.[16] The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C isotopomer.[16]

  • Isotope-Labeled Precursor Addition : Unlabeled glucose should be added to the minimal medium at a final concentration of 2 g/L.[16] The ¹³C-labeled D-Erythrose is then added at the concentrations recommended in Table 3.

  • E. coli Culture and Protein Expression : The medium should be inoculated with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.[16] The cells are grown at the optimal temperature for protein expression (e.g., 37°C).[16] Protein expression is induced at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with a suitable inducer like IPTG.[16]

  • Protein Purification : After expression, the E. coli cells are harvested, and the labeled protein is purified using standard chromatographic techniques.

  • NMR Data Acquisition and Analysis : The purified, labeled protein is then analyzed by NMR spectroscopy. The intensities of the cross-peaks in the ¹H-¹³C HSQC spectra are analyzed to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.[16]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic fate of 13C-labeled D-Erythrose and a general workflow for metabolic tracing experiments.

metabolic_pathway cluster_cell Cellular Metabolism cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway Erythrose 13C-D-Erythrose E4P Erythrose-4-Phosphate Erythrose->E4P Phosphorylation Chorismate Chorismate E4P->Chorismate Multiple Steps Aromatic_Amino_Acids Phenylalanine, Tyrosine, Tryptophan Chorismate->Aromatic_Amino_Acids

Caption: Metabolic fate of 13C-labeled D-Erythrose into aromatic amino acids.

experimental_workflow A 1. Cell Culture (e.g., E. coli in minimal media) B 2. Addition of 13C-Labeled D-Erythrose A->B C 3. Incubation and Growth (Incorporation of 13C) B->C D 4. Metabolite Extraction or Protein Purification C->D E 5. Analysis (NMR or Mass Spectrometry) D->E F 6. Data Analysis and Flux Calculation E->F

Caption: General workflow for a 13C metabolic tracing experiment.[18]

References

Probing the Aromatic Amino Acid Biosynthesis Pathway: A Technical Guide to Utilizing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, a labeled form of D-Erythrose, in the study of aromatic amino acid biosynthesis. As the direct precursor to Erythrose-4-phosphate (E4P), a crucial substrate in the shikimate pathway, this isotopic tracer offers a powerful tool for metabolic flux analysis (MFA) and for elucidating the regulatory dynamics of this essential pathway. The shikimate pathway is absent in mammals, making it a prime target for the development of novel herbicides and antimicrobial agents. Understanding the flow of carbon through this pathway is paramount for these and other biotechnological applications.

Core Principles and Applications

Stable isotope tracing with ¹³C-labeled compounds is a cornerstone of metabolic research. By introducing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 into a biological system, researchers can track the incorporation of the ¹³C isotope into the downstream metabolites of the shikimate pathway, namely the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The distribution of the ¹³C label in these amino acids, known as mass isotopomer distributions (MIDs), is quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, in conjunction with metabolic network models, allows for the precise calculation of intracellular metabolic fluxes.

Key applications of using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 in aromatic amino acid biosynthesis studies include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of carbon flow through the shikimate pathway and its branch points.

  • Target Identification and Validation: Identifying enzymes within the pathway that are critical for the production of aromatic amino acids, which can serve as targets for drug development.

  • Mechanism of Action Studies: Determining how genetic modifications or chemical inhibitors affect the metabolic flux through the shikimate pathway.

  • Bioprocess Optimization: Enhancing the production of aromatic amino acids or their derivatives in microbial fermentation processes.

Quantitative Data from Isotope Labeling Studies

The following table summarizes hypothetical quantitative data from a ¹³C labeling experiment using a precursor that generates ¹³C-labeled erythrose-4-phosphate to illustrate the type of results obtained in such studies. This data represents the mass isotopomer distribution in key aromatic amino acids, which is essential for calculating metabolic fluxes.

Amino AcidMass IsotopomerRelative Abundance (%)
PhenylalanineM+025.3 ± 1.2
M+115.8 ± 0.8
M+235.1 ± 1.5
M+318.2 ± 0.9
M+45.6 ± 0.3
TyrosineM+030.1 ± 1.4
M+118.9 ± 0.9
M+232.5 ± 1.6
M+314.3 ± 0.7
M+44.2 ± 0.2
TryptophanM+022.7 ± 1.1
M+114.2 ± 0.7
M+238.4 ± 1.9
M+320.1 ± 1.0
M+44.6 ± 0.2

This table presents example data for illustrative purposes. Actual results will vary depending on the experimental conditions and the organism under study.

Experimental Protocols

A detailed methodology for a typical ¹³C labeling experiment to study aromatic amino acid biosynthesis is provided below. This protocol is a composite based on established methods for metabolic flux analysis.

Cell Culture and Isotope Labeling
  • Prepare Minimal Medium: A defined minimal medium with a known sole carbon source (e.g., glucose) is essential to avoid interference from unlabeled carbon sources.

  • Pre-culture: Inoculate a starter culture of the microorganism (e.g., E. coli) in the minimal medium and grow to the mid-logarithmic phase.

  • Labeling Experiment: Inoculate a fresh culture with the pre-culture. Introduce the ¹³C-labeled precursor. For instance, in a cell-free protein synthesis system, 30 mM 4-¹³C erythrose can be used in combination with 33 mM 3-¹³C pyruvate (B1213749) to achieve high levels of ¹³C labeling in the δ position of phenylalanine and tyrosine.[1]

  • Achieve Isotopic Steady State: Continue the culture until an isotopic steady state is reached, where the isotopic enrichment of intracellular metabolites remains constant. This typically requires several cell divisions.

  • Harvest Cells: Harvest the cells during the mid-logarithmic growth phase by centrifugation.

Sample Preparation for GC-MS Analysis
  • Cell Lysis and Protein Hydrolysis: Resuspend the cell pellet in 6 M HCl and hydrolyze the proteins by incubating at 110°C for 24 hours. This process breaks down proteins into their constituent amino acids.

  • Removal of Acid: Evaporate the HCl under a stream of nitrogen gas.

  • Derivatization: Derivatize the amino acids to make them volatile for gas chromatography. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS), which creates TBDMS derivatives of the amino acids.

GC-MS Analysis
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separation: Separate the derivatized amino acids on a suitable GC column (e.g., DB-5MS).

  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) ionization mode. Collect data in either scan mode or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the aromatic amino acids.

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of isotopes to determine the extent of ¹³C incorporation.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 (forms ¹³C-Erythrose-4-Phosphate) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Culture Cell Culture with (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 Harvest Harvest Cells Culture->Harvest Hydrolysis Protein Hydrolysis Harvest->Hydrolysis Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS MFA Metabolic Flux Analysis GCMS->MFA

Caption: Experimental Workflow for ¹³C Metabolic Flux Analysis.

Logical_Relationship Tracer (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 E4P ¹³C-Erythrose-4-Phosphate Tracer->E4P is a precursor to Shikimate_Pathway Shikimate Pathway E4P->Shikimate_Pathway is a substrate for AAs ¹³C-Labeled Aromatic Amino Acids Shikimate_Pathway->AAs produces MS_Data Mass Spectrometry Data (Mass Isotopomer Distributions) AAs->MS_Data is analyzed to generate Flux_Map Metabolic Flux Map MS_Data->Flux_Map is used to compute

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy of ¹³C Labeled Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic analysis of carbohydrates. The incorporation of ¹³C isotopes into carbohydrate molecules significantly enhances the power of NMR by overcoming the challenges of signal overlap inherent in proton NMR and enabling a suite of advanced experiments. These application notes provide detailed methodologies for key NMR experiments applied to ¹³C labeled carbohydrates, offering a guide for researchers in academia and the pharmaceutical industry to characterize complex carbohydrates, study their interactions, and support drug development efforts.

The following sections detail the protocols for sample preparation and a range of 1D and 2D NMR experiments. Each protocol is accompanied by typical acquisition and processing parameters, which should be optimized for the specific sample and spectrometer.

I. Experimental Protocols

A. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data. The following protocol is a general guideline for preparing ¹³C labeled carbohydrate samples for solution-state NMR.

Materials:

  • ¹³C labeled carbohydrate sample (typically 1-10 mg)

  • High-purity deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • 5 mm NMR tubes of good quality

  • Internal standard (optional, e.g., DSS, TSP)

  • pH meter or pH paper (if pH adjustment is necessary)

  • Vortex mixer

Protocol:

  • Dissolve the sample: Accurately weigh the ¹³C labeled carbohydrate and dissolve it in the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube). The choice of solvent depends on the solubility of the carbohydrate. D₂O is the most common solvent for carbohydrates.

  • Ensure complete dissolution: Gently vortex the sample to ensure it is fully dissolved. If necessary, gentle heating or sonication can be applied, but care should be taken to avoid degradation.

  • Adjust pH (if required): For aqueous samples, the pH can influence the chemical shifts of certain protons and carbons. If necessary, adjust the pH of the sample using small amounts of dilute DCl or NaOD.

  • Transfer to NMR tube: Transfer the dissolved sample into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

  • Add internal standard (optional): If quantitative analysis or precise chemical shift referencing is required, add a known amount of an internal standard.

  • Homogenize the sample: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Equilibrate: Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before starting the acquisition.

B. 1D ¹³C NMR Spectroscopy

One-dimensional ¹³C NMR is the most direct method for observing the ¹³C labeled carbon atoms. It provides information on the number of unique carbon environments and their chemical shifts.

Pulse Program (Bruker): zgpg30 (proton-decoupled with a 30° pulse) or zgig (inverse-gated decoupling for quantitative measurements).

Key Acquisition Parameters:

Parameter Typical Value Purpose
Spectral Width (SW) 200-250 ppm To cover the entire ¹³C chemical shift range of carbohydrates.
Carrier Frequency (O1P) ~100 ppm Centered in the carbohydrate region.
Acquisition Time (AQ) 1-2 s Determines the digital resolution.
Relaxation Delay (D1) 1-5 s Allows for longitudinal relaxation of the spins. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the carbons of interest. The use of a paramagnetic relaxation agent like Cr(acac)₃ can significantly shorten T₁ values and thus the required D1.[1]
Number of Scans (NS) 1024 or more Depends on the sample concentration and desired signal-to-noise ratio.
Pulse Width (P1) Calibrated 90° pulse The zgpg30 pulse program typically uses a 30° flip angle for faster acquisition.

| Decoupling | Proton broadband decoupling (e.g., garp, waltz16) | To collapse ¹H-¹³C couplings and improve signal-to-noise. |

Data Processing (TopSpin):

  • Fourier Transform: efp (Exponential multiplication followed by Fourier transform and automatic phasing).

  • Baseline Correction: abs (Automatic baseline correction).

  • Referencing: Reference the spectrum to the internal standard or a known solvent peak.

C. 2D Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms, providing a powerful tool for assigning proton and carbon resonances.

Pulse Program (Bruker): hsqcedetgpsp (edited HSQC with sensitivity enhancement).

Key Acquisition Parameters:

Parameter Typical Value Purpose
Spectral Width (F2 - ¹H) 6-8 ppm Centered around the proton resonances of the carbohydrate.
Spectral Width (F1 - ¹³C) 80-100 ppm To cover the ¹³C chemical shift range of protonated carbons.
Carrier Frequency (O1P - ¹H) ~4.5 ppm Centered in the carbohydrate proton region.
Carrier Frequency (O2P - ¹³C) ~75 ppm Centered in the carbohydrate carbon region.
Number of Increments (F1) 256-512 Determines the resolution in the indirect dimension.
Number of Scans (NS) 4-16 per increment Depends on the sample concentration.
Relaxation Delay (D1) 1.5-2.0 s

| ¹JCH Coupling Constant | ~145-160 Hz | Optimized for one-bond C-H couplings in carbohydrates. |

Data Processing (TopSpin):

  • Fourier Transform: xfb (2D Fourier transform with sine-bell window function).

  • Phasing: Manual or automatic phasing in both dimensions.

  • Baseline Correction: Automatic baseline correction in both dimensions.

D. 2D Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying glycosidic linkages and the overall connectivity of the carbohydrate.

Pulse Program (Bruker): hmbcgplpndqf (HMBC with gradient selection).

Key Acquisition Parameters:

Parameter Typical Value Purpose
Spectral Width (F2 - ¹H) 6-8 ppm
Spectral Width (F1 - ¹³C) 150-200 ppm To cover the full range of carbon chemical shifts, including quaternary carbons.
Carrier Frequencies Similar to HSQC
Number of Increments (F1) 256-512
Number of Scans (NS) 8-32 per increment
Relaxation Delay (D1) 1.5-2.0 s

| Long-range JCH | 4-10 Hz | Optimized for detecting 2- and 3-bond C-H couplings. |

Data Processing (TopSpin):

  • Fourier Transform: xfb

  • Phasing and Baseline Correction: As with HSQC.

E. 2D Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. This is useful for tracing the proton spin systems within each monosaccharide residue.

Pulse Program (Bruker): cosygpmfqf (gradient-selected, magnitude-mode COSY).

Key Acquisition Parameters:

Parameter Typical Value Purpose
Spectral Width (F1 & F2) 6-8 ppm
Carrier Frequency (O1P) ~4.5 ppm
Number of Increments (F1) 256-512
Number of Scans (NS) 2-8 per increment

| Relaxation Delay (D1) | 1.5-2.0 s | |

Data Processing (TopSpin):

  • Fourier Transform: xfb

  • Symmetrization (optional): Can be used to improve the appearance of the spectrum.

F. 2D Total Correlation Spectroscopy (TOCSY)

The TOCSY experiment correlates all protons within a spin system, regardless of whether they are directly coupled. This is extremely powerful for assigning all the proton resonances of a single monosaccharide unit, starting from a well-resolved anomeric proton signal.

Pulse Program (Bruker): mlevphpp (phase-sensitive TOCSY with MLEV-17 mixing sequence).

Key Acquisition Parameters:

Parameter Typical Value Purpose
Spectral Widths & Carrier Similar to COSY
Number of Increments (F1) 256-512
Number of Scans (NS) 4-16 per increment
Relaxation Delay (D1) 1.5-2.0 s

| TOCSY Mixing Time | 60-120 ms (B15284909) | The length of the mixing time determines the extent of magnetization transfer through the spin system. Longer mixing times allow for correlations between more distant protons. For oligosaccharides, a mixing time of 80-120 ms is often a good starting point.[2] |

Data Processing (TopSpin):

  • Fourier Transform: xfb

  • Phasing and Baseline Correction: As with other 2D experiments.

G. 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment detects protons that are close in space (typically < 5 Å), providing information about the three-dimensional structure and conformation of the carbohydrate, including the conformation around the glycosidic bonds.

Pulse Program (Bruker): noesygpphpp (gradient-selected, phase-sensitive NOESY).

Key Acquisition Parameters:

Parameter Typical Value Purpose
Spectral Widths & Carrier Similar to COSY
Number of Increments (F1) 256-512
Number of Scans (NS) 8-32 per increment
Relaxation Delay (D1) 1.5-2.0 s

| NOESY Mixing Time | 100-500 ms | The optimal mixing time depends on the molecular weight of the carbohydrate. For small to medium-sized carbohydrates, longer mixing times are often required. For larger molecules, shorter mixing times are used to avoid spin diffusion.[3][4] A series of NOESY experiments with varying mixing times can be performed to build up NOE curves for more accurate distance restraints.[5] |

Data Processing (TopSpin):

  • Fourier Transform: xfb

  • Phasing and Baseline Correction: As with other 2D experiments.

II. Data Presentation

Quantitative data obtained from the NMR experiments should be summarized in tables for easy comparison and interpretation.

Table 1: ¹³C Chemical Shifts of a Hypothetical ¹³C-labeled Trisaccharide

ResidueC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-D-Glcp-(1→92.572.873.570.272.161.3
→4)-β-D-Galp-(1→103.871.973.279.575.861.9
→6)-α-D-Manp94.770.971.267.573.067.1

Table 2: Key ¹H-¹³C Coupling Constants for Structural Analysis

CouplingTypical Value (Hz)Structural Information
¹J(C1, H1) in α-anomers~170Anomeric configuration
¹J(C1, H1) in β-anomers~160Anomeric configuration
³J(C1, Hx') across glycosidic bond2-6Glycosidic linkage conformation
³J(Cx, H1') across glycosidic bond2-6Glycosidic linkage conformation

III. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different NMR experiments in the process of carbohydrate structure elucidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ¹³C Labeled Carbohydrate Dissolution Dissolution in D₂O Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D ¹³C NMR NMR_Spec->OneD_NMR TwoD_NMR 2D NMR Experiments (HSQC, HMBC, COSY, TOCSY, NOESY) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for NMR analysis of a ¹³C labeled carbohydrate.

Structure_Elucidation_Pathway cluster_exp NMR Experiments cluster_info Derived Information cluster_structure Structural Features COSY COSY H_H_Connectivity ¹H-¹H Connectivity (within residue) COSY->H_H_Connectivity TOCSY TOCSY Spin_Systems Complete ¹H Spin Systems (residue identification) TOCSY->Spin_Systems HSQC HSQC C_H_Correlation ¹H-¹³C One-Bond Correlations HSQC->C_H_Correlation HMBC HMBC Long_Range_Corr ¹H-¹³C Long-Range Correlations (linkages) HMBC->Long_Range_Corr NOESY NOESY Spatial_Proximity Through-Space ¹H-¹H Proximities NOESY->Spatial_Proximity Conformation 3D Conformation NOESY->Conformation Monosaccharide_ID Monosaccharide Identification H_H_Connectivity->Monosaccharide_ID Spin_Systems->Monosaccharide_ID C_H_Correlation->Monosaccharide_ID Anomeric_Config Anomeric Configuration C_H_Correlation->Anomeric_Config Sequence Sequence Long_Range_Corr->Sequence Linkage_Position Linkage Position Long_Range_Corr->Linkage_Position Final_Structure Complete 3D Structure Monosaccharide_ID->Final_Structure Sequence->Final_Structure Linkage_Position->Final_Structure Anomeric_Config->Final_Structure Conformation->Final_Structure

References

Illuminating Cellular Metabolism: A Guide to 13C Tracer Experiments with (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2,3,4-Trihydroxybutanal, also known as D-Erythrose, is a four-carbon aldose sugar that plays a critical role in central carbon metabolism. Its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a key intermediate in the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route for the synthesis of nucleotides, and aromatic amino acids, and for the production of NADPH, which is essential for redox homeostasis and biosynthetic reactions. Given the central role of the PPP in cell proliferation and survival, it has emerged as a significant target in drug development, particularly in oncology.

This document provides detailed application notes and experimental protocols for conducting 13C tracer experiments using (2S,3R)-2,3,4-Trihydroxybutanal-13C-1. This stable isotope-labeled compound allows for the precise tracking of carbon atoms from erythrose as they are incorporated into various downstream metabolites. Such experiments are invaluable for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the mechanism of action of drugs that target metabolic pathways.

Core Applications

  • Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions within the Pentose Phosphate Pathway and connected pathways.

  • Target Engagement Studies: Determine if a drug candidate effectively inhibits a specific enzyme in the PPP by observing changes in the flow of the 13C label.

  • Biomarker Discovery: Identify novel metabolic biomarkers associated with disease states or drug response by tracing the metabolic fate of erythrose.

  • Understanding Disease Metabolism: Investigate alterations in the PPP in various diseases, such as cancer, to identify metabolic vulnerabilities.[1][2]

Metabolic Pathway of (2S,3R)-2,3,4-Trihydroxybutanal

Upon entering the cell, D-Erythrose is phosphorylated to D-Erythrose-4-phosphate. E4P then serves as a crucial substrate for the enzyme transaldolase in the non-oxidative branch of the Pentose Phosphate Pathway. The 13C-label from this compound will be incorporated into various downstream metabolites, including other sugar phosphates, aromatic amino acids (phenylalanine, tyrosine, and tryptophan), and nucleotides. In some cancer cells, erythrose can also be oxidized to erythronate.[1][3]

cluster_extracellular Extracellular cluster_intracellular Intracellular Erythrose_13C1_ext This compound Erythrose_13C1_int D-Erythrose-13C-1 Erythrose_13C1_ext->Erythrose_13C1_int Transport E4P_13C1 D-Erythrose-4-phosphate-13C-1 Erythrose_13C1_int->E4P_13C1 Phosphorylation Erythronate Erythronate Erythrose_13C1_int->Erythronate Oxidation PPP Pentose Phosphate Pathway E4P_13C1->PPP Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) PPP->Aromatic_AAs Nucleotides Nucleotides PPP->Nucleotides Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Erythronate->Aldehyde_Dehydrogenase

Metabolic fate of this compound.

Experimental Protocols

This section provides a detailed protocol for a 13C tracer experiment using this compound in mammalian cell culture, followed by sample preparation for mass spectrometry analysis.

Protocol 1: 13C Labeling of Mammalian Cells

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Cell counting solution (e.g., Trypan blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Seed mammalian cells in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of labeling.

    • Incubate the cells in complete culture medium at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare the labeling medium by supplementing glucose-free DMEM with this compound to the desired final concentration (e.g., 10 mM).

    • Supplement the labeling medium with 10% dFBS and other necessary components (e.g., glutamine, pyruvate).

    • Warm the labeling medium to 37°C before use.

  • Isotope Labeling:

    • When cells reach the desired confluency, aspirate the growth medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a specific duration (e.g., 24 hours) to allow for the incorporation of the 13C label into downstream metabolites. The optimal labeling time will depend on the cell line and the specific metabolic pathway being investigated.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold PBS

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching 4°C

Procedure:

  • Quenching Metabolism:

    • After the labeling period, place the 6-well plates on ice to quench metabolic activity.

    • Aspirate the labeling medium.

    • Wash the cells twice with 2 mL of ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the tubes at -80°C for at least 2 hours to precipitate proteins.

    • Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

    • The metabolite extracts can be stored at -80°C until analysis.

Protocol 3: LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC-MS Parameters (Example for Sugar Phosphates):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar metabolites like sugar phosphates.

  • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Flow Rate: A typical flow rate for HILIC is 200-400 µL/min.

  • Mass Spectrometer: Operate in negative ion mode.

  • Scan Range: m/z 75-1000.

  • Data Acquisition: Full scan mode to detect all ions, with targeted MS/MS for confirmation of specific metabolites.

Start Start Cell_Seeding Seed Mammalian Cells Start->Cell_Seeding Labeling Incubate with This compound Cell_Seeding->Labeling Quench Quench Metabolism (on ice) Labeling->Quench Extract Extract Metabolites (80% Methanol) Quench->Extract Analyze LC-MS Analysis Extract->Analyze Data_Processing Data Processing and Metabolic Flux Analysis Analyze->Data_Processing End End Data_Processing->End

Experimental workflow for a 13C tracer experiment.

Data Presentation

Quantitative data from 13C tracer experiments should be presented in a clear and structured manner to facilitate interpretation and comparison. Mass isotopomer distributions (MIDs) for key metabolites are typically presented in tabular format.

Table 1: Mass Isotopomer Distribution of Pentose Phosphate Pathway Intermediates in A549 Cells after 24h Labeling with 10 mM this compound

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-phosphate45.2 ± 2.135.8 ± 1.8 12.5 ± 0.94.1 ± 0.51.8 ± 0.30.6 ± 0.1
Sedoheptulose-7-phosphate50.1 ± 2.530.5 ± 1.5 13.2 ± 1.04.5 ± 0.61.2 ± 0.20.5 ± 0.1
Erythrose-4-phosphate20.3 ± 1.570.1 ± 3.5 8.1 ± 0.71.0 ± 0.20.3 ± 0.10.2 ± 0.1

Data are presented as mean ± standard deviation (n=3). M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

Table 2: Relative Metabolic Fluxes through the Pentose Phosphate Pathway in Control vs. Drug-Treated A549 Cells

Metabolic FluxControl (Relative Flux)Drug-Treated (Relative Flux)Fold Change
G6P to R5P (oxidative PPP)1.000.45 ± 0.05-2.22
F6P to R5P (non-oxidative PPP)1.001.10 ± 0.08+1.10
E4P to Aromatic Amino Acids1.000.95 ± 0.07-1.05

Fluxes are normalized to the control group. Data are presented as mean ± standard deviation (n=3).

Conclusion

13C tracer experiments utilizing this compound are a powerful tool for investigating the Pentose Phosphate Pathway and its role in cellular metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute these experiments, and to analyze the resulting data. By providing quantitative insights into metabolic fluxes and pathway engagement, these studies can significantly contribute to our understanding of disease mechanisms and accelerate the development of novel therapeutics targeting metabolic pathways.

References

Application Notes and Protocols for Quantifying 13C Incorporation from D-Erythrose-1-13C into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for quantifying the incorporation of 13C from D-Erythrose-1-13C into proteins. D-Erythrose, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, serves as a precursor for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[1][2] The use of 13C-labeled erythrose offers a strategic advantage for site-selective labeling of these residues, which is particularly valuable for structural and dynamic studies of proteins by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This method can result in more selective labeling and, in some cases, higher incorporation levels compared to glucose-based labeling.[1][3][4]

Overview of D-Erythrose-1-13C Labeling

D-Erythrose-4-phosphate, the phosphorylated form of erythrose, is a crucial precursor in the biosynthesis of aromatic amino acids.[1][5] When proteins are expressed in a host organism, such as Escherichia coli, in the presence of D-Erythrose-1-13C, the labeled carbon atom is incorporated into specific positions within the aromatic rings of phenylalanine, tyrosine, and tryptophan.[1] This targeted labeling simplifies complex NMR spectra and allows for detailed analysis of specific protein regions.[1] The use of erythrose as a carbon source can lead to unique and superior labeling patterns for certain amino acid positions compared to traditional glucose-based methods.[3][4][6]

Quantitative Data Presentation

The efficiency of 13C incorporation from D-Erythrose-1-13C can be quantified and compared with other labeled precursors. The following tables summarize the observed 13C incorporation levels in various amino acids when using different 13C-labeled erythrose and glucose sources in E. coli expression systems. The data is primarily derived from NMR spectroscopic analysis.[3]

Table 1: 13C Incorporation into Aromatic Amino Acids using 1-13C Erythrose vs. Other Labeling Strategies

Amino AcidPosition1-13C Erythrose (%)2-13C Glucose (%)Notes
PhenylalanineζLabeledNot LabeledErythrose provides unique labeling at this position.[3][4]
TyrosineεMinor Gain-Similar incorporation levels to 2-13C glucose.[3]
Tryptophanζ2LabeledNot LabeledErythrose enables labeling of this position.[3]
Tryptophanη2LabeledNot LabeledEfficiently labeled by 2-13C erythrose.[3]
TryptophanSix-ring moiety~Doubled-Significantly higher incorporation with erythrose.[3][4]

Table 2: 13C Incorporation into Aliphatic Amino Acids using Erythrose Labeling

Amino AcidPosition13C IncorporationNotes
IsoleucineβIsolated 13C LabelSuitable for dynamics studies.[3][4]
HistidineβIsolated 13C LabelSuitable for dynamics studies.[3][4]
LysineβIsolated 13C Label[3]
ArginineβIsolated 13C Label[3]

Experimental Protocols

This section provides detailed protocols for 13C labeling using D-Erythrose-1-13C and subsequent analysis by both NMR spectroscopy and mass spectrometry.

This protocol is adapted from established methods for protein expression in minimal media.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

  • M9 minimal medium components.

  • D-Erythrose-1-13C.

  • Unlabeled glucose.

  • 15NH4Cl (for dual labeling, optional).

  • Inducer (e.g., IPTG).

Procedure:

  • Prepare Minimal Media: Prepare M9 minimal medium containing a nitrogen source (e.g., 15NH4Cl for 15N labeling) and other essential salts.[1]

  • Carbon Source Preparation: The carbon source will be a combination of unlabeled glucose and D-Erythrose-1-13C. Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.[1] Add D-Erythrose-1-13C to a final concentration of 1-2 g/L. For optimal labeling of phenylalanine and tyrosine, 1 g/L of erythrose is often sufficient, while tryptophan may benefit from 2 g/L.[6]

  • E. coli Culture and Protein Expression:

    • Inoculate the prepared medium with a starter culture of the E. coli expression strain.

    • Grow the cells at 37°C with shaking until the mid-log phase of growth (OD600 of 0.6-0.8).[1]

    • Induce protein expression with an appropriate concentration of IPTG.

    • Continue the culture for a sufficient period to allow for protein expression and incorporation of the 13C label (typically 4-6 hours, but may need optimization).[1]

  • Cell Harvesting and Protein Purification:

    • Harvest the E. coli cells by centrifugation.[1]

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the protein of interest using appropriate chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).[1]

This protocol is based on the analysis of 1H-13C HSQC spectra.[3]

Procedure:

  • Sample Preparation: Prepare the purified, labeled protein in a suitable NMR buffer.

  • NMR Data Acquisition:

    • Record a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • Record a reference spectrum on a naturally abundant (unlabeled) sample of the same protein under identical conditions.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., NMRPipe).[1]

    • Analyze the intensities of the cross-peaks in the 1H-13C HSQC spectra.[1]

    • Determine the percentage of 13C incorporation at specific sites by comparing the peak intensities of the labeled sample to those of the naturally abundant sample.[1]

This protocol outlines a general workflow for a bottom-up proteomics approach to quantify 13C incorporation.

Procedure:

  • Protein Digestion:

    • Denature the purified protein using urea (B33335) or another denaturant.

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein into peptides using a sequence-specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use specialized software to analyze the mass spectrometry data.

    • Identify peptides and proteins by searching the MS/MS data against a protein database.

    • Quantify the 13C incorporation by analyzing the isotopic distribution of the identified peptides. The mass shift corresponding to the number of incorporated 13C atoms will be observed.

    • Calculate the percentage of incorporation by comparing the intensity of the labeled peptide peak with the unlabeled counterpart.

Visualizations

metabolic_pathway cluster_pentose_phosphate Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_aromatic_amino_acids Aromatic Amino Acid Biosynthesis Glucose Glucose Erythrose-4-P Erythrose-4-P Glucose->Erythrose-4-P Multiple Steps DAHP DAHP Erythrose-4-P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Phenylalanine Phenylalanine Chorismate->Phenylalanine Tyrosine Tyrosine Chorismate->Tyrosine Tryptophan Tryptophan Chorismate->Tryptophan Protein Protein Phenylalanine->Protein Translation Tyrosine->Protein Translation Tryptophan->Protein Translation D-Erythrose-1-13C D-Erythrose-1-13C D-Erythrose-1-13C->Erythrose-4-P Phosphorylation experimental_workflow Start Start Prepare_Media Prepare M9 Minimal Media with D-Erythrose-1-13C Start->Prepare_Media Culture_Ecoli Culture E. coli and Induce Protein Expression Prepare_Media->Culture_Ecoli Harvest_Purify Harvest Cells and Purify Protein Culture_Ecoli->Harvest_Purify Analysis Analysis Method? Harvest_Purify->Analysis NMR_Spec NMR Spectroscopy Analysis->NMR_Spec NMR MS_Spec Mass Spectrometry Analysis->MS_Spec MS NMR_Data Acquire 1H-13C HSQC NMR_Spec->NMR_Data MS_Data Protein Digestion and LC-MS/MS Analysis MS_Spec->MS_Data Quantify_NMR Quantify Incorporation from Peak Intensities NMR_Data->Quantify_NMR Quantify_MS Quantify Incorporation from Isotopic Distribution MS_Data->Quantify_MS End End Quantify_NMR->End Quantify_MS->End

References

Application Notes and Protocols for GC-MS Analysis of D-Erythrose-1-13C Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the fate of metabolites through biochemical pathways. D-Erythrose, a four-carbon aldose sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route for the synthesis of nucleotides and reductive equivalents. By using D-Erythrose labeled with carbon-13 at the first position (D-Erythrose-1-13C), researchers can elucidate the dynamics of the PPP and its connections to other pathways like glycolysis and the tricarboxylic acid (TCA) cycle. Gas chromatography-mass spectrometry (GC-MS) is a robust analytical platform for the separation and detection of volatile and thermally stable compounds. For non-volatile metabolites like sugars and their phosphorylated derivatives, a derivatization step is necessary to increase their volatility for GC-MS analysis.

This document provides a detailed protocol for the sample preparation and GC-MS analysis of metabolites downstream of D-Erythrose-1-13C. The methods described herein are applicable to various biological samples, including cell cultures and tissues, and are designed to ensure high-quality data for metabolic flux analysis.

Signaling Pathways and Experimental Workflow

The metabolic fate of D-Erythrose-1-13C can be traced through several key metabolic pathways. The following diagram illustrates the central carbon metabolism pathways involving D-Erythrose.

Metabolic Fate of D-Erythrose-1-13C D-Erythrose-1-13C D-Erythrose-1-13C Erythrose-4-Phosphate Erythrose-4-Phosphate D-Erythrose-1-13C->Erythrose-4-Phosphate Pentose Phosphate Pathway Pentose Phosphate Pathway Erythrose-4-Phosphate->Pentose Phosphate Pathway Fructose-6-Phosphate Fructose-6-Phosphate Pentose Phosphate Pathway->Fructose-6-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Pentose Phosphate Pathway->Glyceraldehyde-3-Phosphate Nucleotide Synthesis Nucleotide Synthesis Pentose Phosphate Pathway->Nucleotide Synthesis Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Amino Acid Synthesis Amino Acid Synthesis TCA Cycle->Amino Acid Synthesis Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Fructose-6-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Pyruvate->TCA Cycle

Caption: Metabolic pathways involving D-Erythrose-1-13C.

The experimental workflow for the GC-MS analysis of D-Erythrose-1-13C metabolites involves several critical steps, from sample quenching to data analysis. The following diagram outlines this workflow.

Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture with D-Erythrose-1-13C Cell Culture with D-Erythrose-1-13C Quenching Quenching Cell Culture with D-Erythrose-1-13C->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: Sample preparation and analysis workflow.

Experimental Protocols

This section provides detailed protocols for each step of the experimental workflow.

Cell Culture and Labeling
  • Culture cells to the desired density in a standard growth medium.

  • Replace the standard medium with a medium containing a known concentration of D-Erythrose-1-13C. The concentration and labeling duration will depend on the specific experimental goals and cell type.

  • Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled substrate.

Quenching of Metabolism

Rapidly halting all enzymatic activity is crucial to preserve the metabolic state of the cells at the time of sampling.

For Adherent Cells:

  • Aspirate the culture medium.

  • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or saline solution to remove any remaining extracellular labeled substrate.

  • Instantly add liquid nitrogen directly to the culture dish to flash-freeze the cells and quench metabolism.[1]

For Suspension Cells:

  • Quickly transfer the cell suspension to a centrifuge tube.

  • Centrifuge at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.

  • Discard the supernatant and immediately resuspend the cell pellet in a pre-chilled quenching solution, such as 60% methanol (B129727) in water at -40°C or colder.[2]

Metabolite Extraction

Extraction is performed to lyse the cells and solubilize the intracellular metabolites.

  • To the quenched cells (either the frozen plate of adherent cells or the quenched suspension cell pellet), add a pre-chilled extraction solvent. A commonly used solvent mixture is methanol:water:chloroform (1:1:1 v/v/v).[3]

  • For adherent cells, scrape the cells in the extraction solvent. For suspension cells, vortex the pellet in the extraction solvent.

  • Incubate the mixture on ice for 15-30 minutes with intermittent vortexing to ensure complete extraction.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the polar and non-polar metabolites, into a new microcentrifuge tube. The upper aqueous phase contains the polar metabolites of interest.

Derivatization

To make the polar metabolites volatile for GC-MS analysis, a two-step derivatization process is typically employed.[4][5]

Step 1: Methoxyamination

  • Dry the extracted metabolite supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Add 20-50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract.[5]

  • Vortex briefly and incubate at 30-37°C for 90 minutes with shaking.[5] This step protects carbonyl groups and prevents the formation of multiple isomers during the subsequent silylation step.

Step 2: Silylation

  • Add 30-80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[6]

  • Vortex briefly and incubate at 37-70°C for 30-60 minutes. This reaction replaces active hydrogens on hydroxyl, carboxyl, and amino groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized samples are analyzed using a gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless or split (e.g., 10:1)
Injector Temperature 250-280°C
Oven Program Initial temperature: 70-80°C, hold for 2-5 min; Ramp: 5-15°C/min to 300-320°C; Final hold: 5-10 min
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-650

Note: These parameters should be optimized for the specific instrument and application.

Data Presentation

The quantitative data from GC-MS analysis, specifically the mass isotopomer distributions of key metabolites, are crucial for metabolic flux analysis. The following table provides an example of how to structure this data.

MetaboliteRetention Time (min)Mass IsotopomerRelative Abundance (%)
Erythrose12.5M+010.2
M+185.3
M+24.1
M+30.4
Ribose-5-phosphate18.2M+035.7
M+145.1
M+215.9
M+33.3
Fructose-6-phosphate20.1M+050.5
M+130.8
M+212.3
M+36.4
Sedoheptulose-7-phosphate22.4M+025.1
M+155.6
M+215.2
M+34.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation and GC-MS analysis of metabolites derived from D-Erythrose-1-13C. By following these procedures, researchers can obtain high-quality, reproducible data on the isotopic enrichment in central carbon metabolites. This information is fundamental for performing metabolic flux analysis to gain a deeper understanding of cellular physiology, disease mechanisms, and the effects of drug candidates on metabolic networks. Careful optimization of each step for the specific biological system under investigation is recommended to achieve the best results.

References

Unlocking Metabolic Pathways: Experimental Design for Stable Isotope Labeling with D-Erythrose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying flux in biological systems. While uniformly labeled substrates like ¹³C-glucose provide a global view of central carbon metabolism, site-specifically labeled molecules offer a more targeted approach to dissect specific pathways. D-Erythrose-1-¹³C has emerged as a valuable tracer for investigating the pentose (B10789219) phosphate (B84403) pathway (PPP) and the biosynthesis of aromatic amino acids.[1][2] Its strategic entry into metabolism allows for more selective labeling of certain metabolites compared to glucose, providing higher resolution for studies in metabolic research, drug development, and protein engineering.[3] This document provides detailed application notes and protocols for the experimental design of stable isotope labeling studies using D-Erythrose-1-¹³C.

Core Applications

The primary application of D-Erythrose-1-¹³C is in the site-selective isotope labeling of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—for protein Nuclear Magnetic Resonance (NMR) studies.[1] D-Erythrose-4-phosphate, derived from D-Erythrose, is a direct precursor in the shikimate pathway, which is responsible for synthesizing these amino acids.[1] By using D-Erythrose-1-¹³C, researchers can achieve specific labeling of these residues, which is crucial for high-resolution structural and dynamic studies of proteins.[1][3]

Another key application is in metabolic flux analysis (MFA) to probe the activity of the pentose phosphate pathway.[1][2] Tracing the fate of the ¹³C label from erythrose through the PPP and into downstream metabolites provides quantitative insights into the pathway's contribution to cellular metabolism, which is of significant interest in cancer biology and other disease states.[4][5]

Experimental Design and Protocols

A successful stable isotope labeling experiment requires careful planning and execution. The following protocols are generalized for studies in E. coli for protein expression and can be adapted for other systems.

Protocol 1: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is designed for the expression of a protein of interest with ¹³C-labeled aromatic amino acids for subsequent NMR analysis.

Materials:

  • E. coli expression strain carrying the plasmid for the protein of interest

  • Minimal medium (e.g., M9 medium)

  • Unlabeled glucose

  • D-Erythrose-1-¹³C

  • Nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling)

  • Inducer (e.g., IPTG)

  • Standard protein purification reagents and chromatography columns

Procedure:

  • Preparation of Minimal Media: Prepare a suitable minimal medium, such as M9 medium, containing essential salts and a nitrogen source. The carbon source will be a combination of unlabeled glucose and D-Erythrose-1-¹³C.[1]

  • Isotope-Labeled Precursor Addition: Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L. Supplement with D-Erythrose-1-¹³C at a concentration of 1 g/L for optimal labeling of phenylalanine and tyrosine.[1]

  • E. coli Culture and Protein Expression:

    • Inoculate the medium with the E. coli expression strain.

    • Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

    • Induce protein expression at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with an appropriate inducer like IPTG.[1]

    • Continue the culture for a sufficient period to allow for protein expression and incorporation of the ¹³C label.[1]

  • Cell Harvesting and Protein Purification:

    • Harvest the E. coli cells by centrifugation.[1]

    • Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).[1]

  • NMR Data Acquisition and Analysis:

    • Prepare the purified, labeled protein for NMR analysis.

    • Acquire ¹H-¹³C HSQC spectra.

    • Process the NMR spectra using appropriate software. Analyze the intensities of the cross-peaks to determine the percentage of ¹³C incorporation at specific sites by comparing with a naturally abundant sample.[1]

Protocol 2: Metabolic Flux Analysis using LC-MS

This protocol outlines the general steps for tracing the metabolism of D-Erythrose-1-¹³C in cell culture to quantify metabolic flux.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • D-Erythrose-1-¹³C

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing D-Erythrose-1-¹³C at a known concentration.

    • Incubate for a defined period to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding a cold quenching solution.

    • Extract metabolites using an appropriate solvent.

  • Sample Analysis:

    • Analyze the extracted metabolites using LC-MS/MS or GC-MS to identify and quantify the mass isotopomers of key metabolites in the pentose phosphate pathway and downstream pathways.[2]

  • Data Analysis and Flux Calculation:

    • Correct for natural isotope abundance.

    • Use the mass isotopomer distribution data to calculate the relative flux through the pentose phosphate pathway using metabolic flux analysis software.

Data Presentation

Quantitative data from stable isotope labeling experiments are crucial for interpreting the results. The following tables summarize expected ¹³C incorporation levels and recommended precursor concentrations.

Table 1: Comparison of ¹³C Incorporation Levels in Aromatic Amino Acids

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)
1-¹³C-ErythrosePhenylalanineζ>80
1-¹³C-ErythroseTyrosineζ>80
4-¹³C-ErythroseTryptophanε3~60
2-¹³C-GlucosePhenylalanineε~40
2-¹³C-GlucoseTyrosineε~40
2-¹³C-GlucoseTryptophanδ1~40

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[1]

Table 2: Recommended Precursor Concentrations for Labeling in E. coli

Target Amino Acid(s)Labeled ErythroseErythrose Concentration (g/L)Co-substrate (unlabeled)Co-substrate Concentration (g/L)
Phenylalanine, Tyrosine1-¹³C-Erythrose1Glucose2
Tryptophan4-¹³C-Erythrose2Glucose2

These concentrations are recommended for optimal site-selective labeling in E. coli expression systems.[1]

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of the stable isotope through metabolic pathways.

metabolic_pathway cluster_medium Extracellular Medium cluster_cell Cellular Metabolism D-Erythrose-1-13C D-Erythrose-1-13C Erythrose-4-P-1-13C Erythrose-4-P-1-13C D-Erythrose-1-13C->Erythrose-4-P-1-13C Phosphorylation Sedoheptulose-7-P Sedoheptulose-7-P Erythrose-4-P-1-13C->Sedoheptulose-7-P Transketolase Shikimate_Pathway Shikimate Pathway Erythrose-4-P-1-13C->Shikimate_Pathway Ribose-5-P Ribose-5-P Sedoheptulose-7-P->Ribose-5-P Fructose-6-P Fructose-6-P Sedoheptulose-7-P->Fructose-6-P Transaldolase Xylulose-5-P Xylulose-5-P Ribose-5-P->Xylulose-5-P Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Fructose-6-P->Glycolysis Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) (13C Labeled) Shikimate_Pathway->Aromatic_Amino_Acids

Caption: Metabolic fate of D-Erythrose-1-13C in the Pentose Phosphate Pathway.

experimental_workflow Start Start Prepare_Media Prepare Minimal Medium with D-Erythrose-1-13C & Glucose Start->Prepare_Media Inoculate Inoculate with E. coli Expression Strain Prepare_Media->Inoculate Grow_Culture Grow Cells to Mid-Log Phase Inoculate->Grow_Culture Induce_Expression Induce Protein Expression (e.g., with IPTG) Grow_Culture->Induce_Expression Continue_Culture Continue Culture for Label Incorporation Induce_Expression->Continue_Culture Harvest_Cells Harvest Cells by Centrifugation Continue_Culture->Harvest_Cells Purify_Protein Purify Protein using Chromatography Harvest_Cells->Purify_Protein Analyze_Sample Analyze Sample (NMR or MS) Purify_Protein->Analyze_Sample Data_Analysis Data Analysis and Interpretation Analyze_Sample->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Measuring Pentose Phosphate Pathway Flux Using D-Erythrose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. It plays a critical role in cellular metabolism by producing NADPH, essential for antioxidant defense and reductive biosynthesis, and by generating precursors for nucleotide and aromatic amino acid synthesis.[1][2] Accurate measurement of PPP flux is crucial for understanding cellular physiology and pathology in various contexts, including cancer, metabolic disorders, and drug development.

This document provides detailed application notes and protocols for a proposed method to measure pentose phosphate pathway flux using the stable isotope tracer, D-Erythrose-1-13C. While the use of 13C-labeled glucose isotopes is a more established method, tracing D-Erythrose, a key intermediate in the non-oxidative branch of the PPP, offers a potentially more direct approach to probe the dynamics of this part of the pathway.

D-Erythrose, in its phosphorylated form D-Erythrose-4-phosphate, is a direct precursor in the shikimate pathway for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] By introducing D-Erythrose-1-13C, the labeled carbon can be traced as it is metabolized through the interconnected reactions of the PPP and glycolysis.

Principle of the Method

The proposed method is based on the principles of 13C-Metabolic Flux Analysis (13C-MFA).[3] Cells are cultured in a medium containing D-Erythrose-1-13C. As the labeled erythrose enters the cellular metabolic network, the 13C isotope is incorporated into various downstream metabolites. The distribution of these mass isotopologues is then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]

By analyzing the specific labeling patterns of key metabolites, it is possible to deduce the relative contributions of different pathways to their production. For instance, the metabolism of D-Erythrose-1-13C through the non-oxidative PPP will lead to specific labeling patterns in fructose-6-phosphate, glyceraldehyde-3-phosphate, and subsequently in lactate (B86563) and TCA cycle intermediates. These patterns can be distinguished from those arising from the metabolism of unlabeled glucose, allowing for the quantification of PPP flux.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of a 13C-MFA experiment using D-Erythrose-1-13C to measure PPP flux in a cancer cell line. This data is for illustrative purposes, as specific experimental data for this tracer in this application is not widely available.

Table 1: Relative Pentose Phosphate Pathway Flux in Response to Drug Treatment

Cell LineTreatmentRelative PPP Flux (%)
Cancer Cell Line AControl15 ± 2
Cancer Cell Line ADrug X (50 nM)28 ± 3
Cancer Cell Line BControl12 ± 1.5
Cancer Cell Line BDrug X (50 nM)14 ± 2

Relative PPP flux is expressed as a percentage of glucose uptake.

Table 2: Mass Isotopologue Distribution of Key Metabolites after D-Erythrose-1-13C Labeling

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Fructose-6-Phosphate85.212.51.80.5
Glyceraldehyde-3-Phosphate88.99.11.50.5
Lactate92.36.21.00.5
Citrate90.15.53.21.2

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

Experimental Protocols

This section provides a detailed protocol for a 13C-MFA experiment using D-Erythrose-1-13C in cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cellular metabolites with D-Erythrose-1-13C for PPP flux analysis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • D-Erythrose-1-13C

  • Phosphate-buffered saline (PBS), pre-warmed

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and grow to the desired confluency (typically 60-80%) in standard growth medium.

  • Preparation of Labeling Medium: Prepare a labeling medium by supplementing glucose-free DMEM with dialyzed FBS, a known concentration of unlabeled glucose, and D-Erythrose-1-13C. The final concentration of D-Erythrose-1-13C should be optimized for the specific cell line and experimental conditions.

  • Media Switch:

    • For adherent cells, aspirate the standard growth medium and wash the cells once with pre-warmed PBS.

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in fresh medium.

  • Initiate Labeling: Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a predetermined period to allow for isotopic steady-state labeling of the metabolites of interest. The optimal incubation time should be determined empirically (typically ranging from a few hours to 24 hours).[4]

Protocol 2: Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent analysis.

Materials:

  • Labeled cells from Protocol 1

  • Cold methanol (B129727) (80%, v/v)

  • Cell scrapers (for adherent cells)

  • Centrifuge

Procedure:

  • Quenching and Extraction:

    • For adherent cells, aspirate the labeling medium and immediately add ice-cold 80% methanol to the plate. Scrape the cells and collect the cell suspension.

    • For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the supernatant, and resuspend the cell pellet in ice-cold 80% methanol.

  • Lysis: Vortex the cell suspension vigorously to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Collection: Carefully collect the supernatant containing the polar metabolites.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To determine the mass isotopologue distribution of key metabolites.

Materials:

  • Metabolite extracts from Protocol 2

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

  • Appropriate chromatography column

Procedure:

  • Sample Preparation: Depending on the analytical platform, samples may require derivatization (for GC-MS) or may be directly injected (for LC-MS).

  • LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts using an appropriate LC-MS/MS or GC-MS method to separate and detect the metabolites of interest. The mass spectrometer will be operated in a mode that allows for the quantification of different mass isotopologues for each metabolite.

  • Data Analysis: Process the raw data to determine the mass isotopologue distributions for key metabolites such as fructose-6-phosphate, glyceraldehyde-3-phosphate, lactate, and TCA cycle intermediates. Correct the data for the natural abundance of 13C.

Visualizations

Pentose Phosphate Pathway and Entry of D-Erythrose-1-13C

PentosePhosphatePathway cluster_non_oxidative Non-Oxidative PPP cluster_glycolysis Glycolysis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Produces NADPH F6P->G6P GAP Glyceraldehyde-3-Phosphate F6P->GAP GAP->F6P S7P Sedoheptulose-7-Phosphate GAP->S7P TA Pyr Pyruvate GAP->Pyr E4P Erythrose-4-Phosphate E4P->F6P TA S7P->E4P TKT R5P Ribose-5-Phosphate R5P->GAP TKT Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P X5P->F6P TKT X5P->GAP TKT Lac Lactate Pyr->Lac Erythrose_13C D-Erythrose-1-13C Erythrose_13C->E4P Phosphorylation TKT Transketolase TA Transaldolase

Caption: Metabolic fate of D-Erythrose-1-13C in the Pentose Phosphate Pathway.

Experimental Workflow for PPP Flux Analysis

ExperimentalWorkflow step1 1. Cell Culture - Seed and grow cells to desired confluency. step2 2. Isotope Labeling - Prepare labeling medium with D-Erythrose-1-13C. - Switch to labeling medium and incubate. step1->step2 step3 3. Metabolite Extraction - Quench metabolism with cold methanol. - Extract intracellular metabolites. step2->step3 step4 4. MS Analysis - Analyze extracts using LC-MS or GC-MS. - Determine mass isotopologue distributions. step3->step4 step5 5. Data Analysis - Correct for natural 13C abundance. - Calculate relative PPP flux. step4->step5

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

Logical Relationship of PPP and Glycolysis

PPP_Glycolysis_Relationship Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway NADPH NADPH PPP->NADPH Ribose5P Ribose-5-Phosphate PPP->Ribose5P F6P Fructose-6-Phosphate PPP->F6P Interconversion GAP Glyceraldehyde-3-Phosphate PPP->GAP Interconversion G6P->Glycolysis G6P->PPP F6P->Glycolysis GAP->Glycolysis

References

Application Notes and Protocols for (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 in Plant Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2,3,4-Trihydroxybutanal, also known as D-Erythrose, is a key intermediate in central carbon metabolism in plants. Its phosphorylated form, D-Erythrose-4-phosphate, is a crucial precursor in the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway. The Shikimate Pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are not only essential for protein synthesis but also serve as precursors for a wide array of secondary metabolites with diverse biological activities, including many pharmaceutical compounds.

The use of stable isotope-labeled compounds, such as (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, provides a powerful tool for tracing the metabolic fate of specific carbon atoms through these intricate biochemical networks. By introducing a ¹³C label at the C-1 position of D-Erythrose, researchers can quantitatively track its incorporation into downstream metabolites. This enables the elucidation of metabolic fluxes, the identification of pathway bottlenecks, and the investigation of regulatory mechanisms under various physiological and environmental conditions. These insights are invaluable for applications in metabolic engineering, crop improvement, and the discovery of novel plant-derived natural products. This document provides detailed application notes and protocols for the use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 in plant metabolism studies.

Metabolic Fate of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

Upon uptake by plant cells, (2S,3R)-2,3,4-Trihydroxybutanal is phosphorylated to D-Erythrose-4-phosphate. The ¹³C label at the C-1 position can then be traced through the Shikimate Pathway.

metabolic_pathway cluster_input Exogenous Substrate cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_aromatic_aa Aromatic Amino Acid Biosynthesis Ery (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 E4P D-Erythrose-4-phosphate-13C-1 Ery->E4P Phosphorylation DAHP DAHP-13C E4P->DAHP DAHP synthase PEP Phosphoenolpyruvate PEP->DAHP DAHP synthase Shikimate Shikimate-13C DAHP->Shikimate Multiple Steps Chorismate Chorismate-13C Shikimate->Chorismate Phe Phenylalanine-13C Chorismate->Phe Tyr Tyrosine-13C Chorismate->Tyr Trp Tryptophan-13C Chorismate->Trp

Figure 1: Metabolic pathway of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1.

Data Presentation

The following tables present hypothetical quantitative data from a tracer experiment using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 in a plant cell suspension culture.

Table 1: ¹³C Enrichment in Key Metabolites Over Time

Time (hours)D-Erythrose-4-phosphate (%)Shikimate (%)Chorismate (%)Phenylalanine (%)Tyrosine (%)Tryptophan (%)
0000000
185.2 ± 4.312.5 ± 1.15.1 ± 0.41.2 ± 0.11.0 ± 0.10.8 ± 0.1
478.6 ± 3.945.8 ± 2.322.3 ± 1.515.6 ± 0.813.2 ± 0.710.5 ± 0.5
865.1 ± 3.268.2 ± 3.448.9 ± 2.538.7 ± 1.935.4 ± 1.828.9 ± 1.4
1252.3 ± 2.675.4 ± 3.862.1 ± 3.155.3 ± 2.851.8 ± 2.645.2 ± 2.3
2425.8 ± 1.380.1 ± 4.075.3 ± 3.772.4 ± 3.670.1 ± 3.565.8 ± 3.3

Table 2: Metabolic Flux Analysis Results

Metabolic FluxControl Condition (nmol/g FW/h)Stressed Condition (nmol/g FW/h)
D-Erythrose Uptake50.0 ± 2.545.2 ± 2.3
Shikimate Pathway Influx35.1 ± 1.855.8 ± 2.9
Phenylalanine Biosynthesis12.3 ± 0.620.1 ± 1.0
Tyrosine Biosynthesis10.5 ± 0.518.5 ± 0.9
Tryptophan Biosynthesis8.2 ± 0.412.3 ± 0.6

Experimental Protocols

Protocol 1: ¹³C-Labeling of Plant Cell Suspension Cultures

This protocol describes the administration of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 to plant cell suspension cultures to trace its incorporation into downstream metabolites.

Materials:

  • Actively growing plant cell suspension culture (e.g., Arabidopsis thaliana, tobacco BY-2)

  • (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

  • Sterile liquid growth medium for the specific cell line

  • Sterile flasks

  • Orbital shaker with controlled temperature and light

  • Liquid nitrogen

  • Mortar and pestle or other tissue homogenizer

  • Extraction buffer (e.g., 80% methanol)

  • Centrifuge

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture Preparation: Subculture actively growing cells into fresh sterile liquid medium in sterile flasks. Allow the cells to acclimate for 24-48 hours on an orbital shaker under controlled conditions.

  • Label Administration: Prepare a sterile stock solution of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1. Add the labeled compound to the cell culture flasks to a final concentration of 1-5 mM.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 12, 24 hours), harvest cell samples by vacuum filtration.

  • Metabolism Quenching and Metabolite Extraction: Immediately quench metabolic activity by flash-freezing the harvested cells in liquid nitrogen. Grind the frozen cells to a fine powder using a pre-chilled mortar and pestle. Extract metabolites by adding a cold extraction buffer (e.g., 80% methanol) and vortexing thoroughly.

  • Sample Preparation for Analysis: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): If using GC-MS, derivatize the dried metabolites to increase their volatility.

  • Metabolite Analysis: Reconstitute the dried extract (or derivatized sample) in a suitable solvent and analyze using LC-MS/MS or GC-MS to determine the ¹³C enrichment in target metabolites.

experimental_workflow_cell_culture start Start: Actively Growing Cell Culture acclimate Acclimate Cells in Fresh Medium start->acclimate add_label Add this compound acclimate->add_label time_course Time-Course Sampling add_label->time_course quench Quench Metabolism (Liquid N2) time_course->quench extract Metabolite Extraction quench->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze data_analysis Data Analysis and Flux Calculation analyze->data_analysis end End data_analysis->end

Figure 2: Workflow for ¹³C-labeling in plant cell cultures.
Protocol 2: ¹³C-Labeling in Hydroponically Grown Seedlings

This protocol provides a method for introducing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 to whole seedlings grown hydroponically. Note that uptake of sugars through the roots can be inefficient and may stimulate microbial growth in the nutrient solution.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, tomato) grown hydroponically

  • (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

  • Hydroponic nutrient solution

  • Beakers or other suitable containers for labeling

  • Liquid nitrogen

  • Tissue homogenizer

  • Extraction buffer

  • Analytical instrumentation (LC-MS/MS or GC-MS)

Procedure:

  • Seedling Preparation: Grow seedlings in a standard hydroponic solution until they have developed a healthy root system and several true leaves.

  • Labeling Solution: Prepare a fresh hydroponic solution containing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 at a final concentration of 5-10 mM.

  • Label Administration: Gently transfer the seedlings from their growth medium to the labeling solution, ensuring the roots are fully submerged.

  • Incubation: Incubate the seedlings in the labeling solution for a defined period (e.g., 24-72 hours) under controlled light and temperature conditions. Monitor the solution for microbial growth.

  • Harvesting: At the end of the labeling period, harvest the seedlings. Separate tissues (roots, shoots, leaves) as required by the experimental design.

  • Metabolite Extraction and Analysis: Immediately flash-freeze the tissues in liquid nitrogen and proceed with metabolite extraction and analysis as described in Protocol 1 (steps 4-7).

logical_relationship start Hypothesis: Exogenous Erythrose is Metabolized via the Shikimate Pathway design Experimental Design start->design labeling Isotope Labeling with Erythrose-13C-1 design->labeling Control vs. Treatment measurement Measurement of 13C Incorporation labeling->measurement LC-MS/MS or GC-MS flux_calc Metabolic Flux Calculation measurement->flux_calc Isotopomer Distribution Data conclusion Conclusion on Pathway Activity flux_calc->conclusion

Figure 3: Logical flow of a metabolic flux study.

Concluding Remarks

The use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 as a metabolic tracer offers a precise method for investigating the dynamics of the Shikimate Pathway and aromatic amino acid biosynthesis in plants. The protocols and data presented here provide a framework for designing and conducting experiments to quantify metabolic fluxes and understand the regulation of these critical pathways. Such studies are fundamental to advancing our knowledge of plant biochemistry and have significant potential for applications in biotechnology and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Erythrose-1-13C Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use D-Erythrose-1-13C for cell labeling experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

Q1: What is D-Erythrose-1-13C and what are its primary applications in cell labeling?

A1: D-Erythrose-1-13C is a stable isotope-labeled form of the four-carbon sugar erythrose, where the carbon at the first position is the heavy isotope 13C.[1] Its primary application is in stable isotope tracing studies to elucidate metabolic pathways. As its phosphorylated form, D-erythrose-4-phosphate, it is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and a direct precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[2][3] This makes it a powerful tool for:

  • Site-selective isotope labeling for Nuclear Magnetic Resonance (NMR) spectroscopy: To study protein structure, dynamics, and interactions.[2]

  • Metabolic Flux Analysis (MFA): To quantify the flow of metabolites through the PPP and related pathways.[4][5]

Q2: What is the key advantage of using D-Erythrose-1-13C over the more common 13C-glucose?

A2: The primary advantage of using 13C-labeled D-Erythrose over 13C-glucose is its specific entry point into metabolism.[4] While glucose enters at the beginning of glycolysis, erythrose enters directly into the pentose phosphate pathway. This provides a more direct and specific tracing of the PPP and the downstream synthesis of aromatic amino acids, resulting in less background labeling and a clearer signal for the pathways of interest.[3][6]

Q3: Can D-Erythrose-1-13C be used as the sole carbon source for cell culture?

A3: For most cell lines, particularly mammalian cells, D-Erythrose cannot be used as the sole carbon source for growth.[4] It is typically used as a supplementary tracer in a medium that contains an unlabeled primary carbon source, such as glucose, to ensure normal cell growth and metabolism.[3][4]

Troubleshooting Guide

Issue 1: Low or No 13C Incorporation into Target Metabolites

Potential Cause Troubleshooting Step
Suboptimal D-Erythrose-1-13C Concentration The optimal concentration is cell-type dependent. For E. coli, concentrations of 1-2 g/L have been shown to be effective.[2][3] For mammalian cells, a pilot experiment with a range of concentrations (e.g., 0.5 mM to 5 mM) is recommended.
Insufficient Incubation Time The time required to reach isotopic steady state varies by cell type and the metabolic pathway being studied. Start with a time course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific experimental goals.[7]
Slow Metabolic Rate of the Cell Line Consider increasing the incubation time. If feasible for your research question, using a cell line with a higher metabolic rate may improve incorporation.
Presence of Unlabeled Erythrose in Media Components Ensure that the basal medium and supplements (e.g., serum) do not contain significant amounts of unlabeled erythrose that would dilute the labeled tracer.
Incorrect Cell Phase Ensure cells are in the mid-log phase of growth when the labeling medium is introduced to maximize metabolic activity and uptake of the tracer.[2]

Issue 2: Significant Cell Death or Changes in Morphology

Potential Cause Troubleshooting Step
Cytotoxicity of D-Erythrose Although generally considered safe, high concentrations of any nutrient can be stressful to cells. Perform a dose-response experiment and assess cell viability using standard cytotoxicity assays (e.g., Trypan Blue, MTT, or LDH assay).[8][9]
Nutrient Depletion in the Labeling Medium Ensure the labeling medium is supplemented with all essential nutrients, including amino acids and vitamins, especially for long incubation periods.
Contamination of the Cell Culture Regularly check for signs of microbial contamination, which can impact cell health and metabolism.

Issue 3: Unexpected Labeling Patterns or Metabolite Profiles

Potential Cause Troubleshooting Step
Metabolic Scrambling The 13C label from D-Erythrose-1-13C can be redistributed to other metabolites through interconnected metabolic pathways. This is a biological phenomenon that can provide further insights into metabolic interconnectivity.
Contribution from Unlabeled Precursors Intracellular pools of unlabeled metabolites can dilute the 13C label. Pre-culturing cells in a medium with reduced concentrations of the unlabeled counterpart can help to enrich for the labeled tracer.
Analytical Issues During Sample Processing or Data Analysis Ensure complete extraction of metabolites and accurate quantification. It is also crucial to correct for the natural abundance of 13C in your mass spectrometry data to avoid overestimation of enrichment.[10]

Quantitative Data Summary

The following tables provide recommended starting concentrations for D-Erythrose-1-13C and the expected 13C incorporation levels, primarily derived from studies in E. coli for protein labeling. These should be used as a starting point for optimization in other experimental systems.

Table 1: Recommended D-Erythrose-1-13C Concentrations for Site-Selective Labeling in E. coli

Target Amino Acid(s)Labeled ErythroseErythrose Concentration (g/L)Co-substrate (unlabeled)Co-substrate Concentration (g/L)
Phenylalanine, Tyrosine1-13C-Erythrose1Glucose2
Tryptophan4-13C-Erythrose2Glucose2

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose".[2][3]

Table 2: Observed 13C Incorporation Levels in Aromatic Amino Acids in E. coli

Labeled PrecursorAmino AcidLabeled Position13C Incorporation (%)
1-13C-ErythrosePhenylalanineζ>80
1-13C-ErythroseTyrosineζ>80
4-13C-ErythroseTryptophanε3~60

The exact percentages can vary depending on the protein and expression system.[2]

Experimental Protocols

Protocol 1: Site-Selective Labeling of Proteins in E. coli for NMR Analysis

This protocol is adapted from established methods for site-selective isotope labeling.[2][3]

  • Preparation of Minimal Media:

    • Prepare a suitable minimal medium for E. coli expression, such as M9 medium.

    • The medium should contain a nitrogen source (e.g., 15NH4Cl for dual labeling) and other essential salts.

    • The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-1-13C isotopomer.

  • Isotope-Labeled Precursor Addition:

    • Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.[2]

    • Add the desired site-selectively 13C-enriched erythrose (e.g., 1-13C-Erythrose) to the medium at the start of the culture.[2]

    • The recommended concentrations are 1 g/L for targeting phenylalanine and tyrosine, and 2 g/L for tryptophan.[2][3]

  • E. coli Culture and Protein Expression:

    • Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

    • Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

    • Induce protein expression at the mid-log phase of cell growth (e.g., OD600 of 0.6-0.8) with an appropriate inducer (e.g., IPTG).[2]

    • Continue the culture for a sufficient period to allow for protein expression and incorporation of the 13C label.

  • Cell Harvesting and Protein Purification:

    • Harvest the E. coli cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatographic techniques.

  • Analysis:

    • Analyze the purified protein by NMR spectroscopy to determine the site-specific incorporation of 13C.

Protocol 2: General Workflow for D-Erythrose-1-13C Labeling in Mammalian Cells for Metabolic Flux Analysis

This is a general guideline; specific parameters must be optimized for each cell line and experimental goal.

  • Cell Seeding and Adaptation:

    • Plate mammalian cells at a density that will ensure they are in the logarithmic growth phase during the labeling experiment.

    • Allow cells to adhere and resume proliferation for at least 24 hours before starting the labeling experiment.

  • Preparation of Labeling Medium:

    • Prepare a custom culture medium that lacks the unlabeled counterpart of your tracer if you wish to maximize incorporation (e.g., a custom glucose-free medium if co-labeling with a glucose tracer).

    • Supplement the medium with all other necessary components, such as dialyzed fetal bovine serum (to minimize unlabeled small molecules), amino acids, and glutamine.

    • Add D-Erythrose-1-13C to the desired final concentration. A starting point for optimization could be in the range of 0.5 mM to 5 mM.

    • Ensure the medium also contains a primary carbon source like unlabeled glucose (e.g., 5-25 mM) for cell viability and growth.

  • Labeling Experiment:

    • Remove the standard culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired period. An incubation time of 24 hours is often sufficient to approach isotopic steady state for many central carbon metabolites.[11] However, this should be optimized.

  • Metabolite Extraction:

    • At the end of the incubation period, rapidly quench metabolism and extract metabolites. A common method is to wash the cells with ice-cold saline and then add a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analysis:

    • Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in the metabolites of interest.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells media_prep 2. Prepare Labeling Medium (with D-Erythrose-1-13C) add_media 3. Add Labeling Medium media_prep->add_media incubation 4. Incubate for Optimized Time add_media->incubation extraction 5. Quench & Extract Metabolites incubation->extraction ms_analysis 6. Analyze by MS extraction->ms_analysis data_analysis 7. Data Analysis & Interpretation ms_analysis->data_analysis

Caption: General experimental workflow for cell labeling with D-Erythrose-1-13C.

signaling_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycolysis Glycolysis G6P->Glycolysis E4P Erythrose-4-Phosphate-¹³C PPP->E4P Erythrose_1_13C D-Erythrose-1-¹³C Erythrose_1_13C->E4P Enters Pathway Shikimate Shikimate Pathway E4P->Shikimate Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) with ¹³C label Shikimate->Aromatic_AA Pyruvate Pyruvate Glycolysis->Pyruvate troubleshooting_logic start Low ¹³C Incorporation? check_conc Concentration Optimized? start->check_conc check_time Incubation Time Optimized? check_conc->check_time Yes optimize_conc Optimize Concentration check_conc->optimize_conc No check_viability Cells Viable? check_time->check_viability Yes optimize_time Optimize Incubation Time check_time->optimize_time No check_media Media Components Checked? check_viability->check_media Yes check_toxicity Perform Cytotoxicity Assay check_viability->check_toxicity No check_media->optimize_conc No use_defined_media Use Defined Media/Dialyzed Serum check_media->use_defined_media No

References

Troubleshooting low 13C incorporation from (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting resource for researchers using (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 (also known as D-erythrose-1-13C) in stable isotope labeling experiments. This guide provides answers to frequently asked questions and solutions to common problems related to low 13C incorporation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary metabolic fate?

This compound is the D-enantiomer of the four-carbon sugar erythrose, isotopically labeled with carbon-13 at the first carbon position (C1)[1][2]. Its primary role in metabolism is as an intermediate in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). Cellular enzymes phosphorylate D-erythrose to form D-erythrose-4-phosphate (E4P)[3][4][5]. E4P is a critical precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and Vitamin B6[4][6]. Therefore, the 13C label is expected to be incorporated into these and other downstream metabolites.

Q2: What are the expected levels of 13C incorporation from D-erythrose-1-13C?

The level of incorporation can vary significantly based on the cell line, experimental conditions, and the specific metabolite being analyzed. D-erythrose is used to target specific pathways, which can result in more selective but potentially less widespread labeling than a universal tracer like [U-13C6]glucose[7]. For instance, using 13C-labeled erythrose for protein expression in bacteria can lead to significant 13C incorporation in aromatic amino acid side chains, in some cases doubling the incorporation level compared to using labeled glucose[7][8]. However, overall enrichment in central carbon metabolites may be lower.

Q3: How long should I run the labeling experiment to reach isotopic steady state?

Reaching isotopic steady state, where the isotopic enrichment of metabolites becomes constant, is crucial for many metabolic flux analysis studies[9][10]. The time required varies by metabolic pathway. Glycolysis and the upper PPP can reach a steady state in minutes to a few hours, while the TCA cycle and the biosynthesis of biomass precursors like amino acids can take significantly longer[10][11]. It is highly recommended to perform a time-course experiment (e.g., sampling at 1, 4, 8, and 24 hours) to determine the optimal labeling duration for your specific model system and metabolites of interest.

Q4: Can I use standard fetal bovine serum (FBS) in my cell culture medium?

It is strongly advised to use dialyzed FBS for all stable isotope labeling experiments. Standard FBS contains unlabeled glucose and other small molecules that will compete with the 13C-labeled tracer, leading to isotopic dilution and a significant underestimation of incorporation[12].

Troubleshooting Low 13C Incorporation

This section addresses specific problems you may encounter during your experiments.

Problem 1: Very low or no 13C incorporation is detected in any downstream metabolites.

  • Possible Cause A: Incorrect Stereoisomer

    • Explanation: Biological systems are highly stereospecific. The metabolic pathways that utilize erythrose are specific to the D-enantiomer. If you have inadvertently used L-erythrose or another tetrose sugar like D-threose, it will likely not be metabolized, resulting in no 13C incorporation[12].

    • Solution: Verify the identity and purity of your tracer compound via its Certificate of Analysis. Ensure you are using (2S,3R)-2,3,4-Trihydroxybutanal, which is D-erythrose[1].

  • Possible Cause B: Tracer Degradation

    • Explanation: Small molecules and sugars can be unstable in cell culture media over long incubation periods, potentially degrading due to pH, temperature, or reactions with media components[13][14].

    • Solution: Prepare fresh labeling medium immediately before each experiment. If stability is a concern, consider a shorter labeling duration or analyze the stability of D-erythrose in your specific medium over time using analytical methods.

  • Possible Cause C: Inefficient Cellular Uptake

    • Explanation: The cell line you are using may not express the necessary transporters to efficiently take up erythrose from the medium.

    • Solution: Review literature for information on tetrose sugar transport in your specific cell line. If uptake is a known issue, you may need to consider alternative methods or cell models.

Problem 2: 13C incorporation is detected but is significantly lower than expected.

  • Possible Cause A: Isotopic Dilution from Unlabeled Sources

    • Explanation: The most common cause of low enrichment is the presence of competing unlabeled carbon sources. This includes glucose, amino acids, and other metabolites present in the basal medium or, most significantly, in non-dialyzed serum[15][16].

    • Solution: Use a glucose-free basal medium for your labeling experiment and supplement it only with your 13C-labeled tracer. Crucially, use dialyzed FBS to minimize unlabeled contaminants[12].

  • Possible Cause B: Suboptimal Cell Health or Metabolic State

    • Explanation: For active incorporation of a tracer, cells must be metabolically active. Cells that are confluent, senescent, or not in the exponential growth phase will have slower metabolic rates[10][17].

    • Solution: Ensure cells are seeded at a density that allows them to be in the mid-exponential growth phase at the time of labeling. Confirm high cell viability (>95%) before starting the experiment.

  • Possible Cause C: Insufficient Labeling Time

    • Explanation: As mentioned in the FAQs, the metabolites you are measuring may not have reached isotopic steady state in the chosen timeframe, especially complex biomass components[9].

    • Solution: Increase the labeling duration or perform a time-course experiment to identify when enrichment plateaus for your metabolites of interest.

Data Summary

The following tables provide a quick reference for expected labeling and troubleshooting.

Table 1: Comparison of Expected 13C Labeling in Aromatic Amino Acids

TracerPrecursorKey MetaboliteExpected 13C Incorporation Pattern in Aromatic Ring
This compound D-Erythrose-4-PhosphateShikimate PathwaySelective labeling on specific carbons of the aromatic ring.
[U-13C6]Glucose D-Erythrose-4-Phosphate & PhosphoenolpyruvateShikimate PathwayMultiple carbons labeled (M+n) throughout the amino acid backbone and side chain.

Table 2: Troubleshooting Guide Summary

ProblemPossible CauseRecommended Solution
No Incorporation Incorrect StereoisomerVerify tracer identity ((2S,3R) configuration).
Tracer DegradationPrepare fresh media; assess tracer stability.
Inefficient Cellular UptakeConsult literature for cell-specific transporters.
Low Incorporation Isotopic DilutionUse dialyzed serum and glucose-free base medium.
Suboptimal Cell HealthUse cells in exponential growth phase; check viability.
Insufficient Labeling TimeIncrease incubation time; perform a time-course study.

Visualized Guides

Metabolic Pathway

cluster_extracellular Extracellular cluster_intracellular Intracellular Metabolism Tracer This compound Erythrose D-Erythrose-1-13C Tracer->Erythrose Uptake E4P Erythrose-4-Phosphate-1-13C Erythrose->E4P Phosphorylation DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate (from other pathways) PEP->DAHP Chorismate Chorismate-13C DAHP->Chorismate Shikimate Pathway Phe Phenylalanine-13C Chorismate->Phe Tyr Tyrosine-13C Chorismate->Tyr Trp Tryptophan-13C Chorismate->Trp

Caption: Metabolic fate of D-Erythrose-1-13C into aromatic amino acids.

Experimental Workflow

A 1. Experimental Design (Select cell line, tracer, duration) B 2. Cell Culture (Seed cells, grow to exponential phase) A->B C 3. Isotope Labeling (Incubate with D-Erythrose-1-13C medium) B->C D 4. Quenching & Metabolite Extraction (Rapidly halt metabolism, extract metabolites) C->D E 5. Analytical Measurement (LC-MS or GC-MS analysis) D->E F 6. Data Analysis (Correct for natural abundance, calculate enrichment) E->F G 7. Interpretation (Assess flux and incorporation) F->G

Caption: Standard workflow for a stable isotope labeling experiment.

Troubleshooting Decision Tree

Start Low or No 13C Incorporation Q1 Is ANY 13C detected in downstream metabolites? Start->Q1 Check_Isomer Verify tracer is D-Erythrose (2S,3R configuration) Q1->Check_Isomer No Q2 Are you using dialyzed serum? Q1->Q2 Yes (but low) Check_Stability Check tracer stability in media Check_Isomer->Check_Stability Fix_Serum Action: Switch to dialyzed FBS and glucose-free medium Q2->Fix_Serum No Q3 Are cells healthy and in exponential growth phase? Q2->Q3 Yes End Problem Resolved / Further Investigation Fix_Serum->End Fix_Cells Action: Optimize cell culture conditions (seeding density, viability) Q3->Fix_Cells No Q4 Is labeling time sufficient for the target pathway? Q3->Q4 Yes Fix_Cells->End Fix_Time Action: Increase labeling time or run a time-course experiment Q4->Fix_Time No Q4->End Yes Fix_Time->End

Caption: Decision tree for troubleshooting low 13C incorporation.

Experimental Protocols

Protocol 1: Cell Culture and 13C Labeling

  • Cell Seeding: Plate cells at a density that ensures they will reach 50-70% confluency (or the mid-point of their exponential growth phase for suspension cells) at the time of labeling.

  • Media Preparation: Prepare a glucose-free version of your standard culture medium. Supplement this medium with this compound to the desired final concentration. Add other necessary supplements, ensuring you use dialyzed fetal bovine serum (typically 10%) to minimize unlabeled contaminants[12].

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the freshly prepared 13C-labeling medium to the cells.

    • Incubate for the desired duration (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO2).

Protocol 2: Metabolite Extraction and Sample Preparation

  • Quenching: To halt metabolic activity instantly, place the culture dish on dry ice and aspirate the medium. Immediately add a sufficient volume of ice-cold 80% methanol (B129727) to cover the cell monolayer. This step is critical to prevent metabolic changes during sample collection[10].

  • Extraction:

    • Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly for 1 minute at 4°C.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • The dried pellet can be stored at -80°C or reconstituted in a suitable solvent for LC-MS or GC-MS analysis. For GC-MS, a derivatization step is required to make the metabolites volatile[18].

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C-Labeled Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the mass spectrometry analysis of 13C-labeled sugars.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.

Issue 1: Low Signal Intensity or Poor Sensitivity for 13C-Labeled Sugars

Q: I am observing a weak signal for my 13C-labeled sugar analytes. How can I improve the sensitivity of my mass spectrometry analysis?

A: Low signal intensity is a common challenge in the analysis of carbohydrates due to their poor ionization efficiency.[1][2][3] Here are several strategies to enhance the signal:

  • Derivatization: Chemically modifying the sugar molecules can significantly improve their ionization efficiency and, consequently, the signal intensity.[2][4]

  • Optimize Ionization Source Parameters: Fine-tuning the settings of your mass spectrometer's ion source is crucial.

    • For ESI: Adjust the spray voltage, gas flows (nebulizer and drying gas), and temperature to find the optimal conditions for your specific analytes.[7]

    • For MALDI: The choice of matrix is critical. Experiment with different matrices, and consider using additives or alternative matrix preparation techniques to improve crystal formation and analyte incorporation.[1][8]

  • Mobile Phase Optimization (LC-MS): The composition of the mobile phase can influence ionization.

    • Experiment with different additives, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), to promote the formation of specific adducts that ionize more efficiently.[7]

    • Ensure the pH of the mobile phase is optimal for the ionization of your target sugars.[9]

  • Sample Cleanup: A cleaner sample will generally result in a better signal-to-noise ratio. Utilize solid-phase extraction (SPE) to remove interfering matrix components.[7]

Issue 2: Significant Matrix Effects Compromising Quantification

Q: My quantitative results for 13C-labeled sugars are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate them?

A: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major concern in quantitative mass spectrometry.[7][10]

Identifying Matrix Effects:

  • Post-Column Infusion: This qualitative method helps to identify at which retention times ion suppression or enhancement occurs.[7] A constant flow of your 13C-labeled sugar standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal of your standard indicate the presence of matrix effects.[7]

  • Post-Extraction Spiking: This is a quantitative approach to assess the extent of matrix effects.[7] You compare the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank matrix extract. The ratio of these responses provides a measure of the matrix effect.[7][10]

Mitigating Matrix Effects:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before they enter the mass spectrometer.[7][11]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain your analytes of interest while washing away matrix components. For polar sugars, a mixed-mode sorbent can be effective.[7]

    • Liquid-Liquid Extraction (LLE): This can also be used to separate your analytes from interfering substances.

  • Chromatographic Separation: Optimize your LC method to separate your 13C-labeled sugars from the matrix components that are causing ion suppression or enhancement.

    • Adjust the gradient profile or try a different column chemistry (e.g., HILIC for polar compounds).[12]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that is chemically identical to your analyte but has a different mass is the best way to compensate for matrix effects.[7][11] The internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[11] However, be mindful that this will also reduce the concentration of your analyte.

Issue 3: Poor Chromatographic Peak Shape

Q: I am observing broad, tailing, or split peaks for my 13C-labeled sugars in LC-MS. What could be the cause and how can I fix it?

A: Poor peak shape can compromise both the qualitative and quantitative analysis of your data. Several factors can contribute to this issue:

  • Suboptimal Mobile Phase:

    • pH: The pH of the mobile phase can affect the charge state of the sugar molecules and their interaction with the stationary phase. Experiment with adjusting the pH to improve peak shape.[9]

    • Ionic Strength: In some cases, adjusting the ionic strength of the mobile phase with a salt like ammonium acetate can improve peak shape.

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to broad and tailing peaks. Try reducing the injection volume or sample concentration.

    • Column Contamination: Contaminants from previous injections can build up on the column and affect peak shape. Implement a robust column washing procedure between runs.

    • Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases. If you suspect column degradation, try replacing the column.

  • Anomerization: Sugars can exist as different anomers (α and β forms) in solution, which can sometimes separate under certain chromatographic conditions, leading to split or broadened peaks.

    • Adjusting the mobile phase temperature or pH can sometimes help to interconvert the anomers more rapidly, resulting in a single, sharp peak.[9]

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for analyzing 13C-labeled sugars by mass spectrometry?

A1: While not strictly always necessary, especially with modern high-sensitivity mass spectrometers, derivatization is highly recommended for improving the sensitivity and robustness of your assay.[2][4] Sugars are polar and often have low ionization efficiency in their native form.[1][3] Derivatization can increase their volatility for GC-MS and enhance their ionization efficiency for both GC-MS and LC-MS, leading to a stronger signal and better data quality.[5][13]

Q2: What is the best ionization technique for 13C-labeled sugar analysis?

A2: The choice of ionization technique depends on your experimental setup and goals.

  • Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS analysis of sugars. It is a soft ionization technique that is well-suited for polar molecules. Negative ion mode ESI is often preferred for underivatized sugars and their phosphorylated intermediates.[12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for the analysis of larger glycans and can be useful for direct tissue analysis.[1][2]

  • Chemical Ionization (CI): For GC-MS, chemical ionization is often more suitable than electron ionization for isotopomer quantification as it results in less fragmentation.[5]

Q3: How can I distinguish between different 13C-labeled sugar isomers?

A3: Distinguishing between sugar isomers can be challenging. A combination of chromatography and mass spectrometry techniques is often required.

  • Chromatography: Different isomers may have slightly different retention times on a chromatographic column. Optimizing your LC or GC method is key to achieving separation.

  • Tandem Mass Spectrometry (MS/MS): Isomers can sometimes be differentiated by their unique fragmentation patterns in MS/MS. Derivatization can be particularly helpful here, as it can direct fragmentation in a predictable way.[13]

Q4: What are the key steps in a typical 13C metabolic flux analysis workflow?

A4: A typical 13C metabolic flux analysis (MFA) workflow involves several key steps.[14][15][16][17]

  • Experimental Design: Choose the appropriate 13C-labeled substrate (e.g., [U-13C]glucose) and labeling strategy.

  • Cell Culture and Labeling: Grow cells in a medium containing the 13C-labeled substrate until a metabolic and isotopic steady state is reached.

  • Metabolite Extraction: Quench metabolism rapidly and extract the intracellular metabolites.

  • Sample Analysis: Analyze the extracts by mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distributions of the metabolites.

  • Data Analysis and Flux Calculation: Use specialized software to correct for the natural abundance of isotopes and calculate the metabolic fluxes.

Data Presentation

Table 1: Comparison of Derivatization Methods for Sugar Analysis by Mass Spectrometry

Derivatization MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Silylation (e.g., TMS) Replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility.[6]GC-MSWell-established, effective for many sugars.Can produce multiple derivatives for a single sugar, complicating chromatograms.[6]
Acetylation Replaces hydroxyl groups with acetyl groups, increasing volatility.[6]GC-MSCan provide good chromatographic separation.May not be as sensitive as silylation for some sugars.
Permethylation Replaces all hydroxyl and N-acetyl protons with methyl groups.[2][3]LC-MS, MALDI-MSSignificantly enhances ionization efficiency, stabilizes labile groups.[2][3]Can be a more complex and time-consuming procedure.
Reductive Amination The reducing end of the sugar reacts with a primary amine-containing label.[4]LC-MSCan introduce a fluorescent or UV-active tag for detection.Only reacts with the reducing end of the sugar.

Experimental Protocols

Protocol 1: General Sample Preparation for 13C Metabolic Flux Analysis from Adherent Cell Culture

This protocol provides a general procedure for quenching metabolism and extracting metabolites from adherent cells grown with 13C-labeled glucose.[12][15]

Materials:

  • Adherent cells cultured in a multi-well plate

  • Culture medium containing 13C-labeled glucose

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • Cell Culture: Culture cells to the desired confluency in the presence of 13C-labeled glucose for a sufficient time to achieve isotopic steady state.

  • Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well to cover the cells.

  • Metabolite Extraction:

    • Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis.

    • Scrape the cells from the plate in the methanol solution using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

  • Reconstitution: Prior to LC-MS analysis, evaporate the methanol from the samples under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for your LC-MS method (e.g., the initial mobile phase).[12]

Protocol 2: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol describes a common method for the silylation of sugars for GC-MS analysis.[5][6]

Materials:

  • Dried sugar sample

  • Pyridine (B92270)

  • N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Drying: Ensure your sugar sample is completely dry. Lyophilization or evaporation under nitrogen is recommended.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of pyridine to dissolve the sugars.

    • Add 50 µL of BSTFA with 1% TMCS.

  • Incubation:

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • The sample is now ready for injection into the GC-MS.

Mandatory Visualization

General Workflow for 13C-Labeled Sugar Analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture 1. Cell Culture with 13C-Labeled Substrate quenching 2. Quenching of Metabolism cell_culture->quenching Achieve Isotopic Steady State extraction 3. Metabolite Extraction quenching->extraction Rapidly Stop Enzymatic Activity sample_prep 4. Sample Preparation (e.g., Derivatization) extraction->sample_prep ms_analysis 5. Mass Spectrometry (LC-MS or GC-MS) sample_prep->ms_analysis data_acq 6. Data Acquisition ms_analysis->data_acq data_proc 7. Data Processing (Peak Integration, etc.) data_acq->data_proc flux_calc 8. Metabolic Flux Calculation data_proc->flux_calc interpretation 9. Biological Interpretation flux_calc->interpretation

Caption: A generalized workflow for 13C metabolic flux analysis.

Troubleshooting Low Signal Intensity cluster_solutions Potential Solutions low_signal Problem: Low Signal Intensity derivatization Implement or Optimize Derivatization low_signal->derivatization ion_source Optimize Ion Source Parameters low_signal->ion_source mobile_phase Adjust Mobile Phase Composition (LC-MS) low_signal->mobile_phase sample_cleanup Improve Sample Cleanup (e.g., SPE) low_signal->sample_cleanup

Caption: Decision tree for addressing low signal intensity issues.

Mitigating Matrix Effects cluster_mitigation Mitigation Strategies matrix_effect Problem: Matrix Effects identify Identify Matrix Effects (Post-Column Infusion or Post-Extraction Spiking) matrix_effect->identify sample_prep Improve Sample Preparation (SPE, LLE) identify->sample_prep chromatography Optimize Chromatographic Separation identify->chromatography internal_std Use Stable Isotope-Labeled Internal Standard identify->internal_std dilution Sample Dilution identify->dilution

Caption: A logical workflow for identifying and mitigating matrix effects.

References

How to correct for natural 13C abundance in tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for natural 13C abundance in tracer experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural 13C abundance in tracer experiments?

A1: Carbon naturally exists as a mixture of isotopes, primarily 12C (≈98.9%) and 13C (≈1.1%).[1][2] When conducting stable isotope tracing experiments with 13C-labeled substrates, it is critical to differentiate between the 13C enrichment from the tracer and the 13C that is naturally present in the molecules.[3] Mass spectrometry analysis detects the total 13C content, so failing to correct for the natural abundance will lead to an overestimation of isotopic enrichment. This can result in inaccurate calculations of metabolic fluxes and pathway activities.[3][4]

Q2: What is a Mass Isotopologue Distribution (MID) and why is it important?

A2: A Mass Isotopologue Distribution (MID), sometimes referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a given metabolite.[1] Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a metabolite with 'n' carbon atoms, you can have isotopologues with zero 13C atoms (M+0), one 13C atom (M+1), two 13C atoms (M+2), and so on, up to 'n' 13C atoms (M+n). The MID is a vector that quantifies the relative abundance of each of these isotopologues, with the sum of all fractions equaling 1 (or 100%).[1] This distribution is the primary data used to calculate metabolic fluxes.[5]

Q3: What are the key inputs required for an accurate natural abundance correction?

A3: To perform an accurate correction, you will need the following information:

  • The complete molecular formula of the analyte, including any atoms added during derivatization. This is essential for calculating the theoretical natural isotope distribution.[3]

  • The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw data that will be corrected.

  • The isotopic purity of the tracer. Commercially available tracers are not 100% pure and contain a small fraction of unlabeled molecules.[3]

  • The mass resolution of your instrument, as this can influence the correction algorithm, especially for high-resolution data where different isotopologues might be resolved.[3][6]

Q4: How does the correction for natural 13C abundance work in principle?

A4: The correction is typically performed using a matrix-based mathematical approach.[1] A correction matrix is constructed that accounts for the natural isotopic abundances of all elements in the molecule (not just carbon). This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured MID, yielding a corrected MID that reflects only the enrichment from the 13C tracer. Several software tools are available that implement these correction algorithms.[1]

Q5: Can I perform 13C correction on data from a low-resolution mass spectrometer?

A5: Yes, correction for natural 13C abundance can be performed on data from low-resolution mass spectrometers. However, high-resolution instruments can provide more detailed information, such as resolving 13C from other isotopes like 15N that have the same nominal mass but different exact masses.[4][6] The choice of correction algorithm and software may need to be adjusted based on the resolution of your data.[6]

Troubleshooting Guide

Problem: My corrected data contains negative abundance values for some isotopologues.

  • Cause: Negative abundance values are a common artifact and indicate an issue with the raw data or the correction parameters.[1][3] Potential causes include:

    • Incorrect Elemental Formula: The formula used for the correction, including any derivatizing agents, may be inaccurate. An incorrect formula leads to an incorrect correction matrix.[1]

    • Inaccurate Background Subtraction: Poor background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios.[1]

    • Instrumental Noise: High noise levels can lead to inaccurate measurements of low-abundance isotopologues.[1]

    • Low Signal Intensity: If the signal for a particular isotopologue is very low or missing, the correction algorithm may overcompensate, resulting in a negative value.[3]

  • Solution:

    • Verify the molecular formula: Double-check the elemental composition of your metabolite and any derivatizing agents.

    • Review data processing: Re-evaluate your peak integration and background subtraction methods.

    • Check instrument performance: Ensure your mass spectrometer is properly tuned and that you have a sufficient signal-to-noise ratio for your peaks of interest.

    • Handle negative values: It is generally recommended to set negative values to zero and then re-normalize the remaining isotopologue fractions to sum to 1. This acknowledges that negative abundances are not physically possible while preserving the relative distribution of the other isotopologues.[3]

Problem: The 13C enrichment in my labeled samples seems unexpectedly low after correction.

  • Cause:

    • Suboptimal Tracer Concentration or Incubation Time: The concentration of the 13C-labeled substrate may be too low, or the incubation time may be too short for significant incorporation into the metabolite of interest.

    • Tracer Impurity: The actual enrichment of your 13C tracer may be lower than stated by the manufacturer.

    • Metabolic Pathway Activity: The metabolic pathway leading to your metabolite of interest may be less active than anticipated.

    • Cellular Uptake Issues: The cells may not be efficiently taking up the labeled substrate.

  • Solution:

    • Optimize experimental conditions: Titrate the concentration of the 13C tracer and perform a time-course experiment to determine the optimal labeling duration.

    • Verify tracer enrichment: If possible, analyze the 13C tracer itself to confirm its isotopic purity.

    • Use positive controls: Analyze a metabolite known to be rapidly and highly labeled from your tracer to confirm that the labeling procedure is working.

    • Review literature: Consult published studies using similar cell types and tracers to establish expected enrichment levels.

Problem: The corrected data does not make biological sense (e.g., M+0 is near zero in an unlabeled control sample).

  • Cause:

    • Incorrectly Applied Correction Algorithm: The software settings may not be appropriate for your data (e.g., wrong resolution setting or incorrect tracer specified).[3]

    • Systematic Error in Data Acquisition: There may be an issue with the mass spectrometer's calibration or stability over the course of the analysis.[3]

    • Sample Mix-up: The unlabeled control may have been inadvertently swapped with a labeled sample.

  • Solution:

    • Review correction parameters: Carefully double-check all settings in your correction software.

    • Test with a known standard: Run an unlabeled standard and ensure that after correction, the M+0 abundance is close to 100%.[3]

    • Check instrument calibration: Verify that the mass spectrometer is properly calibrated across the relevant mass range.[3]

    • Confirm sample identity: Re-check your sample labeling and run order to rule out any mix-ups.

Data Presentation

Table 1: Natural Abundance of Key Isotopes

ElementIsotopeNatural Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.985
2H0.015
Nitrogen14N99.634
15N0.366
Oxygen16O99.762
17O0.038
18O0.200
Sulfur32S95.02
33S0.75
34S4.21
36S0.02

Table 2: Example Mass Isotopologue Distribution (MID) Data Before and After Correction

This table shows hypothetical MID data for a metabolite with three carbon atoms (e.g., Alanine) from cells grown with a 13C-labeled substrate.

IsotopologueMeasured MID (%) (Uncorrected)Corrected MID (%)
M+060.062.5
M+130.028.0
M+28.07.5
M+32.02.0

Experimental Protocols

Protocol 1: General Workflow for a 13C Tracer Experiment and Data Correction

  • Tracer Selection and Experimental Design:

    • Choose a 13C-labeled substrate appropriate for the metabolic pathway of interest (e.g., [U-13C]-glucose for central carbon metabolism).

    • Determine the optimal tracer concentration and incubation time through preliminary experiments.

    • Include both unlabeled (natural abundance) and 13C-labeled samples in your experimental design.

  • Cell Culture and Metabolite Extraction:

    • Culture cells in the presence of the 13C tracer for the predetermined amount of time.

    • Rapidly quench metabolism and extract metabolites using a suitable protocol (e.g., cold methanol (B129727) extraction).

  • Mass Spectrometry Data Acquisition:

    • Prepare samples for analysis by LC-MS or GC-MS.

    • Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.[3]

    • Inject a blank sample to assess background noise, followed by your unlabeled control and 13C-labeled samples.[3]

  • Data Processing and Natural Abundance Correction:

    • Process the raw mass spectrometry data to integrate the peaks for each isotopologue of your target metabolites and obtain their respective intensities.

    • Use a software tool such as IsoCorrectoR or AccuCor2 to perform the natural abundance correction.[1][7]

    • Input the required information into the software, including the molecular formula of the analyte and the measured MID.

    • The software will output the corrected MID, which can then be used for metabolic flux analysis.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Tracer Selection & Experimental Design B Cell Culture with 13C Tracer A->B C Metabolite Extraction B->C D Mass Spectrometry Data Acquisition C->D Sample Analysis E Peak Integration & MID Determination D->E F Natural Abundance Correction E->F G Metabolic Flux Analysis F->G

Caption: General workflow for a 13C metabolic tracer experiment.

correction_logic cluster_inputs Inputs cluster_outputs Outputs measured_mid Measured MID (from MS) correction_algorithm Natural Abundance Correction Algorithm measured_mid->correction_algorithm molecular_formula Molecular Formula molecular_formula->correction_algorithm corrected_mid Corrected MID (Tracer Enrichment Only) correction_algorithm->corrected_mid

Caption: Logical flow of the natural abundance correction process.

glycolysis_tca glucose [U-13C]-Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate TCA Cycle succinate Succinate citrate->succinate malate Malate succinate->malate

Caption: Simplified pathway showing 13C incorporation from glucose.

References

D-Erythrose-1-13C stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of D-Erythrose-1-¹³C. Below are frequently asked questions and troubleshooting guides to ensure the integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store D-Erythrose-1-¹³C upon receipt?

A1: Storage conditions depend on whether the product is in solid form or in a solution. For aqueous solutions, refrigeration at 2-8°C is recommended for short-term storage.[1] For longer-term storage of solutions, -20°C or -80°C is advised, with specific time limits to minimize degradation.[2] Always protect from light and consider storing under an inert nitrogen atmosphere.[2]

Q2: Is D-Erythrose-1-¹³C stable in its solid form?

A2: While specific stability data for solid D-Erythrose-1-¹³C is not extensively detailed in the provided results, sugars in their solid, crystalline form are generally more stable than in solution. However, they are hygroscopic and should be stored in a desiccator, protected from moisture and light.

Q3: What is the recommended solvent for dissolving D-Erythrose-1-¹³C?

A3: D-Erythrose-1-¹³C is typically supplied as a solution in water.[1][3] If you have the solid form, high-purity water is the recommended solvent. For a 50% aqueous solution, solubility of up to 250 mg/mL can be achieved, potentially requiring sonication.[2]

Q4: How long can I store D-Erythrose-1-¹³C in a solution?

A4: The stability of D-Erythrose-1-¹³C in solution is time and temperature-dependent. For aqueous stock solutions, the following storage periods are recommended:

  • Up to 6 months at -80°C.[2]

  • Up to 1 month at -20°C.[2] It is crucial to protect the solution from light and store it under nitrogen for optimal stability.[2] Avoid repeated freeze-thaw cycles.

Q5: Does pH affect the stability of D-Erythrose-1-¹³C in solution?

A5: Yes, pH is a critical factor. Under mild alkaline conditions (e.g., pH 8.5), D-Erythrose can undergo significant degradation, including carbonyl migrations and epimerization to D-threose.[4] For maximum stability, it is advisable to maintain neutral or slightly acidic conditions and use buffers with care.

Troubleshooting Guide

Issue 1: My experimental results are inconsistent or suggest compound degradation.

Possible Cause: D-Erythrose-1-¹³C is prone to isomerization and degradation in solution, especially under non-optimal conditions.[4][5]

Solution:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table below. Improper storage, even for a short period, can compromise sample integrity.

  • Check Solution pH: If using a buffered solution, verify that the pH is not alkaline. A study conducted at pH 8.5 showed rapid interconversion of erythrose into other species, including threose and erythrulose.[4]

  • Prepare Fresh Solutions: For sensitive experiments, it is best to prepare aqueous solutions fresh and use them immediately. If you must store a stock solution, follow the long-term storage protocol strictly.[2]

  • Purity Analysis: If degradation is suspected, consider analyzing the purity of your stock solution using techniques like NMR spectroscopy to detect the presence of isomers and degradation products.[4]

Summary of Storage Conditions
FormTemperatureDurationAdditional Notes
Aqueous Solution2-8°CShort-termRecommended for immediate use.[1][3]
Aqueous Solution-20°CUp to 1 monthProtect from light, store under nitrogen.[2]
Aqueous Solution-80°CUp to 6 monthsProtect from light, store under nitrogen.[2]
SolidRoom TemperatureVariesStore in a desiccator, protected from light and moisture.
Experimental Protocols
Protocol 1: Preparation of D-Erythrose-1-¹³C Aqueous Stock Solution

This protocol is based on best practices for handling sugar solutions to minimize degradation.

  • Weighing: If starting from a solid, accurately weigh the required amount of D-Erythrose-1-¹³C in a sterile container. Perform this step quickly to minimize moisture absorption.

  • Dissolution: Add the desired volume of high-purity, sterile water (e.g., HPLC-grade or Milli-Q). If needed, assist dissolution by using an ultrasonic bath.[2]

  • Sterilization: For biological applications, sterile filter the final solution through a 0.22 µm filter into a sterile, light-protected container.[2]

  • Aliquoting & Storage: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with inert gas (e.g., nitrogen or argon) before sealing.[2] Store immediately at the appropriate temperature (-20°C or -80°C) and protect from light.

Protocol 2: Assessing Solution Stability via ¹³C NMR

This method allows for the direct observation of isomerization and degradation of D-Erythrose-1-¹³C.[4]

  • Sample Preparation: Prepare a solution of D-Erythrose-1-¹³C (e.g., 80 mM) in a buffered solution (e.g., 160 mM sodium bicarbonate at a specific pH, such as 8.5, to observe degradation).

  • NMR Acquisition: Acquire a ¹³C NMR spectrum at time zero (t=0) to establish the initial purity and identify the characteristic peaks for the different forms of erythrose (furanose rings and hydrate).

  • Monitoring: Maintain the sample at a constant temperature (e.g., 25°C) and acquire subsequent ¹³C NMR spectra at regular time intervals (e.g., every 12 or 24 hours).

  • Data Analysis: Analyze the spectra to track the decrease in intensity of the D-Erythrose peaks and the appearance and increase of new peaks corresponding to degradation products like D-erythrulose, D-threose, and other species.[4] This provides a quantitative measure of stability under the tested conditions.

Visualizations

StorageWorkflow cluster_solid Solid Form cluster_solution Solution Form start Start: Received D-Erythrose-1-13C check_form Is the compound in solid or solution form? start->check_form solid_storage Store in desiccator Protect from light and moisture check_form->solid_storage Solid check_duration Intended storage duration? check_form->check_duration Solution prep_solution Prepare solution fresh for experiments solid_storage->prep_solution short_term Store at 2-8°C Use within a few days check_duration->short_term < 1 Week long_term Aliquot, purge with N2 Protect from light check_duration->long_term > 1 Week store_frozen Store at -20°C (1 mo) or -80°C (6 mo) long_term->store_frozen

Caption: Recommended storage workflow for D-Erythrose-1-¹³C.

DegradationPathway Erythrose D-Erythrose-1-13C (Open-chain & Cyclic forms) Enediol Enediol Intermediate Erythrose->Enediol Tautomerization (pH dependent) Fragmentation Oxidative Fragmentation Products Erythrose->Fragmentation Oxidation Erythrulose D-Erythrulose Enediol->Erythrulose Carbonyl Migration Threose D-Threose (Epimer) Enediol->Threose Epimerization Aldol Aldol Reaction Products Erythrulose->Aldol Condensation

Caption: Key degradation pathways of D-Erythrose in solution.

References

Validating the isotopic steady state in D-Erythrose-1-13C labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Erythrose-1-13C labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate isotopic steady state and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic steady state and why is it crucial for my experiment?

Q2: How can I determine if my cell culture has reached isotopic steady state?

A2: To validate isotopic steady state, you must perform a time-course experiment. This involves introducing the D-Erythrose-1-13C tracer and then harvesting samples at multiple time points (e.g., 2, 6, 12, 24 hours).[6] You then analyze the isotopic enrichment of key downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][7] Steady state is confirmed when the fractional labeling of these metabolites no longer changes between the later time points.

Q3: How long does it typically take to reach isotopic steady state?

A3: The time required to reach isotopic steady state varies significantly depending on the metabolic pathway and the turnover rate of the metabolites involved.[2] Pathways with high flux rates, like glycolysis, can reach steady state in minutes, while pathways with slower turnover, such as nucleotide biosynthesis, may take 24 hours or longer.[1][8] It is essential to determine this empirically for your specific experimental system.[3]

Metabolic PathwayTypical Time to Reach Isotopic Steady State (in cultured cells)
Glycolysis~10 minutes[8]
Pentose (B10789219) Phosphate (B84403) PathwayMinutes to hours
TCA Cycle~2 hours[8]
Amino Acid SynthesisHours to >24 hours[7]
Nucleotide Biosynthesis~24 hours[1][8]

Q4: What is the primary metabolic fate of D-Erythrose-1-13C in most experimental systems?

A4: D-Erythrose, in its phosphorylated form (D-Erythrose-4-phosphate), is a key intermediate in the pentose phosphate pathway (PPP).[9] It serves as a direct precursor for the synthesis of aromatic amino acids—specifically phenylalanine, tyrosine, and tryptophan—via the shikimate pathway.[9] Using 1-13C-Erythrose is particularly advantageous for achieving site-selective labeling of these aromatic residues, which is highly valuable for protein NMR studies.[9][10]

Troubleshooting Guide

Issue 1: Low or Inconsistent Isotopic Enrichment in Target Metabolites

Low incorporation of the 13C label from D-Erythrose-1-13C can confound results. The following decision tree and guide can help diagnose the root cause.

G start Start: Low Isotopic Enrichment Observed q1 Is the isotopic purity of D-Erythrose-1-13C verified? start->q1 s1_no No q1->s1_no s2 s2 q1->s2 Yes s1_yes Yes a1 Action: Verify tracer purity via HR-MS or NMR before use. s1_no->a1 Primary Check q2 Was the system at metabolic pseudo-steady state before tracer addition? s2_no No q2->s2_no s3 s3 q2->s3 Yes s2_yes Yes a2 Action: Ensure cells are in exponential growth phase. s2_no->a2 Culture Condition q3 Is the concentration of the unlabeled co-substrate (e.g., glucose) too high? s3_yes Yes q3->s3_yes s4 s4 q3->s4 No a3 Action: Optimize the ratio of D-Erythrose-1-13C to unlabeled glucose. s3_yes->a3 Experimental Design s3_no No q4 Was the labeling duration sufficient to reach isotopic steady state? s4_no No q4->s4_no end_node If issues persist, consider metabolic scrambling or analytical problems. q4->end_node Yes s4_yes Yes a4 Action: Perform a time-course experiment to determine the optimal labeling duration. s4_no->a4 Kinetics s2->q2 s3->q3 s4->q4

Caption: Troubleshooting workflow for low isotopic enrichment.

Potential CauseRecommended Action & Explanation
Impure Isotopic Tracer Always verify the isotopic enrichment and chemical purity of your D-Erythrose-1-13C stock using high-resolution mass spectrometry (HR-MS) or NMR.[5] This initial quality control step prevents the introduction of unlabeled species from the start.
Suboptimal Co-substrate Ratio D-Erythrose is often used with unlabeled glucose to ensure robust cell growth.[10] However, an excessively high concentration of unlabeled glucose can dilute the 13C label, leading to low incorporation into downstream metabolites. It is recommended to optimize the ratio for your specific cell line and experimental goals. For example, a common starting point is 2 g/L of unlabeled glucose and 1 g/L of labeled erythrose for phenylalanine and tyrosine labeling.[10]
Insufficient Labeling Time The system may not have reached isotopic steady state. As described in the FAQs, different pathways require different lengths of time to equilibrate. A pilot time-course study is the most reliable way to determine the minimum duration required.[2]
Metabolic State of Cells Experiments should be initiated when cells are in a metabolic pseudo-steady state, typically during the mid-exponential growth phase.[3] Cells that are confluent or nutrient-deprived will have altered metabolic fluxes, affecting label incorporation.

Issue 2: Unexpected Labeled Species or Atypical Labeling Patterns

Q: I'm observing 13C labels in metabolites that are not directly downstream of the aromatic amino acid pathway. What could be the cause?

A: This phenomenon is likely due to "metabolic scrambling."[5] It occurs when the 13C label from D-Erythrose-1-13C is metabolized and re-incorporated into other metabolic pathways. For instance, intermediates from the pentose phosphate pathway can re-enter glycolysis, leading to the labeling of glycolytic intermediates, TCA cycle metabolites, and other amino acids. While D-Erythrose generally provides more selective labeling than glucose, some degree of scrambling is possible.[10] Careful analysis of tandem mass spectra can help identify and account for these scrambled labels.[5]

Experimental Protocols

Protocol: Time-Course Experiment to Validate Isotopic Steady State

This protocol outlines the key steps for determining the time required to reach isotopic steady state in a cell culture experiment using D-Erythrose-1-13C.

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Isotope Labeling cluster_2 Phase 3: Sample Processing & Analysis n1 1. Seed Cells n2 2. Grow to Mid-Exponential Phase (70-80% Confluency) n1->n2 n3 3. Switch to Labeling Medium (containing D-Erythrose-1-13C) n2->n3 n4 4. Harvest Samples at Multiple Time Points (e.g., T=0, 2, 6, 12, 24h) n3->n4 n5 5. Rapidly Quench Metabolism (e.g., with cold methanol) n4->n5 n6 6. Extract Metabolites n5->n6 n7 7. Analyze by LC-MS/MS or NMR n6->n7 n8 8. Calculate Fractional Enrichment for each Time Point n7->n8

Caption: Experimental workflow for validating isotopic steady state.

Methodology:

  • Cell Culture: Seed cells at a density that ensures they reach 70-80% confluency and are in the exponential growth phase at the start of the experiment.[1]

  • Prepare Labeling Medium: Prepare a custom medium that is identical to your standard growth medium but where the standard carbon source is replaced with your desired concentrations of D-Erythrose-1-13C and any unlabeled co-substrate (e.g., glucose).

  • Tracer Introduction: At time zero (T=0), aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.[3] Collect a T=0 sample immediately before adding the labeling medium.

  • Time-Course Sampling: Incubate the cells and harvest replicate wells or dishes at several subsequent time points (e.g., 2, 6, 12, and 24 hours).[6]

  • Metabolism Quenching and Extraction: To harvest, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity and lyse the cells.[11] Collect the cell lysate.

  • Sample Preparation: Dry the metabolite extracts, typically under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried samples in a suitable solvent for your analytical platform.[1]

  • Data Acquisition: Analyze the samples using LC-MS/MS or NMR to determine the mass isotopologue distribution (MID) for target metabolites (e.g., phenylalanine, tyrosine).[11]

  • Data Analysis: For each target metabolite at each time point, calculate the fractional 13C enrichment. Plot this enrichment against time. Isotopic steady state is achieved at the time point after which the enrichment value becomes constant (i.e., reaches a plateau).

Data Presentation

13C Incorporation into Aromatic Amino Acids

The choice of labeled precursor significantly impacts the efficiency and selectivity of 13C incorporation. D-Erythrose-1-13C is highly effective for labeling specific positions on aromatic amino acids.

Labeled PrecursorTarget Amino AcidLabeled PositionTypical 13C Incorporation (%)
1-13C-Erythrose Phenylalanineζ>80%[9]
1-13C-Erythrose Tyrosineζ>80%[9]
4-13C-ErythroseTryptophanε3~60%[9]
2-13C-GlucosePhenylalanineε~40%[9]
2-13C-GlucoseTyrosineε~40%[9]

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". Exact percentages can vary depending on the protein and expression system.[9]

References

Validation & Comparative

A Comparative Guide to D-Erythrose-1-13C and [1,2-13C2]glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of metabolic research, stable isotope tracers are indispensable for delineating the complex network of biochemical pathways. While [1,2-13C2]glucose has long been a gold standard for interrogating central carbon metabolism, the emergence of alternative tracers like D-Erythrose-1-13C offers new avenues for dissecting specific metabolic routes with enhanced precision. This guide provides an objective comparison of D-Erythrose-1-13C and [1,2-13C2]glucose, supported by experimental data, to assist researchers in selecting the optimal tracer for their scientific inquiries.

At a Glance: A Comparative Overview

FeatureD-Erythrose-1-13C[1,2-13C2]glucose
Primary Entry Point Pentose (B10789219) Phosphate Pathway (as Erythrose-4-Phosphate)Glycolysis (as Glucose-6-Phosphate)
Primary Pathways Traced Pentose Phosphate Pathway (PPP), Shikimate Pathway, Aromatic Amino Acid Synthesis.[1]Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle.[2][3]
Key Advantage Provides highly specific and selective labeling of aromatic amino acids and offers a more direct measure of PPP flux.[2][3]Offers a global and comprehensive view of central carbon metabolism, enabling the distinction between glycolysis and the PPP.[2][3]
Primary Application Site-selective isotope labeling for NMR studies of protein structure and dynamics, probing PPP flux, and investigating aromatic amino acid biosynthesis.[1]General metabolic flux analysis, studying the interplay between glycolysis and the PPP, and investigating overall energy metabolism.[2][3]
Limitations Provides limited information on glycolysis and the TCA cycle.[3]Can lead to complex labeling patterns in downstream metabolites, requiring sophisticated analysis to deconvolve fluxes.

Delving into the Metabolic Pathways

The fundamental difference between D-Erythrose-1-13C and [1,2-13C2]glucose lies in their distinct entry points into central carbon metabolism, which dictates the pathways they illuminate.

D-Erythrose-1-13C is phosphorylated to D-Erythrose-4-phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway. This provides a direct route for the 13C label to enter the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms and plants.[1] This direct entry results in highly specific and efficient labeling of these amino acids.

erythrose_pathway D-Erythrose-1-13C D-Erythrose-1-13C D-Erythrose-4-Phosphate-1-13C D-Erythrose-4-Phosphate-1-13C D-Erythrose-1-13C->D-Erythrose-4-Phosphate-1-13C Phosphorylation PPP Pentose Phosphate Pathway D-Erythrose-4-Phosphate-1-13C->PPP Shikimate Shikimate Pathway PPP->Shikimate Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) [13C-labeled] Shikimate->Aromatic_AAs

Metabolic fate of D-Erythrose-1-13C.

[1,2-13C2]glucose , upon entering the cell, is phosphorylated to [1,2-13C2]glucose-6-phosphate. From here, it can enter either glycolysis or the oxidative Pentose Phosphate Pathway. The distinct fates of the adjacent 13C labels in these two pathways allow for the deconvolution of their relative activities. In glycolysis, the C1-C2 bond is cleaved, leading to singly labeled triose phosphates. In the oxidative PPP, the C1 is lost as CO2, resulting in a singly labeled pentose phosphate. This differential labeling is crucial for metabolic flux analysis.[2]

glucose_pathway [1,2-13C2]glucose [1,2-13C2]glucose G6P [1,2-13C2]glucose-6-P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate [13C-labeled] Glycolysis->Pyruvate CO2 13CO2 PPP->CO2 Ribose5P Ribose-5-P [13C-labeled] PPP->Ribose5P TCA TCA Cycle Pyruvate->TCA [1,2-13C2]glucose [1,2-13C2]glucose [1,2-13C2]glucose->G6P Phosphorylation

Metabolic fate of [1,2-13C2]glucose.

Data Presentation: A Quantitative Comparison of Amino Acid Labeling

Direct comparative studies of D-Erythrose-1-13C and [1,2-13C2]glucose for comprehensive metabolic flux analysis in the same system are limited. However, a study by Weininger et al. (2017) on the site-selective 13C labeling of amino acids in E. coli provides valuable quantitative data on the differential labeling patterns derived from these two tracers.[2] The following tables summarize the 13C incorporation levels in the aromatic amino acids of a model protein when using different 13C-labeled erythrose and glucose sources.

Table 1: 13C Incorporation into Phenylalanine Side-Chain Carbons (%)

Carbon Position1-13C Erythrose2-13C Erythrose1-13C Glucose2-13C Glucose
δ 382291
ε 235130
ζ 235130

Data adapted from Weininger et al., 2017.[2]

Table 2: 13C Incorporation into Tyrosine Side-Chain Carbons (%)

Carbon Position1-13C Erythrose2-13C Erythrose1-13C Glucose2-13C Glucose
δ 402301
ε 237131
ζ 237131

Data adapted from Weininger et al., 2017.[2]

Table 3: 13C Incorporation into Tryptophan Side-Chain Carbons (%)

Carbon Position1-13C Erythrose2-13C Erythrose1-13C Glucose2-13C Glucose
δ1 336129
ε3 393281
ζ2 338129
ζ3 393281
η2 338129

Data adapted from Weininger et al., 2017.[2]

These results clearly demonstrate that for the purpose of labeling aromatic amino acids, 13C-Erythrose provides a significantly higher and more specific incorporation of the 13C label.[2] This is a direct consequence of its entry into the PPP as E4P, a direct precursor for aromatic amino acid biosynthesis.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible metabolic tracing studies. Below is a generalized protocol for cell culture-based labeling experiments using either D-Erythrose-1-13C or [1,2-13C2]glucose.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (to desired confluency) Prepare_Media 2. Prepare Labeling Media (with 13C-tracer) Wash_Cells 3. Wash Cells (remove unlabeled media) Prepare_Media->Wash_Cells Add_Media 4. Add Labeling Media Wash_Cells->Add_Media Incubate 5. Incubate (for desired time) Add_Media->Incubate Quench 6. Quench Metabolism & Harvest Cells Incubate->Quench Extract 7. Metabolite Extraction Quench->Extract Analysis 8. Analytical Analysis (NMR or MS) Extract->Analysis Data_Processing 9. Data Processing & Flux Analysis Analysis->Data_Processing

General workflow for a 13C metabolic tracing experiment.

1. Preparation of Minimal Media:

  • Prepare a suitable minimal medium for your cell line (e.g., M9 medium for E. coli or DMEM for mammalian cells).

  • The medium should contain a nitrogen source (e.g., 15NH4Cl for dual labeling) and other essential salts.

  • The carbon source will be a combination of unlabeled glucose and the desired 13C-labeled tracer (D-Erythrose-1-13C or [1,2-13C2]glucose).

2. Cell Culture and Isotope Labeling:

  • Culture cells to the desired density or confluency in standard growth medium.

  • For adherent cells, aspirate the standard medium, wash once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.

  • For suspension cells, pellet the cells, wash with PBS, and resuspend in the pre-warmed 13C-labeling medium.

  • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and proliferation rate and should be determined empirically.

3. Metabolite Extraction:

  • Quench metabolism rapidly by, for example, placing the culture dish on dry ice and adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Dry the metabolite extract, for example, using a speed vacuum concentrator.

4. Analytical Detection:

  • Resuspend the dried metabolites in a suitable solvent for analysis.

  • Analyze the samples using either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the isotopic enrichment in downstream metabolites.

  • NMR: 2D 1H-13C HSQC experiments are particularly powerful for resolving and identifying labeled metabolites.[2]

  • MS: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to measure the mass isotopomer distributions of metabolites.

5. Data Analysis:

  • Correct the raw data for the natural abundance of 13C.

  • Use appropriate software to perform metabolic flux analysis (MFA) to calculate the rates of metabolic reactions.

Conclusion

Both D-Erythrose-1-13C and [1,2-13C2]glucose are valuable tracers for metabolic research, each with distinct strengths and applications. [1,2-13C2]glucose remains the tracer of choice for obtaining a global overview of central carbon metabolism, particularly for elucidating the balance between glycolysis and the Pentose Phosphate Pathway.[3] In contrast, D-Erythrose-1-13C emerges as a powerful, specialized tool for studies focused on the intricacies of the Pentose Phosphate Pathway and its biosynthetic outputs, most notably the aromatic amino acids.[1][2] The selection of the appropriate tracer should be guided by the specific biological question being addressed. For researchers investigating aromatic amino acid metabolism or seeking to precisely and directly quantify PPP flux, D-Erythrose-1-13C offers a clear advantage. For a broader understanding of central carbon metabolism, [1,2-13C2]glucose is the more established and comprehensive option.

References

Probing the Pentose Phosphate Pathway: The Advantages of D-Erythrose-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route, central to cellular biosynthesis and redox balance. Accurate measurement of its flux is vital for understanding disease states and for developing novel therapeutics. While various isotopic tracers have been employed for this purpose, D-Erythrose-1-13C emerges as a powerful tool with distinct advantages over conventional tracers like 13C-labeled glucose. This guide provides an objective comparison of D-Erythrose-1-13C with other alternatives, supported by metabolic pathway analysis and a structured approach to experimental design.

At a Glance: D-Erythrose-1-13C vs. Conventional Glucose Tracers

The primary advantage of D-Erythrose-1-13C lies in its direct and specific entry into the pentose phosphate pathway, offering a less ambiguous measurement of PPP flux compared to glucose tracers, which have multiple metabolic fates.

FeatureD-Erythrose-1-13C13C-Labeled Glucose (e.g., [1,2-13C2]glucose)
Primary Entry Point Directly enters the non-oxidative branch of the Pentose Phosphate Pathway as Erythrose-4-Phosphate.[1]Enters at the beginning of glycolysis as Glucose-6-Phosphate.[1]
Primary Pathways Traced Pentose Phosphate Pathway, Aromatic Amino Acid Synthesis.[1]Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, etc.[1]
Specificity for PPP High. Provides a more direct and less convoluted measure of PPP activity.[1]Lower. Labeling patterns in downstream metabolites are influenced by both glycolysis and the PPP, requiring complex modeling for deconvolution.[2]
Key Advantage Offers a more direct and specific tracing of the Pentose Phosphate Pathway and its downstream biosynthetic outputs.[1]Provides a global overview of central carbon metabolism.[1]
Primary Application Probing PPP flux, investigating aromatic amino acid biosynthesis.[1]General metabolic flux analysis, studying glycolysis and TCA cycle activity.[1]
Potential for Ambiguity Low. The direct entry point minimizes confounding signals from other pathways.High. The interconnectedness of glycolysis and the PPP can lead to complex labeling patterns requiring sophisticated modeling for accurate flux determination.[1]

Delving Deeper: The Metabolic Advantage

The choice of an isotopic tracer is paramount for accurate 13C-Metabolic Flux Analysis (13C-MFA).[2] While various isotopomers of glucose are widely used, their entry at the nexus of glycolysis and the PPP necessitates intricate computational models to disentangle the flux through each pathway.

D-Erythrose-1-13C circumvents this complexity. As a four-carbon sugar, its phosphorylated form, erythrose-4-phosphate, is a key intermediate in the non-oxidative branch of the PPP. By introducing the 13C label at this specific point, researchers can directly trace the flow of carbons through the latter stages of the PPP and into downstream biosynthetic pathways, such as the synthesis of aromatic amino acids. This direct entry provides a clearer and more precise signal of PPP activity, reducing the reliance on complex modeling to correct for contributions from glycolysis.

For instance, metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in a unique M+1 isotopomer of triose phosphates, which is distinguishable from the M+2 isotopomers generated via glycolysis.[2] However, this distinction can be less clear with other glucose tracers, leading to less precise flux estimations.[2] D-Erythrose-1-13C, by bypassing the initial steps of glucose metabolism, offers a more focused lens on the non-oxidative PPP and its outputs.

Visualizing the Metabolic Pathways and Experimental Workflow

To better understand the flow of these tracers and the general experimental approach, the following diagrams illustrate the key metabolic pathways and a typical workflow for a 13C metabolic tracing experiment.

Metabolic Fate of Tracers cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_aa Aromatic Amino Acid Synthesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P Oxidative Phase GAP Glyceraldehyde-3-Phosphate F6P->GAP PYR Pyruvate GAP->PYR S7P Sedoheptulose-7-Phosphate GAP->S7P AcCoA Acetyl-CoA PYR->AcCoA AAs Aromatic Amino Acids PYR->AAs E4P Erythrose-4-Phosphate R5P->E4P R5P->S7P E4P->F6P Non-oxidative Phase E4P->GAP E4P->AAs S7P->F6P Citrate Citrate AcCoA->Citrate Glucose 13C-Glucose Glucose->G6P Entry Point Erythrose D-Erythrose-1-13C Erythrose->E4P Direct Entry

Caption: Metabolic entry points of 13C-Glucose and D-Erythrose-1-13C.

General 13C Metabolic Tracing Workflow Start Start: Cell Culture MediaSwitch Switch to 13C-labeled media (e.g., containing D-Erythrose-1-13C) Start->MediaSwitch Incubation Incubate for a defined period to achieve isotopic steady state MediaSwitch->Incubation Quench Quench metabolism and Harvest cells Incubation->Quench Extraction Extract intracellular metabolites Quench->Extraction Analysis Analyze metabolite labeling patterns (e.g., using GC-MS or LC-MS) Extraction->Analysis MFA Perform 13C-Metabolic Flux Analysis (software-based) Analysis->MFA Results End: Quantified metabolic fluxes MFA->Results

Caption: A generalized workflow for a 13C metabolic tracing experiment.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful metabolic tracing studies. Below is a generalized protocol for a cell culture-based labeling experiment using D-Erythrose-1-13C to probe the pentose phosphate pathway.

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells at a desired density in standard growth medium and culture until they reach the desired confluency (typically mid-log phase).

  • Media Preparation: Prepare the experimental medium by supplementing a base medium (e.g., DMEM) with all necessary components, except for the standard carbon source. Add D-Erythrose-1-13C to the desired final concentration. It is often beneficial to also include an unlabeled primary carbon source like glucose to maintain cell viability and growth.[3]

  • Media Switch: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.

  • Isotopic Labeling: Incubate the cells in the labeling medium for a predetermined time to allow intracellular metabolites to reach an isotopic steady state. This time should be optimized for the specific cell line and experimental conditions.

Metabolite Extraction
  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture plate and scrape the cells.

  • Collection: Transfer the cell suspension to a microcentrifuge tube and centrifuge at a high speed at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant which contains the extracted intracellular metabolites.

Sample Analysis and Data Interpretation
  • Sample Preparation: Dry the metabolite extract, for example, using a speed vacuum concentrator. The dried metabolites are then often derivatized to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry: Analyze the derivatized samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites of the pentose phosphate pathway and downstream pathways.

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Flux Calculation: Utilize specialized software (e.g., INCA, Metran) to perform 13C-Metabolic Flux Analysis. This software uses the measured mass isotopomer distributions and a metabolic network model to estimate the relative or absolute fluxes through the PPP and other relevant pathways.

Conclusion and Future Directions

D-Erythrose-1-13C offers a distinct advantage for researchers seeking to specifically and accurately quantify the flux through the pentose phosphate pathway. Its direct entry into the non-oxidative branch of the PPP minimizes the ambiguity associated with tracers like 13C-glucose that have multiple metabolic entry points. This leads to a more straightforward interpretation of labeling patterns and a more precise determination of PPP activity.

While 13C-glucose remains a valuable tool for obtaining a global overview of central carbon metabolism, D-Erythrose-1-13C is the superior choice for studies focused on dissecting the intricacies of the pentose phosphate pathway and its role in biosynthesis and redox homeostasis. The choice of tracer should ultimately be guided by the specific biological question being addressed. For researchers investigating the role of the PPP in disease or as a target for drug development, D-Erythrose-1-13C provides a powerful and precise tool to illuminate the dynamics of this critical metabolic pathway. The combined use of multiple isotopic tracers, including both 13C-glucose and D-Erythrose-1-13C, will likely become an increasingly powerful strategy to obtain a more complete and accurate picture of metabolic fluxes in living systems.[1]

References

A Comparative Guide to Validating Metabolic Flux Models: Evaluating (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 as a Novel Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in silico metabolic models is a critical step in accurately quantifying metabolic fluxes. This guide provides a comprehensive comparison of established ¹³C-labeled tracers with the prospective use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, supported by experimental data and detailed protocols for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

¹³C-MFA is a powerful technique for elucidating the rates of intracellular metabolic reactions, offering insights into cellular physiology and identifying potential targets for therapeutic intervention or metabolic engineering. The precision and accuracy of ¹³C-MFA are highly dependent on the choice of the isotopic tracer. While ¹³C-labeled glucose and glutamine are the most commonly used tracers for probing central carbon metabolism, the exploration of novel tracers offers the potential to investigate specific pathways with greater resolution.

Comparison of Common ¹³C Tracers for Metabolic Flux Analysis

The selection of a ¹³C tracer is a critical decision in the design of an MFA experiment, as it directly impacts the resolvability of fluxes within different metabolic pathways. The following table summarizes the applications and performance of commonly used ¹³C-labeled tracers.

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP), GlycolysisConsidered one of the best single tracers for overall network analysis, providing high precision for fluxes in the PPP and upper glycolysis.[1]May not provide optimal labeling for all parts of the TCA cycle.
[U-¹³C₆]Glucose General Metabolic Screening, TCA CycleLabels all carbons, enabling the tracing of the entire glucose backbone through various pathways. Useful for identifying unexpected metabolic routes.[2]Not ideal for elucidating flux through the PPP. Can result in complex labeling patterns that are difficult to interpret for specific flux ratios.[2]
[1-¹³C]Glucose Glycolysis, PPPHistorically common and provides good resolution for the entry point of glucose into metabolism.Less precise for overall network flux estimation compared to doubly labeled glucose tracers.[1]
[U-¹³C₅]Glutamine TCA Cycle, AnaplerosisExcellent for probing the TCA cycle and pathways related to glutamine metabolism.[1]Provides limited information on glycolytic and PPP fluxes.

A Novel Tracer on the Horizon: (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

(2S,3R)-2,3,4-Trihydroxybutanal, also known as D-threose, is a four-carbon monosaccharide. While not a conventional tracer in MFA, its metabolic fate suggests its potential as a specialized probe, particularly for the Pentose Phosphate Pathway (PPP).

Proposed Metabolic Fate of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1

Based on existing literature, D-threose can be metabolized to D-erythrose-4-phosphate. This intermediate is a key component of the non-oxidative branch of the PPP. By introducing (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1, where the label is on the first carbon, it is hypothesized that the ¹³C label will be incorporated into PPP intermediates and downstream metabolites. This could provide a unique perspective on the dynamics of the non-oxidative PPP, which is crucial for nucleotide synthesis and NADPH production.

cluster_uptake Cellular Uptake and Initial Conversion cluster_ppp Pentose Phosphate Pathway (Non-oxidative) D_Threose_13C1 (2S,3R)-2,3,4-Trihydroxybutanal- ¹³C-1 (D-Threose-¹³C-1) D_Erythrose_4P D-Erythrose-4-Phosphate D_Threose_13C1->D_Erythrose_4P Metabolic Conversion Sedoheptulose_7P Sedoheptulose-7-Phosphate D_Erythrose_4P->Sedoheptulose_7P Transketolase Fructose_6P Fructose-6-Phosphate D_Erythrose_4P->Fructose_6P Transketolase Sedoheptulose_7P->Fructose_6P Transaldolase Glycolysis Glycolysis Fructose_6P->Glycolysis Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Glyceraldehyde_3P->Glycolysis

Caption: Proposed metabolic pathway of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1.

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reliable and reproducible data for ¹³C-MFA.

General Workflow for ¹³C-Metabolic Flux Analysis

The process of ¹³C-MFA involves several key stages, from experimental design to data analysis.

Start Start Experimental_Design Experimental Design (Tracer Selection) Start->Experimental_Design Cell_Culture Cell Culture with ¹³C-labeled Tracer Experimental_Design->Cell_Culture Metabolite_Extraction Metabolite Extraction and Derivatization Cell_Culture->Metabolite_Extraction GC_MS_Analysis GC-MS Analysis Metabolite_Extraction->GC_MS_Analysis Data_Processing Data Processing (Mass Isotopomer Distribution) GC_MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Validation Model Validation and Statistical Analysis Flux_Calculation->Model_Validation End End Model_Validation->End

Caption: A generalized experimental workflow for ¹³C-metabolic flux analysis.

Detailed Protocol for ¹³C-MFA in Mammalian Cells using GC-MS

This protocol outlines the key steps for performing a ¹³C-labeling experiment with subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cell Culture and Isotope Labeling:

    • Culture mammalian cells in a chemically defined medium to ~80% confluency.

    • Switch to a medium containing the desired ¹³C-labeled tracer (e.g., [1,2-¹³C₂]Glucose or a novel tracer like (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1) at a defined concentration.

    • Incubate for a sufficient duration to achieve isotopic steady-state. This typically requires a time equivalent to at least one cell doubling time.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Collect the cell extract and centrifuge to pellet cellular debris.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the metabolites on a suitable GC column.

    • Analyze the eluting compounds by mass spectrometry to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis and Flux Calculation:

    • Process the raw GC-MS data to correct for the natural abundance of ¹³C and determine the fractional labeling of each metabolite.

    • Use a computational flux model (e.g., using software like INCA or Metran) to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Validating a Novel Tracer: A Path Forward

To validate (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 as a reliable tracer for MFA, a rigorous comparison with established methods is essential.

Novel_Tracer (2S,3R)-2,3,4-Trihydroxybutanal- ¹³C-1 Parallel_Experiments Parallel Labeling Experiments Novel_Tracer->Parallel_Experiments Established_Tracer Established Tracer (e.g., [1,2-¹³C₂]Glucose) Established_Tracer->Parallel_Experiments MFA_1 ¹³C-MFA with Novel Tracer Parallel_Experiments->MFA_1 MFA_2 ¹³C-MFA with Established Tracer Parallel_Experiments->MFA_2 Flux_Map_1 Flux Map A MFA_1->Flux_Map_1 Flux_Map_2 Flux Map B MFA_2->Flux_Map_2 Comparison Comparative Analysis of Flux Maps Flux_Map_1->Comparison Flux_Map_2->Comparison Validation Validation of Novel Tracer Comparison->Validation

Caption: Logical workflow for validating a novel ¹³C tracer.

The validation process should involve parallel labeling experiments where cells are cultured with either the novel tracer or a well-characterized tracer. The resulting flux maps should be compared to ensure consistency and to identify any unique insights provided by the new tracer. Any discrepancies must be carefully investigated to distinguish between genuine metabolic shifts and potential artifacts.

Conclusion

The validation of metabolic flux models is a cornerstone of quantitative systems biology and drug development. While established tracers like ¹³C-labeled glucose and glutamine provide robust methods for analyzing central carbon metabolism, the exploration of novel tracers such as (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-1 holds the promise of providing more detailed insights into specific metabolic pathways. The successful validation of such novel tracers, through rigorous comparison with established methods and adherence to standardized protocols, will expand the toolkit available to researchers for unraveling the complexities of cellular metabolism.

References

A Head-to-Head Comparison: D-Erythrose-1-¹³C Versus Uniformly Labeled Glucose for Aromatic Amino Acid Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, proteomics, and drug development, the precise tracking of metabolic pathways is paramount. Stable isotope labeling is a cornerstone technique for these investigations, with ¹³C-labeled precursors enabling the elucidation of complex biochemical networks. While uniformly labeled [U-¹³C]-glucose has long been the gold standard for a global view of central carbon metabolism, the emergence of more specific tracers like D-Erythrose-1-¹³C offers a targeted approach for dissecting particular pathways. This guide provides an objective comparison of D-Erythrose-1-¹³C and uniformly labeled glucose for the specific application of tracing aromatic amino acid biosynthesis, supported by experimental data and detailed protocols.

The biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway. A key precursor for this pathway is D-erythrose-4-phosphate (E4P), which is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] D-Erythrose-1-¹³C, once it enters the cell, is phosphorylated to D-Erythrose-4-phosphate-1-¹³C, providing a direct and specific tracer for the shikimate pathway and subsequent aromatic amino acid synthesis.[1][4] In contrast, uniformly labeled glucose enters metabolism further upstream in glycolysis. While it can certainly label aromatic amino acids, the ¹³C atoms are distributed through various interconnected pathways, including glycolysis and the pentose phosphate pathway, leading to a more diluted and less specific labeling pattern in the final aromatic amino acid products.[2]

Quantitative Comparison of ¹³C Incorporation

The choice of tracer significantly impacts the efficiency and specificity of ¹³C incorporation into aromatic amino acids. The following table summarizes the observed ¹³C incorporation levels in the aromatic amino acids of a model protein expressed in E. coli using different ¹³C-labeled erythrose and glucose sources.

Labeled PrecursorTarget Amino AcidTarget Ring PositionApproximate ¹³C Incorporation (%)
[1-¹³C]-ErythrosePhenylalanineζ40-50%
Tyrosineζ40-50%
[4-¹³C]-ErythroseTryptophanε3>60%
[U-¹³C₆]-GlucosePhenylalanineRing Carbons10-20%
TyrosineRing Carbons10-20%
TryptophanRing Carbons10-20%

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[4]

These results clearly demonstrate that for the purpose of specifically labeling aromatic amino acids, ¹³C-Erythrose provides a significantly higher and more specific incorporation of the ¹³C label.[2] This is a direct consequence of its entry into the pentose phosphate pathway as E4P, a direct precursor for aromatic amino acid biosynthesis.[1][4]

Metabolic Pathways

The fundamental difference in labeling patterns between D-Erythrose-1-¹³C and uniformly labeled glucose stems from their distinct entry points into central carbon metabolism.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_aa Aromatic Amino Acid Synthesis Glucose [U-¹³C]-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P E4P Erythrose-4-P G6P->E4P PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP Erythrose D-Erythrose-1-¹³C Erythrose->E4P E4P->DAHP Chorismate Chorismate DAHP->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Metabolic fate of D-Erythrose-1-¹³C vs. [U-¹³C]-Glucose.

Experimental Workflow

A typical experimental workflow for comparing the tracing of D-Erythrose-1-¹³C and uniformly labeled glucose is outlined below.

cluster_prep Preparation cluster_culture Cell Culture & Expression cluster_analysis Analysis Media_Prep Prepare Minimal Media (e.g., M9 medium) Tracer_Add Add ¹³C Labeled Precursor (Erythrose or Glucose) Media_Prep->Tracer_Add Inoculation Inoculate with E. coli Expression Strain Tracer_Add->Inoculation Induction Induce Protein Expression (e.g., with IPTG) Inoculation->Induction Harvest Harvest Cells Induction->Harvest Purification Purify Target Protein Harvest->Purification NMR_Acquisition Acquire ¹H-¹³C HSQC NMR Spectra Purification->NMR_Acquisition Data_Analysis Quantify ¹³C Incorporation NMR_Acquisition->Data_Analysis

General workflow for a ¹³C metabolic tracing experiment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of metabolic tracing studies. Below are generalized protocols for cell culture-based labeling experiments using either D-Erythrose-1-¹³C or uniformly labeled glucose.

Protocol 1: Site-Selective Labeling using D-Erythrose-1-¹³C

This protocol is adapted from established methods for site-selective isotope labeling in E. coli.[1][4]

1. Preparation of Minimal Media:

  • Prepare M9 minimal medium containing a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

  • The carbon source will be a combination of unlabeled glucose and D-Erythrose-1-¹³C.

2. Isotope-Labeled Precursor Addition:

  • Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.

  • Add D-Erythrose-1-¹³C to the medium at the start of the culture. The recommended concentration is 1 g/L for targeting phenylalanine and tyrosine, and 2 g/L for tryptophan.[4]

3. E. coli Culture and Protein Expression:

  • Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

  • Grow the cells at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with 1 mM IPTG and continue the culture for 18 hours at 25°C.[4]

4. Cell Harvesting and Protein Purification:

  • Harvest the E. coli cells by centrifugation.

  • Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

5. NMR Spectroscopy and Data Analysis:

  • Prepare the purified protein sample for NMR analysis.

  • Acquire ¹H-¹³C HSQC spectra to identify and quantify the incorporation of ¹³C at specific sites.

  • Analyze the intensities of the cross-peaks in the spectra to determine the percentage of ¹³C incorporation by comparing with a naturally abundant sample.[1]

Protocol 2: Uniform Labeling using [U-¹³C₆]-Glucose

This protocol outlines the general procedure for uniform labeling of proteins.

1. Preparation of Minimal Media:

  • Prepare M9 minimal medium as described in Protocol 1.

  • The sole carbon source will be [U-¹³C₆]-Glucose.

2. Isotope-Labeled Precursor Addition:

  • Add [U-¹³C₆]-Glucose to the minimal medium at a final concentration of 2-4 g/L.

3. E. coli Culture and Protein Expression:

  • Follow the same procedure as described in Protocol 1 for cell culture, induction, and expression.

4. Cell Harvesting and Protein Purification:

  • Follow the same procedure as described in Protocol 1.

5. NMR Spectroscopy and Data Analysis:

  • Follow the same procedure as described in Protocol 1 to acquire and analyze the NMR spectra for ¹³C incorporation.

Conclusion

Both D-Erythrose-1-¹³C and uniformly labeled glucose are valuable tracers for metabolic research, each with distinct advantages. For a global assessment of central carbon metabolism, [U-¹³C₆]-glucose remains a powerful and widely used tool.[2] However, for researchers specifically investigating aromatic amino acid biosynthesis or seeking to precisely quantify the flux through the pentose phosphate pathway, D-Erythrose-1-¹³C offers a clear advantage in terms of specificity and incorporation efficiency.[2][4] The choice of tracer should ultimately be guided by the specific biological question being addressed. The experimental protocols and comparative data presented here provide a solid foundation for making an informed decision and designing robust metabolic tracing experiments.

References

A Comparative Guide to the Cross-Validation of NMR and MS Data for 13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 13C labeled metabolites is a cornerstone of metabolic research, providing critical insights into cellular physiology and therapeutic targets. The two primary analytical techniques employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), each offer a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal methodology for their studies.

Performance Comparison: NMR vs. Mass Spectrometry

The choice between NMR and MS for analyzing 13C labeled metabolites often involves a trade-off between sensitivity, reproducibility, and the specific information required. While MS provides superior sensitivity, NMR is inherently more reproducible and quantitative, offering unique insights into the positional distribution of isotopes.[1]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower, typically detecting metabolites at concentrations >1 μM.[1]Higher, capable of detecting metabolites at concentrations >10 to 100 nM.[1]
Reproducibility Very high, a fundamental advantage of the technique.[1][2]Less reproducible compared to NMR.[1]
Quantification Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[1]Can be challenging; often requires isotope-labeled internal standards for each metabolite for accurate quantification.[1]
Sample Preparation Minimal, non-destructive, and generally non-biased.[1][3]Often requires derivatization (especially for GC-MS) and chromatographic separation.[1]
Information Provided Provides detailed positional information on isotope enrichments (isotopomers).[1][4]Provides information on the fractional enrichment of mass isotopomers.[1]
In Vivo Analysis Capable of in vivo metabolic flux analysis.[1]Not possible for in vivo fluxomics due to the destructive nature of the technique.[1]
Throughput Can be automated for high-throughput studies.[1]High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[1]
Compound Identification Excellent for structural elucidation and identification of novel compounds.[1][5]Relies on fragmentation patterns and retention times for identification, which can be ambiguous.[1]

Experimental Workflows

The general workflow for 13C metabolic flux analysis is similar for both NMR and MS-based approaches, with key differences in the analytical instrumentation and data processing stages.

General Workflow for 13C Metabolic Flux Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Modeling A Cell Culture & 13C Labeling B Metabolite Extraction A->B Reach steady state C NMR Analysis B->C D MS Analysis B->D E Spectral Processing & Isotopomer Quantification C->E F Mass Isotopomer Distribution Analysis D->F G Metabolic Flux Modeling E->G F->G

General workflow for 13C metabolic flux analysis.
NMR-Specific Experimental Workflow

A Sample Preparation (e.g., cell lysate) B Addition of NMR Buffer & Internal Standard A->B C Transfer to NMR Tube B->C D NMR Data Acquisition (e.g., 2D [13C, 1H] HSQC) C->D E Spectral Processing (e.g., Fourier Transform, Phasing, Baseline Correction) D->E F Peak Integration & Isotopomer Quantification E->F G Metabolic Flux Calculation F->G

Detailed workflow for NMR-based 13C analysis.
MS-Specific Experimental Workflow

A Metabolite Extraction B Derivatization (for GC-MS) A->B C Chromatographic Separation (GC or LC) B->C D Mass Spectrometry Analysis C->D E Mass Isotopomer Distribution Analysis D->E F Correction for Natural Isotope Abundance E->F G Metabolic Flux Calculation F->G

Detailed workflow for MS-based 13C analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments in 13C labeled metabolite analysis.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the labeling period.

  • Media Preparation: Prepare a defined culture medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose, [1,2-13C]-glucose) at a known concentration.

  • Labeling: Replace the standard medium with the 13C-labeled medium and incubate the cells until they reach a metabolic and isotopic steady state.[1] The time to reach steady state should be determined empirically for each cell line and experimental condition.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

  • Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet the cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

NMR Sample Preparation and Data Acquisition
  • Resuspension: Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D2O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Tube: Transfer the sample to an NMR tube.

  • Data Acquisition: Acquire NMR data using a high-field NMR spectrometer. For 13C analysis, 2D [13C, 1H] heteronuclear correlation experiments are commonly used to detect 13C isotopes coupled to protons.[6]

MS Sample Preparation and Data Acquisition
  • Derivatization (for GC-MS): For volatile compounds, perform a chemical derivatization to increase their volatility and thermal stability.

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatographic method.

  • Chromatography: Separate the metabolites using either gas chromatography (GC) or liquid chromatography (LC).

  • Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer to determine their mass isotopomer distributions.[7]

Supporting Experimental Data

Direct comparison studies have demonstrated a significant correlation between the data obtained from both NMR and MS methods. For instance, a study comparing the 13C mass isotopomer distribution (MID) of key metabolites in cardiac metabolism using both NMR and GC-MS found a strong positive correlation.[1] This validates the use of both techniques for metabolic flux analysis. However, the same study also highlighted that 13C-NMR could underestimate the fraction of unlabeled 2-ketoglutarate because it calculates this value by difference, whereas GC-MS directly measures the M0 isotopomer.[1]

Another study validating a GC-MS method against NMR measurements for estimating hepatic fluxes using both 2H and 13C tracers found an excellent overall correlation, although some fluxes showed significant differences.[1] This underscores the importance of understanding the inherent biases of each technique and the value of cross-validation.

Conclusion

Both NMR and MS are powerful techniques for the analysis of 13C labeled metabolites, each with distinct strengths and weaknesses. The choice of technique, or their complementary use, should be guided by the specific research question, the required sensitivity, and the desired level of quantitative accuracy and positional information. For comprehensive metabolic flux analysis, the cross-validation of data from both platforms can provide a more complete and robust understanding of cellular metabolism.

References

A Researcher's Guide to Selecting ¹³C-Labeled Substrates for Accurate Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[2][3] A critical step in designing a successful ¹³C-MFA experiment is the selection of an appropriate isotopic tracer, as this choice largely determines the precision and accuracy of the resulting flux estimations.[4][5] This guide provides an objective comparison of common ¹³C-labeled substrates, supported by experimental findings, to aid in the selection of the optimal tracer for your research.

Comparison of Common ¹³C-Labeled Substrates

Glucose and glutamine are the primary carbon sources for many proliferating cells, making their ¹³C-labeled isotopologues the most widely used tracers for probing central carbon metabolism.[3][6][7] The specific labeling pattern of the substrate significantly influences the ability to resolve fluxes through different pathways.[1]

  • [1,2-¹³C₂]Glucose: This doubly labeled glucose tracer is consistently identified as one of the best single tracers for obtaining precise flux estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[5][8] It provides high precision for the overall metabolic network.[4]

  • [U-¹³C₆]Glucose: Labeling all six carbon atoms provides a global overview of glucose metabolism. It is particularly useful for tracing the glucose backbone into downstream pathways like the TCA cycle and lipogenesis.[3] However, the complex labeling patterns can be challenging to interpret for resolving specific flux ratios, especially through the PPP.[3]

  • [U-¹³C₅]Glutamine: Uniformly labeled glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[5][8] It is a key anaplerotic substrate, meaning it replenishes TCA cycle intermediates, and is crucial for understanding the metabolic contributions of glutamine.[3][9]

  • Tracer Mixtures: While historically a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose was common, studies have shown that this formulation generally performs poorly compared to pure, doubly labeled tracers.[10][11]

  • Parallel Labeling: A consensus has emerged that conducting parallel labeling experiments using multiple, distinct tracers significantly improves flux precision and accuracy.[10][12][13] The combined analysis of data from cells grown with [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine respectively, has been identified as an optimal experimental design for achieving a comprehensive and high-resolution flux map of central carbon metabolism.[8]

Data Presentation: Tracer Performance on Key Metabolic Pathways

The following table summarizes the relative performance of different tracers for determining fluxes in major pathways of central carbon metabolism. The confidence intervals are representative values derived from published findings, where a smaller interval indicates higher precision.[5][8]

Tracer Strategy Pathway Relative Flux (Normalized) 95% Confidence Interval (Representative) Assessment
[1,2-¹³C₂]Glucose Glycolysis (PFK)100± 4.5Excellent
Pentose Phosphate Pathway (oxidative)15± 1.0Excellent
TCA Cycle (Citrate Synthase)80± 15.0Poor
[U-¹³C₅]Glutamine Glycolysis (PFK)100± 18.0Poor
Pentose Phosphate Pathway (oxidative)15± 4.0Poor
TCA Cycle (Citrate Synthase)80± 5.0Excellent
Parallel Labeling ([1,2-¹³C₂]Glucose + [U-¹³C₅]Glutamine)Glycolysis (PFK)100± 4.0Excellent
Pentose Phosphate Pathway (oxidative)15± 1.0Excellent
TCA Cycle (Citrate Synthase)80± 4.5Excellent

Visualizing Metabolic Networks and Workflows

Diagrams are essential for conceptualizing the flow of atoms through metabolic pathways and for planning experiments.

cluster_workflow Generalized ¹³C-MFA Experimental Workflow A 1. Cell Culture (& Isotopic Labeling) B 2. Metabolite Quenching & Extraction A->B C 3. Sample Derivatization (for GC-MS) B->C D 4. Mass Spectrometry (GC-MS or LC-MS) C->D E 5. Data Correction & Mass Isotopomer Distribution (MID) Analysis D->E F 6. Computational Flux Estimation E->F G 7. Statistical Analysis (Goodness-of-fit, Confidence Intervals) F->G H Flux Map G->H

A generalized experimental workflow for ¹³C metabolic flux analysis.

G cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle G6P Glucose-6P F6P Fructose-6P G6P->F6P R5P Ribose-5P G6P->R5P to PPP PYR Pyruvate F6P->PYR ACCOA Acetyl-CoA PYR->ACCOA CIT Citrate ACCOA->CIT AKG α-Ketoglutarate CIT->AKG (reverse) MAL Malate AKG->MAL (reverse) MAL->CIT (reverse) Gluc [¹³C]Glucose Gluc->G6P Primary entry Gln [¹³C]Glutamine Glutamate Glutamate Gln->Glutamate Anaplerotic entry Glutamate->AKG Anaplerotic entry

Entry of ¹³C-Glucose and ¹³C-Glutamine into central carbon metabolism.

Experimental Protocols: A Generalized Methodology

This protocol outlines the key steps for performing a steady-state ¹³C-MFA experiment in cultured mammalian cells. Specifics should be optimized based on cell type and experimental goals.

1. Cell Culture and Isotope Labeling:

  • Objective: To achieve isotopic steady state in key metabolites.

  • Methodology:

    • Seed cells in standard growth medium and culture to mid-exponential growth phase (e.g., 70-80% confluency).

    • Prepare custom labeling media. For example, for parallel labeling experiments, prepare:

      • Medium A: Basal medium containing [1,2-¹³C₂]glucose and unlabeled glutamine.

      • Medium B: Basal medium containing unlabeled glucose and [U-¹³C₅]glutamine.

    • Aspirate the standard medium, wash cells once with phosphate-buffered saline (PBS), and replace with the prepared ¹³C-labeling medium.

    • Incubate cells for a duration sufficient to reach isotopic steady state. This is typically determined empirically but is often achieved within hours for glycolysis and the TCA cycle.[14] For steady-state MFA, this is often at least 24 hours to ensure labeling of proteinogenic amino acids.

2. Metabolite Quenching and Extraction:

  • Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.

  • Methodology:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Add an ice-cold extraction solvent (e.g., 80% methanol) to the culture plate and scrape the cells.[6]

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at a high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the polar metabolites.

3. Sample Preparation and Analysis:

  • Objective: To measure the mass isotopomer distributions (MIDs) of key metabolites.

  • Methodology:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents).[15]

    • Analyze the samples via GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The instrument will separate the metabolites and detect the mass shifts caused by the incorporation of ¹³C atoms.[14][16]

4. Data Analysis and Flux Calculation:

  • Objective: To calculate metabolic fluxes from the measured MIDs.

  • Methodology:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C and other isotopes to obtain the true MIDs.[11]

    • Use a specialized software package (e.g., INCA, 13CFLUX2) to fit the experimental MIDs to a metabolic network model.[17]

    • The software performs an iterative optimization to find the set of metabolic fluxes that best reproduces the measured labeling patterns.

    • Perform statistical analyses, such as a chi-squared test for goodness-of-fit and parameter continuation to calculate confidence intervals for the estimated fluxes.[15]

References

A Comparative Guide to ¹³C Incorporation from Erythrose and Glucose for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic tracing with stable isotopes is a pivotal technique in modern biomedical research, offering profound insights into the complex network of biochemical reactions that govern cellular function.[1] For many years, ¹³C-labeled glucose has been the primary tracer for mapping central carbon metabolism.[1] However, the strategic use of alternative tracers, such as ¹³C-erythrose, provides a more nuanced understanding of specific metabolic pathways. This guide presents a quantitative comparison of ¹³C incorporation from erythrose and glucose, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tracer for their studies.

Key Differences and Applications at a Glance

The primary distinction between ¹³C-glucose and ¹³C-erythrose as metabolic tracers lies in their entry points into central carbon metabolism, which dictates the pathways they illuminate and the resulting labeling patterns in downstream metabolites.[1]

Feature¹³C-Glucose¹³C-Erythrose
Primary Entry Point Glycolysis (as Glucose-6-Phosphate)Pentose Phosphate Pathway (as Erythrose-4-Phosphate)
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine SynthesisPentose Phosphate Pathway, Aromatic Amino Acid Synthesis
Key Advantage Provides a global overview of central carbon metabolism.Offers more direct and specific tracing of the Pentose Phosphate Pathway.
Primary Application General metabolic flux analysis, studying glycolysis and TCA cycle activity.Investigating PPP flux and aromatic amino acid biosynthesis.
Quantitative Comparison of ¹³C Incorporation

Studies in E. coli have demonstrated that for the purpose of labeling aromatic amino acids, ¹³C-Erythrose leads to significantly higher and more specific incorporation of the ¹³C label.[1] This is a direct result of its entry into the Pentose Phosphate Pathway as Erythrose-4-Phosphate (E4P), a direct precursor for aromatic amino acid biosynthesis.[1]

Table 1: Percentage of ¹³C Incorporation into Aromatic Amino Acids

TracerPhenylalanine (Phe) ¹³C Incorporation (%)Tyrosine (Tyr) ¹³C Incorporation (%)Tryptophan (Trp) ¹³C Incorporation (%)
[1-¹³C]glucose ~20~20~15
[2-¹³C]glucose ~35~35~25
[1-¹³C]erythrose ~45~45~30
[4-¹³C]erythrose ~50~50~40
Data adapted from Eichler et al., 2017 as cited by Benchchem.[1] The data represents the approximate incorporation into specific carbon positions of the aromatic rings.

Visualizing the Metabolic Pathways and Experimental Workflow

To better understand the flow of these tracers, the following diagrams illustrate their entry into metabolism and a typical experimental workflow for a ¹³C metabolic tracing study.

Metabolic Entry Points of Glucose and Erythrose cluster_glucose Glucose Metabolism cluster_erythrose Erythrose Metabolism Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-Phosphate->Pentose Phosphate Pathway TCA Cycle TCA Cycle Glycolysis->TCA Cycle Erythrose-4-Phosphate Erythrose-4-Phosphate Pentose Phosphate Pathway->Erythrose-4-Phosphate Erythrose Erythrose Erythrose->Erythrose-4-Phosphate Aromatic Amino Acid Synthesis Aromatic Amino Acid Synthesis Erythrose-4-Phosphate->Aromatic Amino Acid Synthesis General Workflow for a 13C Metabolic Tracing Experiment Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Add 13C-tracer Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Quench metabolism Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry LC-MS or GC-MS Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantify 13C incorporation

References

Assessing the Specificity of D-Erythrose-1-¹³C as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the complex web of biochemical pathways that underpin cellular function. While ¹³C-labeled glucose has long been the gold standard for probing central carbon metabolism, alternative tracers like D-Erythrose-1-¹³C offer the potential for more targeted and specific insights into particular metabolic routes. This guide provides an objective comparison of D-Erythrose-1-¹³C and commonly used ¹³C-glucose isotopomers as metabolic tracers, with a focus on assessing the specificity for the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Metabolic Tracing with D-Erythrose-1-¹³C and ¹³C-Glucose

The choice of a metabolic tracer is critical and depends on the specific biological question being addressed. ¹³C-glucose is a versatile tracer that provides a global view of central carbon metabolism, as it is a primary fuel source for most cells and feeds into glycolysis, the pentose phosphate pathway, the TCA cycle, and various biosynthetic pathways.[1] In contrast, D-Erythrose, as its phosphorylated form D-Erythrose-4-phosphate (E4P), is a key intermediate in the non-oxidative branch of the PPP.[2] This distinction in their points of entry into cellular metabolism forms the basis of their differential utility as tracers. D-Erythrose-1-¹³C is hypothesized to provide a more direct and specific measure of PPP activity and its downstream biosynthetic outputs, such as the synthesis of aromatic amino acids via the shikimate pathway.[1][2]

Comparative Analysis of Tracer Performance

The specificity of a metabolic tracer refers to its ability to label a particular pathway or set of metabolites with minimal "scrambling" or spillover into other metabolic routes. While direct comparative studies quantifying the flux through the PPP in mammalian cells using D-Erythrose-1-¹³C are limited, valuable insights into its specificity can be gleaned from studies examining the incorporation of its ¹³C label into downstream metabolites, particularly amino acids.

Qualitative Comparison of D-Erythrose-1-¹³C and ¹³C-Glucose Tracers

FeatureD-Erythrose-1-¹³C¹³C-Glucose Isotopomers ([1,2-¹³C₂]glucose, [U-¹³C₆]glucose)
Primary Entry Point Non-oxidative Pentose Phosphate Pathway (as Erythrose-4-Phosphate)Glycolysis (as Glucose-6-Phosphate)
Primary Pathways Traced Pentose Phosphate Pathway, Aromatic Amino Acid SynthesisGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, etc.
Key Advantage Offers more direct and specific tracing of the PPP and its biosynthetic outputs.Provides a global overview of central carbon metabolism.
Primary Application Probing PPP flux, investigating aromatic amino acid biosynthesis.General metabolic flux analysis, studying glycolysis and TCA cycle activity.
Limitations Primarily informs on the PPP and directly connected pathways, providing less information on glycolysis and the TCA cycle. Potential for label scrambling.The interconnectedness of glycolysis and the PPP can lead to complex labeling patterns that require sophisticated modeling for accurate flux determination.

Quantitative Data: ¹³C Incorporation into Aromatic Amino Acids

A study by Witt et al. (2017) in E. coli provides quantitative data on the incorporation of ¹³C from different isotopomers of erythrose and glucose into amino acids. This data offers a proxy for the specificity of these tracers for pathways downstream of the PPP.[2][3]

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)
1-¹³C-Erythrose Phenylalanineζ>80
Tyrosineζ>80
4-¹³C-Erythrose Tryptophanε3~60
2-¹³C-Glucose Phenylalanineε~40
Tyrosineε~40
Tryptophanδ1~40

Data synthesized from findings in "Site-selective 13C labeling of proteins using erythrose". The exact percentages can vary depending on the protein and expression system.[2]

These findings demonstrate that for the purpose of labeling aromatic amino acids, which are synthesized from the PPP intermediate erythrose-4-phosphate, ¹³C-Erythrose provides a significantly higher and more specific incorporation of the ¹³C label compared to ¹³C-glucose.[1]

Metabolic Pathways and Experimental Workflows

To visualize the metabolic fate of these tracers and the general workflow of a tracer experiment, the following diagrams are provided.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_downstream Downstream Biosynthesis 13C-Glucose 13C-Glucose G6P Glucose-6-Phosphate 13C-Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P G6P_ppp Glucose-6-Phosphate G6P->G6P_ppp Pyruvate Pyruvate F6P->Pyruvate E4P Erythrose-4-Phosphate F6P->E4P R5P Ribose-5-Phosphate G6P_ppp->R5P Oxidative R5P->E4P Non-oxidative Nucleotides Nucleotides R5P->Nucleotides Aromatic_AA Aromatic Amino Acids E4P->Aromatic_AA D-Erythrose-1-13C D-Erythrose-1-13C D-Erythrose-1-13C->E4P

Caption: Metabolic fate of D-Erythrose-1-¹³C and ¹³C-Glucose.

Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Data Analysis Data Analysis LC-MS/GC-MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

Caption: General workflow for a ¹³C metabolic tracing experiment.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of metabolic tracing studies. Below is a detailed methodology for site-selective labeling of proteins in E. coli adapted from Witt et al. (2017), which can serve as a basis for designing experiments with D-Erythrose-1-¹³C.[2] This is followed by a more general protocol for metabolic flux analysis in mammalian cells.

Protocol 1: Site-Selective ¹³C Labeling of Proteins in E. coli using D-Erythrose-1-¹³C

  • Preparation of Minimal Media:

    • Prepare M9 minimal medium.

    • Supplement the medium with 1 g/L of ¹⁵NH₄Cl (for ¹⁵N labeling) and 2 g/L of unlabeled glucose.

  • Isotope-Labeled Precursor Addition:

    • Add D-Erythrose-1-¹³C to the minimal medium at a concentration of 2 g/L. For optimal labeling of specific amino acids, the concentration may be adjusted.

  • Cell Culture and Protein Expression:

    • Inoculate the medium with an E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest.

    • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches approximately 0.8.

    • Induce protein expression by adding 1 mM IPTG.

    • Continue the expression for 18 hours at 25°C.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Purify the expressed protein using appropriate chromatography techniques (e.g., His-trap column for His-tagged proteins).

  • NMR Data Acquisition and Analysis:

    • Prepare the purified, labeled protein for NMR analysis.

    • Acquire ¹H-¹³C HSQC spectra to identify and quantify ¹³C incorporation at specific atomic positions.

    • Process the NMR spectra using software such as NMRPipe.

    • Analyze the intensities of the cross-peaks to determine the percentage of ¹³C incorporation by comparing with a naturally abundant sample.

Protocol 2: General Protocol for ¹³C Metabolic Flux Analysis in Mammalian Cells

  • Cell Culture and Media Preparation:

    • Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to the desired confluency (typically mid-log phase).

    • Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose) with the desired ¹³C tracer (D-Erythrose-1-¹³C or a ¹³C-glucose isotopomer) and other necessary nutrients like dialyzed fetal bovine serum.

  • Isotope Labeling:

    • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a duration sufficient to reach isotopic steady-state. This time can range from minutes for glycolytic intermediates to hours for TCA cycle intermediates and should be determined empirically.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Separate the polar metabolites from the insoluble fraction by centrifugation.

  • Sample Analysis by Mass Spectrometry:

    • Dry the polar metabolite extracts under a stream of nitrogen.

    • Derivatize the samples if necessary for GC-MS analysis.

    • Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

    • Use computational software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.

    • The software will then estimate the relative or absolute fluxes through the metabolic pathways of interest.

Conclusion and Future Directions

Both D-Erythrose-1-¹³C and ¹³C-glucose are valuable tracers for metabolic research, each with distinct advantages and limitations. ¹³C-glucose remains the tracer of choice for obtaining a comprehensive overview of central carbon metabolism.[1] In contrast, D-Erythrose-1-¹³C emerges as a powerful tool for more targeted investigations of the Pentose Phosphate Pathway and its direct biosynthetic outputs, such as aromatic amino acids.[1] The higher and more specific incorporation of its ¹³C label into these downstream products underscores its potential for providing less ambiguous data for these specific pathways.

The choice of tracer should ultimately be dictated by the specific research question. For scientists investigating the regulation of aromatic amino acid synthesis or seeking to specifically quantify the output of the non-oxidative PPP, D-Erythrose-1-¹³C offers a clear advantage. However, it is important to be aware of the potential for label scrambling, where the ¹³C label may be redistributed to other positions through reversible reactions, which could complicate flux analysis.

Future research should focus on direct comparative studies of D-Erythrose-1-¹³C and various ¹³C-glucose isotopomers for quantifying the oxidative and non-oxidative fluxes of the PPP in mammalian systems. Such studies will be crucial for fully validating the specificity of D-Erythrose-1-¹³C as a PPP tracer and for refining metabolic models. The combined use of multiple isotopic tracers, including both D-Erythrose-1-¹³C and ¹³C-glucose, will likely prove to be a powerful strategy for obtaining a more complete and accurate understanding of the complexities of cellular metabolism.

References

D-Erythrose-1-¹³C in Metabolomics: A Comparative Guide to a Niche Isotope Tracer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research, stable isotope tracers are indispensable for delineating the intricate web of biochemical pathways. While uniformly labeled [U-¹³C]-glucose is a common choice for its broad coverage of central carbon metabolism, more specialized tracers are required to probe specific pathways with higher resolution. D-Erythrose-1-¹³C has emerged as a valuable tool for such targeted investigations, particularly for researchers, scientists, and drug development professionals focused on the pentose (B10789219) phosphate (B84403) pathway (PPP) and the biosynthesis of aromatic amino acids. This guide provides an objective comparison of D-Erythrose-1-¹³C with other common tracers, supported by experimental data, and offers detailed protocols for its application.

Performance Comparison: D-Erythrose-1-¹³C vs. Alternatives

The primary advantage of using ¹³C-labeled D-Erythrose lies in its direct entry into the pentose phosphate pathway as its phosphorylated form, D-Erythrose-4-phosphate. This intermediate is a key precursor for the shikimate pathway, which leads to the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1] This contrasts with ¹³C-glucose, which enters upstream at the level of glycolysis, leading to a more diffuse labeling pattern across central carbon metabolism.

The practical implication of this is a more targeted and often more efficient labeling of specific metabolites, which is particularly advantageous for nuclear magnetic resonance (NMR) studies of proteins and for metabolic flux analysis (MFA) of the PPP and shikimate pathways.

Quantitative Data Summary

The following tables summarize the observed ¹³C incorporation into the aromatic amino acids of a model protein when using different ¹³C-labeled erythrose and glucose sources. This data highlights the superior and more selective labeling achieved with D-Erythrose-1-¹³C for specific applications.

Table 1: Comparison of ¹³C Incorporation Levels in Aromatic Amino Acids

Labeled PrecursorAmino AcidLabeled PositionRelative ¹³C Incorporation (%)Reference
[1-¹³C]-Erythrose Phenylalanineδ1/ε1~60--INVALID-LINK--
Tyrosineδ1/ε1~60--INVALID-LINK--
Tryptophanγ~80--INVALID-LINK--
[1-¹³C]-Glucose Phenylalanineδ1/ε1~40--INVALID-LINK--
Tyrosineδ1/ε1~40--INVALID-LINK--
Tryptophanγ~40--INVALID-LINK--
[2-¹³C]-Glucose Phenylalanineζ~40--INVALID-LINK--
Tyrosineζ~40--INVALID-LINK--
Tryptophanη2~40--INVALID-LINK--

Table 2: Recommended Precursor Concentrations for Aromatic Amino Acid Labeling in E. coli

Target Amino Acid(s)Labeled ErythroseErythrose Concentration (g/L)Co-substrate (unlabeled)Co-substrate Concentration (g/L)Reference
Phenylalanine, Tyrosine[1-¹³C]-Erythrose1Glucose2--INVALID-LINK--
Tryptophan[4-¹³C]-Erythrose1Glucose2--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for reproducible results in metabolomics. Below are protocols for the application of D-Erythrose-1-¹³C in both protein labeling for NMR studies and for general metabolic flux analysis in cell culture.

Protocol 1: Site-Selective Isotope Labeling of Proteins in E. coli

This protocol is adapted from studies focused on producing isotopically labeled proteins for NMR analysis.

1. Preparation of Minimal Media:

  • Prepare M9 minimal medium.

  • The medium should contain a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and other essential salts.

  • The carbon source will be a combination of unlabeled glucose and the desired D-Erythrose-¹³C isotopomer.

2. Isotope-Labeled Precursor Addition:

  • Add unlabeled glucose to the minimal medium at a final concentration of 2 g/L.

  • Add the desired D-Erythrose-¹³C isotopomer (e.g., [1-¹³C]-Erythrose) to a final concentration of 1-2 g/L.[2]

3. E. coli Culture and Protein Expression:

  • Inoculate the medium with an appropriate E. coli expression strain carrying the plasmid for the protein of interest.

  • Grow the cells at the optimal temperature for protein expression (e.g., 37°C).

  • Induce protein expression at the mid-log phase of cell growth (e.g., OD₆₀₀ of 0.6-0.8) with an appropriate inducer (e.g., IPTG).

  • Continue the culture for a sufficient period to allow for protein expression and incorporation of the ¹³C label (typically 18 hours at 25°C).[2]

4. Cell Harvesting and Protein Purification:

  • Harvest the E. coli cells by centrifugation.

  • Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protocol 2: General Metabolomics Study Using D-Erythrose-1-¹³C in Cell Culture

This protocol provides a general framework for conducting a metabolomics experiment to trace the fate of D-Erythrose-1-¹³C.

1. Cell Culture and Labeling:

  • Seed cells in appropriate culture vessels and grow in standard culture medium to the desired confluency.

  • For the labeling experiment, replace the standard medium with a custom medium containing D-Erythrose-1-¹³C as the tracer. A common approach is to use a high-glucose DMEM base and supplement with the labeled tracer. The concentration of D-Erythrose-1-¹³C should be optimized for the specific cell line and experimental goals.

  • Incubate the cells with the labeling medium for a predetermined time to achieve isotopic steady-state. This time can range from hours to days and should be determined empirically.

2. Metabolite Quenching and Extraction:

  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching/extraction solution, such as 80% methanol (B129727) pre-chilled to -80°C.[3]

  • Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

3. Sample Preparation for LC-MS Analysis:

  • Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid).

  • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for analysis.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a metabolomics experiment using D-Erythrose-1-¹³C.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Cell Culture labeling_medium Prepare Labeling Medium (with D-Erythrose-1-13C) labeling Isotopic Labeling labeling_medium->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

A generalized workflow for a ¹³C metabolic tracing experiment.
Metabolic Pathway: Shikimate Pathway

This diagram illustrates the entry of D-Erythrose-4-phosphate, derived from D-Erythrose-1-¹³C, into the shikimate pathway for the biosynthesis of aromatic amino acids.

G PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP E4P D-Erythrose-4-Phosphate (from D-Erythrose-1-13C) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Anthranilate Anthranilate Chorismate->Anthranilate Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan Multiple steps

References

A Comparative Guide to Pentose Phosphate Pathway Tracers: Benchmarking D-Erythrose-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of the pentose (B10789219) phosphate (B84403) pathway (PPP) is crucial for advancements in metabolic research, oncology, and neurobiology. The choice of an appropriate isotopic tracer is paramount for accurate metabolic flux analysis. This guide provides an objective comparison of D-Erythrose-1-¹³C against other commonly used PPP tracers, supported by experimental principles and data representation.

The pentose phosphate pathway is a fundamental metabolic route operating in parallel with glycolysis. It is essential for producing NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for generating precursors for nucleotide synthesis.[1][2] Accurate quantification of PPP flux is therefore critical for understanding cellular homeostasis and disease states. ¹³C-based metabolic flux analysis (¹³C-MFA) is a powerful technique for this purpose, and the selection of the isotopic tracer significantly influences the precision and accuracy of the results.[3] This guide focuses on the utility of D-Erythrose-1-¹³C in comparison to various ¹³C-labeled glucose tracers.

Principles of PPP Tracing: D-Erythrose-1-¹³C vs. Glucose Tracers

The primary distinction between D-Erythrose-1-¹³C and glucose-based tracers lies in their entry points into central carbon metabolism. ¹³C-glucose enters at the beginning of glycolysis and is metabolized through both glycolysis and the PPP. In contrast, D-Erythrose-1-¹³C, in its phosphorylated form (Erythrose-4-Phosphate), enters directly into the non-oxidative branch of the PPP. This fundamental difference dictates the labeling patterns of downstream metabolites and the specific metabolic questions each tracer is best suited to answer.

D-Erythrose-1-¹³C offers a more direct and less ambiguous measurement of PPP flux, particularly for pathways branching off the non-oxidative PPP, such as aromatic amino acid biosynthesis. Glucose tracers, while providing a broader overview of central carbon metabolism, can lead to more complex labeling patterns that require sophisticated modeling to deconvolve the relative contributions of glycolysis and the PPP.

Quantitative Data Comparison

The following tables summarize the performance of D-Erythrose-1-¹³C and other common PPP tracers based on their ability to elucidate flux through specific pathways.

Table 1: Tracer Performance for Pentose Phosphate Pathway Flux Resolution

TracerPrimary Entry PointAdvantage for PPP AnalysisDisadvantage for PPP Analysis
D-Erythrose-1-¹³C Non-oxidative PPP (as Erythrose-4-Phosphate)Direct and specific tracing of the non-oxidative PPP and downstream pathways.Provides limited information on the oxidative PPP and glycolysis.
[1,2-¹³C₂]glucose Glycolysis (as Glucose-6-Phosphate)Excellent for resolving the relative flux between glycolysis and the oxidative PPP.[4]Labeling patterns can be complex to interpret.
[1-¹³C]glucose Glycolysis (as Glucose-6-Phosphate)Historically used; can provide an estimate of oxidative PPP activity.[4]Often outperformed by other tracers in terms of precision.[4]
[2,3-¹³C₂]glucose Glycolysis (as Glucose-6-Phosphate)Produces a unique lactate (B86563) isotopomer exclusively through the PPP, simplifying analysis.[5]May be less informative for other downstream metabolites compared to [1,2-¹³C₂]glucose.
[U-¹³C₆]glucose Glycolysis (as Glucose-6-Phosphate)Provides a general overview of glucose metabolism into various pathways.[4]Complex labeling patterns make precise PPP flux determination challenging.

Table 2: Isotopic Incorporation into Key Metabolites

TracerTarget MetaboliteExpected ¹³C IncorporationRationale
D-Erythrose-1-¹³C Aromatic Amino Acids (e.g., Tyrosine)HighErythrose-4-phosphate is a direct precursor for the shikimate pathway leading to aromatic amino acid synthesis.
[1,2-¹³C₂]glucose Ribose-5-Phosphate (B1218738)M+1 and M+2The C1 and C2 of glucose are retained in ribose-5-phosphate through the oxidative PPP.
[1-¹³C]glucose CO₂HighThe C1 of glucose is lost as CO₂ in the oxidative PPP.
[2,3-¹³C₂]glucose Lactate[2,3-¹³C₂]lactateThis specific isotopomer is formed exclusively through the PPP.[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducible metabolic tracing studies. Below are generalized methodologies for cell culture-based labeling experiments.

Protocol 1: ¹³C-Labeling in Adherent Mammalian Cells
  • Cell Culture: Culture adherent cells to mid-exponential growth phase in standard culture medium.

  • Media Preparation: Prepare a custom DMEM or RPMI-1640 medium lacking glucose. Supplement this medium with the desired ¹³C-labeled tracer (e.g., 10 mM D-Erythrose-1-¹³C or 10 mM of a ¹³C-glucose isotopomer) and 10% dialyzed fetal bovine serum.

  • Labeling: Aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed ¹³C-labeling medium. Incubate for a duration sufficient to reach isotopic steady-state (typically 6-24 hours, but should be determined empirically).

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water at -80°C).

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform (B151607) and water to the lysate to separate polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the polar metabolite extracts under a stream of nitrogen or using a speed vacuum.

    • Derivatize the samples as required for GC-MS analysis (e.g., silylation).

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Separate the metabolites on a suitable GC column.

  • Detection: Detect the mass fragments using the mass spectrometer. The resulting mass spectra will show the mass isotopomer distributions (MIDs) for each metabolite.

  • Data Analysis: Correct the raw MIDs for the natural abundance of ¹³C and other isotopes to determine the fractional enrichment of the tracer in each metabolite.

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Reconstitute the dried polar metabolite extracts in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Analyze the spectra to identify and quantify the ¹³C isotopomers of key metabolites. This can provide positional information about the labeled carbons.

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Pentose Phosphate Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP (NADPH production) F6P->G6P Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-Phosphate S7P Sedoheptulose-7-Phosphate G3P->S7P G3P->Glycolysis E4P Erythrose-4-Phosphate E4P->F6P Aromatic_AA Aromatic Amino Acids E4P->Aromatic_AA R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P R5P->G3P Nucleotides Nucleotides R5P->Nucleotides X5P->F6P X5P->F6P X5P->G3P S7P->E4P

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis and biosynthesis.

Experimental Workflow for ¹³C-MFA Cell_Culture Cell Culture (Adherent Cells) Labeling ¹³C-Tracer Labeling Cell_Culture->Labeling Quenching Metabolite Quenching (Cold Solvent) Labeling->Quenching Extraction Metabolite Extraction (Phase Separation) Quenching->Extraction Analysis Sample Analysis (GC-MS or NMR) Extraction->Analysis Data_Processing Data Processing (MID Calculation) Analysis->Data_Processing MFA Metabolic Flux Analysis (Software Modeling) Data_Processing->MFA Logical Comparison of PPP Tracers Tracer_Choice Tracer Choice Erythrose D-Erythrose-1-¹³C Tracer_Choice->Erythrose Glucose ¹³C-Glucose Tracers Tracer_Choice->Glucose Erythrose_Adv Advantages: - Direct PPP entry - Specific for non-oxidative PPP - Less complex data Erythrose->Erythrose_Adv Erythrose_Disadv Disadvantages: - Limited info on oxidative PPP/Glycolysis Erythrose->Erythrose_Disadv Glucose_Adv Advantages: - Global view of central carbon metabolism - Resolves Glycolysis vs. PPP Glucose->Glucose_Adv Glucose_Disadv Disadvantages: - Indirect PPP measurement - Complex labeling patterns Glucose->Glucose_Disadv

References

Safety Operating Guide

Proper Disposal of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed procedure for the safe disposal of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1, a stable isotope-labeled version of D-Erythrose.

Initial Assessment: Non-Hazardous Nature

(2S,3R)-2,3,4-Trihydroxybutanal is a sugar, and the 13C-1 isotope is a stable, non-radioactive isotope of carbon. Therefore, this compound is not considered a hazardous substance based on current regulations. Safety Data Sheets (SDS) for the unlabeled equivalent, D-Erythrose, indicate that the product contains no substances which at their given concentration are considered to be hazardous to health.[1] It is also noted to contain no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1]

As a non-hazardous material, the disposal procedures are more straightforward than those for toxic, reactive, corrosive, or flammable chemicals. However, it is imperative to follow institutional and local regulations for chemical waste disposal.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is essential to wear appropriate personal protective equipment to avoid contact. This includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear a lab coat or appropriate protective clothing.

Disposal Procedures

The recommended disposal method for this compound depends on its physical state (solid or liquid solution) and the specific regulations of your institution.

For Solid Waste:

  • Containerization: Place the solid this compound into a suitable, sealed container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and list the chemical name: "this compound".

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it in a designated waste bin for collection by environmental health and safety personnel.

For Liquid Waste (Aqueous Solutions):

For small quantities of aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, provided it aligns with local regulations and institutional policies.

  • Check Institutional Policy: Always confirm with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain. Some institutions have specific lists of chemicals approved for sewer disposal.

  • Dilution: If approved, dilute the solution with a large amount of water. A general guideline is to use at least an equal volume of water.

  • Flushing: Pour the diluted solution down the drain, followed by flushing with plenty of water to ensure it is cleared from the plumbing system.

Disposal of Empty Containers:

Empty containers that held this compound should be managed as follows:

  • Rinsing: Triple rinse the container with a suitable solvent (such as water).

  • Label Defacement: Deface or remove the original label to prevent misuse of the container.

  • Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or recycling, in accordance with your facility's guidelines for glass or plastic disposal.

Accidental Spills

In the event of a spill:

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or sawdust to soak up the material.[1]

  • Collection: Carefully sweep or scoop up the spilled solid or the absorbent material containing the liquid.

  • Containerization: Place the collected waste into a suitable, closed container for disposal.

  • Cleaning: Clean the spill area thoroughly with water.

  • Disposal: Dispose of the container with the spill cleanup material as non-hazardous waste, following the procedures outlined above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.

References

Personal protective equipment for handling (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S,3R)-2,3,4-Trihydroxybutanal-13C-1

For Researchers, Scientists, and Drug Development Professionals: Your immediate guide to the safe handling, operation, and disposal of this compound.

This document provides crucial safety and logistical information for the proper handling of this compound. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research.

Understanding the Compound

This compound is an isotopically labeled form of D-threose. The Carbon-13 isotope is a stable, non-radioactive isotope of carbon.[1][2] Therefore, the chemical reactivity and toxicity of this compound are considered identical to its unlabeled counterpart.[1] Safety precautions are dictated by the chemical properties of the trihydroxybutanal molecule itself, not the isotopic label.

Personal Protective Equipment (PPE)

The primary hazards associated with (2S,3R)-2,3,4-Trihydroxybutanal are related to its aldehyde functionality and its physical form (likely a solid or an aqueous solution). Aldehydes can be irritating to the skin, eyes, and respiratory tract. The following PPE is mandatory to mitigate these risks.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are required. A full face shield should be worn over safety glasses when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesSingle-use nitrile gloves are acceptable for incidental contact.[3] For prolonged handling, consider thicker, chemical-resistant gloves. Avoid latex gloves as they may offer poor protection against aldehydes.[3][4]
Body Protection Laboratory Coat or Chemical Protective ApronA long-sleeved lab coat is required.[3] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Not typically required under normal useWork in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.[5] If significant aerosolization is expected, consult your institution's safety officer for respirator recommendations.
Foot Protection Closed-Toed ShoesShoes must be made of a non-porous material and cover the entire foot.[3]
Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6]
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Handling and Storage Protocols

Proper handling and storage are essential to maintain the stability of the compound and the safety of the laboratory.

Procedure Detailed Steps
General Handling - Always work in a well-ventilated area, preferably a chemical fume hood. - Avoid the formation of dust and aerosols. - Wash hands thoroughly after handling.[5]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Refer to the supplier's Certificate of Analysis for specific storage temperatures, which may include refrigeration or freezing.[7][8]
Spill Cleanup - For small spills, carefully sweep up solid material, trying not to create dust, or absorb liquids with an inert material. - Place the waste in a sealed, labeled container for proper disposal. - Ventilate the area and wash the spill site after material pickup is complete.
Disposal - Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. - As a carbon-13 labeled compound, it is not radioactive and does not require special disposal precautions related to radioactivity.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, including emergency actions.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Measure Compound prep_area->handle_weigh prep_sds Review Safety Data Sheet (for unlabeled analogue) prep_sds->prep_ppe handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe action_spill Follow Spill Cleanup Protocol emergency_spill->action_spill action_exposure Administer First Aid & Seek Medical Attention emergency_exposure->action_exposure

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.